molecular formula C7H16ClO2P B1197869 Chlorosoman CAS No. 7040-57-5

Chlorosoman

Cat. No.: B1197869
CAS No.: 7040-57-5
M. Wt: 198.63 g/mol
InChI Key: XVNBZVNXJMOQEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorosoman (CAS 7040-57-5), also known as Pinacolyl methylphosphonochloridate, is an organophosphorus compound with the molecular formula C7H16ClO2P . It is structurally analogous to the nerve agent soman, differing only by the substitution of a fluorine atom with a chlorine atom . This compound is primarily recognized in research as a key precursor in the synthesis of soman and other related compounds . Due to its high toxicity, all handling and procurement must adhere to strict safety and security protocols; it is classified as a chemical weapons precursor (CW/CWP) with regulatory controls on cumulative quantities . In legitimate scientific research, this compound serves as a critical subject in the development of advanced detection and decontamination technologies. Computational and experimental studies explore its interactions with novel nanomaterials, such as Ga-doped boron nitride nanotubes (BNNTs) and cobalt-decorated C24 fullerenes, to engineer highly sensitive sensors and effective adsorbents for chemical warfare agents . These applications are vital for enhancing environmental safety and security measures. This product is provided For Research Use Only and is strictly intended for use in controlled laboratory settings by qualified professionals. It is not for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[chloro(methyl)phosphoryl]oxy-2,2-dimethylbutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H16ClO2P/c1-6(7(2,3)4)10-11(5,8)9/h6H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XVNBZVNXJMOQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C(C)(C)C)OP(=O)(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H16ClO2P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Record name CHLOROSOMAN
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DSSTOX Substance ID

DTXSID80863993
Record name Chlorosoman
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Molecular Weight

198.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Chlorosoman is a chemical weapon which is related to soman. Structurally, chlorosoman differs from soman only in that the fluorine atom in soman is replaced by a chlorine atom in chlorosoman. This change is only expected to have a small effect on chlorosoman's chemical reactivity as compared to the reactivity of soman. See the chemical datasheet for soman for more information.
Record name CHLOROSOMAN
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CAS No.

7040-57-5
Record name CHLOROSOMAN
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Record name Phosphonochloridic acid, P-methyl-, 1,2,2-trimethylpropyl ester
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Record name Chlorosoman
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Record name Chlorosoman
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Record name CHLOROSOMAN
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Foundational & Exploratory

Chlorosoman chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorosoman, with the IUPAC name 3,3-Dimethylbutan-2-yl methylphosphonochloridate, is an organophosphorus compound that is a chlorine analog of the nerve agent Soman.[1][2][3] Structurally, the fluorine atom in Soman is replaced by a chlorine atom in this compound.[2][4] While it is a highly toxic compound, it is reported to be at least 2.5 times less toxic than Soman.[1] Primarily, this compound is recognized as a precursor substance in the synthesis of Soman.[1][3] This guide provides a comprehensive overview of its chemical structure, properties, and available technical information.

Chemical Structure and Identifiers

The chemical identity of this compound is well-established, with a specific molecular formula and various identifiers.

Key Identifiers
IdentifierValue
IUPAC Name 3,3-Dimethylbutan-2-yl methylphosphonochloridate[1]
Other Names Pinacolyl methylphosphonochloridate[1][3]
CAS Number 7040-57-5[1]
Molecular Formula C7H16ClO2P[1][3]
SMILES CC(C(C)(C)C)OP(=O)(C)Cl[1][5]
InChI Key XVNBZVNXJMOQEX-UHFFFAOYSA-N[1]

Chemical Structure Visualization

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that some of these properties are estimated.[1]

PropertyValueUnit
Molar Mass 198.63g·mol−1[1][3]
Solubility in water 1,030mg/L[1][3]
Vapor Pressure 0.207mm Hg[1][3]

Synthesis and Reactivity

Synthesis Protocols

This compound can be synthesized through methods analogous to the production of Soman, with the key difference being the omission of the fluoridation step.[1] Two primary synthetic routes have been described:

  • Finkelstein Reaction: This method involves the reaction of Soman with a solution of sodium chloride in dimethylformamide (DMF).[1]

  • Metathetic Reaction: A hypothetical fluoride substitution can be achieved through the reaction of Soman with anhydrous aluminum chloride and sodium chloride in a suitable solvent. This reaction precipitates sodium hexafluoroaluminate.[1]

A general synthesis pathway involves the reaction of methylphosphonic dichloride and pinacolyl alcohol.[4]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Methylphosphonic dichloride Methylphosphonic dichloride Reaction Reaction Methylphosphonic dichloride->Reaction Pinacolyl alcohol Pinacolyl alcohol Pinacolyl alcohol->Reaction This compound This compound Reaction->this compound AChE_Inhibition_Pathway cluster_normal Normal Synaptic Function cluster_inhibited Inhibition by this compound ACh Acetylcholine (ACh) Receptor Cholinergic Receptor ACh->Receptor Binds Accumulation ACh Accumulation ACh->Accumulation No Breakdown AChE Acetylcholinesterase (AChE) Breakdown ACh Breakdown AChE->Breakdown Catalyzes Inhibited_AChE Inhibited AChE Receptor->AChE ACh released This compound This compound This compound->AChE Inhibits Overstimulation Overstimulation Accumulation->Overstimulation Leads to

References

An In-depth Technical Guide to the Physical and Chemical Properties of Chlorosoman

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorosoman (Pinacolyl methylphosphonochloridate) is an organophosphorus compound that is a chlorinated analog of the nerve agent Soman.[1][2] Due to its structural similarity to Soman, it is also highly toxic.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, leveraging data from its closely related analog, Soman, where direct experimental data for this compound is unavailable. This document is intended for use by researchers and professionals in the fields of chemistry, toxicology, and drug development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that many of the physical properties are estimated based on its structural similarity to Soman.[1][2]

PropertyValue (this compound)Value (Soman - for comparison)Reference
Molecular Formula C₇H₁₆ClO₂PC₇H₁₆FO₂P[2][3]
Molar Mass 198.63 g/mol 182.17 g/mol [2][3]
Appearance Clear, colorless liquidClear, colorless liquid, may discolor to dark brown with age[3][4]
Odor Not reportedFaint camphor or rotting fruit odor[3][5]
Melting Point Data unavailable-42 °C[3]
Boiling Point Data unavailable167-200 °C[4]
Density Data unavailable1.02 g/mL at 25 °C[4]
Vapor Pressure 0.207 mm Hg (at 25 °C)0.40 mm Hg (at 25 °C)[1][2]
Solubility in Water 1,030 mg/L21 g/L (slightly soluble)[2][4]

Reactivity and Chemical Profile

This compound is expected to have a reactivity profile similar to that of Soman.[6] Upon contact with water, it is expected to hydrolyze, forming corrosive hydrochloric acid.[7] When heated to decomposition, it is expected to emit toxic fumes containing chlorides.[7]

Like Soman, this compound is a potent inhibitor of the enzyme acetylcholinesterase (AChE).[3][8] This inhibition leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in overstimulation of muscarinic and nicotinic receptors and subsequent toxic effects.[8][9]

Experimental Protocols

Synthesis of this compound

Conceptual Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification Methylphosphonic dichloride Methylphosphonic dichloride Reaction Vessel Reaction Vessel Methylphosphonic dichloride->Reaction Vessel Reactant 1 Pinacolyl alcohol Pinacolyl alcohol Pinacolyl alcohol->Reaction Vessel Reactant 2 Crude this compound Crude this compound Reaction Vessel->Crude this compound Yields Purification Process Purification Process Crude this compound->Purification Process Input Pure this compound Pure this compound Purification Process->Pure this compound Output

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Detection of this compound

The detection of this compound, similar to other nerve agents, can be performed using advanced analytical techniques. A general protocol for the analysis of a sample suspected of containing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., HP-5ms)

  • Helium carrier gas

  • Sample containing or suspected of containing this compound

  • Solvent for sample dilution (e.g., dichloromethane)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Sample Preparation: In a certified chemical safety laboratory, dilute a small, known quantity of the sample in an appropriate solvent.

  • GC-MS Instrument Setup:

    • Set the injector temperature to 250 °C.

    • Set the initial oven temperature to 40 °C and hold for 3 minutes.

    • Program the oven to ramp up to 300 °C at a rate of 8 °C/minute and hold for 3 minutes.

    • Set the helium carrier gas flow rate to 0.8 mL/minute.

  • Injection: Inject a 1 µL aliquot of the prepared sample into the GC-MS.

  • Data Acquisition: Acquire mass spectra over a scanning range of m/z 29–600.

  • Analysis: Analyze the resulting chromatogram and mass spectra to identify the peak corresponding to this compound and its characteristic fragmentation pattern.

Signaling Pathways

The primary mechanism of action for this compound is the irreversible inhibition of acetylcholinesterase (AChE).[3][8] This disrupts the normal hydrolysis of acetylcholine (ACh), leading to its accumulation in the synapse and hyperactivation of cholinergic pathways.

Acetylcholinesterase Inhibition Signaling Pathway

cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptors (Muscarinic & Nicotinic) ACh->Receptor Binds to Accumulation ACh Accumulation Choline + Acetate Choline + Acetate AChE->Choline + Acetate Overstimulation Receptor Overstimulation Receptor->Overstimulation This compound This compound This compound->Inhibition Inhibition->AChE Inhibits Accumulation->Receptor Increased Binding Toxicity Cholinergic Toxicity Overstimulation->Toxicity

Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.

Experimental Workflow for Toxicity Assessment

A generalized workflow for assessing the toxicity of this compound in a preclinical in vivo model is presented below. This workflow emphasizes safety and ethical considerations.

In Vivo Toxicity Assessment Workflow

cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation cluster_analysis Analysis Animal Model Acclimation Animal Model Acclimation Dose Preparation Dose Preparation Animal Model Acclimation->Dose Preparation Controlled Exposure Controlled Exposure Dose Preparation->Controlled Exposure Clinical Sign Monitoring Clinical Sign Monitoring Controlled Exposure->Clinical Sign Monitoring Physiological Measurements Physiological Measurements Clinical Sign Monitoring->Physiological Measurements Tissue Collection Tissue Collection Physiological Measurements->Tissue Collection Biochemical Assays\n(e.g., AChE activity) Biochemical Assays (e.g., AChE activity) Tissue Collection->Biochemical Assays\n(e.g., AChE activity) Histopathology Histopathology Tissue Collection->Histopathology

Caption: General experimental workflow for in vivo toxicity assessment of this compound.

References

In-Depth Technical Guide: Chlorosoman (CAS No. 7040-57-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Chlorosoman is a Schedule 1 chemical under the Chemical Weapons Convention. Its synthesis, transfer, and use are highly regulated. This document is intended for informational and research purposes only and does not endorse or provide guidance for the illicit production or use of this compound.

Introduction

This compound, with the CAS number 7040-57-5, is an organophosphorus compound and a direct analog of the nerve agent Soman.[1] Structurally, it differs from Soman by the substitution of a chlorine atom for the fluorine atom.[2] Primarily known as a precursor in the synthesis of Soman, this compound itself is a potent cholinesterase inhibitor and is considered a highly toxic chemical.[1][2] This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, toxicological data, and general methodologies for its synthesis and analysis.

Chemical and Physical Properties

This compound, also known by its IUPAC name 3,3-Dimethylbutan-2-yl methylphosphonochloridate, possesses the chemical formula C7H16ClO2P.[1] While some of its physical properties have been estimated, they provide a baseline for its handling and characterization in a research setting.

PropertyValueReference(s)
CAS Number 7040-57-5[1]
IUPAC Name 3,3-Dimethylbutan-2-yl methylphosphonochloridate[1]
Synonyms Pinacolyl methylphosphonochloridate, O-Pinacolyl methylphosphonochloridate[3]
Molecular Formula C7H16ClO2P[3]
Molar Mass 198.63 g/mol [1]
Appearance Colorless liquid (presumed)[2]
Boiling Point 84 °C at 4 Torr[3]
Density 1.065 ± 0.06 g/cm³ (Predicted)[3]
Solubility in Water 1,030 mg/L (Estimated)[1]
Vapor Pressure 0.207 mm Hg (Estimated)[1]

Toxicology and Mechanism of Action

The primary mechanism of toxicity for this compound, like other organophosphate nerve agents, is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[4][5]

Acetylcholinesterase Inhibition

AChE is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve signal at cholinergic synapses. By irreversibly binding to the serine hydroxyl group in the active site of AChE, this compound inactivates the enzyme. This leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of muscarinic and nicotinic receptors.[2][4]

Physiological Effects

The overstimulation of cholinergic receptors leads to a toxidrome known as a "cholinergic crisis," characterized by a range of symptoms affecting various organ systems. These can be broadly categorized as:

  • Muscarinic effects: Salivation, lacrimation (tearing), urination, defecation, gastrointestinal distress, and emesis (vomiting), as well as bronchospasm and bronchorrhea.

  • Nicotinic effects: Muscle fasciculations, cramping, and eventually paralysis, including paralysis of the respiratory muscles.

  • Central Nervous System (CNS) effects: Confusion, seizures, and respiratory depression.

Death from this compound poisoning is typically due to respiratory failure resulting from a combination of bronchoconstriction, excessive respiratory secretions, and paralysis of the diaphragm.

Quantitative Toxicity Data
SpeciesRoute of AdministrationLD50Reference(s)
MouseSubcutaneous185 mg/kg

Experimental Protocols

Note: The synthesis and handling of this compound require specialized laboratory facilities and strict adherence to safety protocols due to its high toxicity. The following are general descriptions of methodologies and should not be attempted without proper expertise and facilities.

Synthesis

A common method for the synthesis of this compound involves the reaction of methylphosphonic dichloride with pinacolyl alcohol.[6]

Reaction Scheme:

Methylphosphonic dichloride + Pinacolyl alcohol → this compound + Hydrogen chloride

Another reported synthetic route is the Finkelstein reaction, where Soman is treated with sodium chloride in a suitable solvent like dimethylformamide (DMF) to replace the fluorine atom with chlorine.[1]

A detailed, step-by-step experimental protocol for these syntheses is not available in the public literature.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the detection and identification of this compound.[7] Due to the polar nature of its degradation products, derivatization is often required for effective GC analysis.

General GC-MS Protocol for Related Compounds:

  • Sample Preparation:

    • Extraction of the analyte from the matrix (e.g., soil, water) using an appropriate solvent.

    • Concentration of the extract.

    • Derivatization (e.g., silylation) to increase volatility and thermal stability.

  • GC Separation:

    • Column: A non-polar or semi-polar capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium.

    • Temperature Program: A programmed temperature ramp to separate the analytes.

  • MS Detection:

    • Ionization: Electron Impact (EI).

    • Analysis Mode: Full scan for identification or selected ion monitoring (SIM) for quantification.

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron/Effector Cell AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Muscarinic & Nicotinic Receptors ACh->Receptor Binds ACh_accum ACh Accumulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate AChE_inhibited Inhibited AChE Receptor->Postsynaptic Signal Propagation This compound This compound This compound->AChE Irreversible Inhibition Overstimulation Receptor Overstimulation ACh_accum->Overstimulation Cholinergic_Crisis Cholinergic Crisis (Toxic Effects) Overstimulation->Cholinergic_Crisis

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow Start Start: Environmental Sample (e.g., Soil, Water) Extraction 1. Solvent Extraction Start->Extraction Concentration 2. Concentration of Extract Extraction->Concentration Derivatization 3. Derivatization (e.g., Silylation) Concentration->Derivatization GC_Injection 4. GC-MS Injection Derivatization->GC_Injection Separation 5. Chromatographic Separation GC_Injection->Separation Detection 6. Mass Spectrometric Detection Separation->Detection Analysis 7. Data Analysis (Identification & Quantification) Detection->Analysis End End: Report Analysis->End

Caption: General Workflow for the Analysis of this compound Precursors.

Conclusion

This compound (CAS No. 7040-57-5) is a highly toxic organophosphorus compound with significant relevance in the context of chemical defense and security due to its role as a precursor to the nerve agent Soman. Its primary toxic action is through the irreversible inhibition of acetylcholinesterase, leading to a life-threatening cholinergic crisis. While general synthetic and analytical methods are established, detailed experimental protocols and comprehensive quantitative toxicological data, particularly regarding its interaction with acetylcholinesterase, are not widely available in the public domain. This guide provides a consolidated overview of the existing knowledge on this compound to aid researchers and professionals in understanding its fundamental properties and the methodologies for its study. Extreme caution and strict adherence to regulatory guidelines are imperative when dealing with this compound.

References

An In-depth Technical Guide on the Mechanism of Action of Soman on Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanism by which the organophosphorus nerve agent soman exerts its potent inhibitory effects on acetylcholinesterase (AChE). It delves into the kinetics of the irreversible inhibition, the process of "aging," and the experimental protocols used to characterize these interactions. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of medical countermeasures against nerve agent poisoning.

Introduction

Soman (O-Pinacolyl methylphosphonofluoridate) is a highly toxic organophosphorus compound classified as a nerve agent. Its primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and a subsequent cholinergic crisis, characterized by seizures, respiratory arrest, and death.[1] Understanding the precise mechanism of soman's action on AChE is paramount for the development of effective antidotes and therapeutic strategies.

The Molecular Mechanism of Soman Inhibition

The interaction of soman with acetylcholinesterase is a multi-step process involving initial binding, phosphonylation of the active site, and a subsequent process known as "aging."

Phosphonylation of the Acetylcholinesterase Active Site

Soman, similar to other organophosphorus nerve agents, acts as an irreversible inhibitor of AChE by covalently modifying the catalytic serine residue (Ser200) located within the enzyme's active site. The process begins with the formation of a reversible enzyme-inhibitor complex, followed by the nucleophilic attack of the serine hydroxyl group on the phosphorus atom of soman. This results in the formation of a stable phosphonyl-enzyme conjugate and the displacement of the fluoride leaving group.[1]

The bimolecular rate constant for the inhibition of human acetylcholinesterase by soman has been reported, although values in the literature can vary. One study reports a bimolecular inhibition rate constant of 0.86 ± 0.2 M⁻¹ min⁻¹ for human AChE.[2]

The "Aging" Process

A crucial and defining characteristic of soman-inhibited AChE is the rapid "aging" of the phosphonyl-enzyme conjugate. Aging is a time-dependent dealkylation process where the pinacolyl group is cleaved from the phosphorus atom.[3] This dealkylation results in a negatively charged phosphonate monoanion covalently bound to the serine residue.

The aged enzyme is refractory to reactivation by currently available oxime antidotes, such as pralidoxime (2-PAM).[3] The presence of the negative charge on the aged adduct is thought to electrostatically repel the nucleophilic oxime, preventing it from reaching the phosphorus atom and regenerating the active enzyme. The rapid rate of aging is a major challenge in the medical management of soman poisoning.

The rate constant for the aging of soman-inhibited AChE has been determined to be 4.0 x 10⁻² min⁻¹ at pH 7.6 and 25°C. The activation energy for this process at pH 7.0 is 6.12 x 10⁴ J/mol .[4]

Quantitative Data on Soman-Acetylcholinesterase Interactions

The following tables summarize the available quantitative data for the interaction of soman with acetylcholinesterase.

ParameterValueSpecies/Conditions
Bimolecular Inhibition Rate Constant (kᵢ)0.86 ± 0.2 M⁻¹ min⁻¹Human Acetylcholinesterase
Aging Rate Constant (kₐ)4.0 x 10⁻² min⁻¹pH 7.6, 25°C
Aging Activation Energy6.12 x 10⁴ J/molpH 7.0
LD₅₀ (Subcutaneous)124 µg/kgMouse
LD₅₀ (Subcutaneous, 4h post-exposure with treatment)20 µg/kgMouse

Note: The reported bimolecular inhibition rate constant appears unusually low for a potent nerve agent and should be interpreted with caution. Further verification from additional studies is recommended.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of soman on acetylcholinesterase.

Determination of Acetylcholinesterase Activity (Ellman's Assay)

The Ellman's assay is a widely used, robust, and sensitive colorimetric method for measuring AChE activity.

Principle: Acetylthiocholine (ATCh), a synthetic substrate for AChE, is hydrolyzed by the enzyme to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB⁻) anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is directly proportional to the AChE activity.

Reagents:

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATChI) solution (75 mM in deionized water)

  • Acetylcholinesterase (e.g., from electric eel or recombinant human)

  • Soman solution (prepared in an appropriate solvent, e.g., isopropanol, and serially diluted)

Procedure:

  • Reaction Mixture Preparation: In a 96-well microplate, prepare the following reaction mixture (final volume 200 µL):

    • 130 µL Phosphate buffer (pH 8.0)

    • 10 µL DTNB solution

    • 20 µL AChE solution

    • 20 µL of either buffer (for control) or soman solution at various concentrations.

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add 20 µL of ATChI solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).

  • Data Analysis: Calculate the rate of change in absorbance (ΔAbs/min). The percentage of inhibition can be calculated using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100

Determination of Irreversible Inhibition Kinetics (Phosphonylation Rate)

This protocol determines the rate of covalent bond formation between soman and AChE.

Principle: The enzyme is incubated with the irreversible inhibitor for varying periods. At specific time points, an aliquot of the mixture is diluted into a solution containing the substrate, and the residual enzyme activity is measured. The rate of inhibition is determined by plotting the natural logarithm of the percentage of remaining activity against time.

Procedure:

  • Inhibition Reaction: Prepare a mixture of AChE and a known concentration of soman in a suitable buffer at a constant temperature.

  • Time-course Sampling: At various time intervals (e.g., 0, 1, 2, 5, 10 minutes), withdraw an aliquot of the inhibition mixture.

  • Activity Measurement: Immediately dilute the aliquot into a cuvette or microplate well containing the Ellman's assay reagents (phosphate buffer, DTNB, and ATChI) to a dilution factor that effectively stops the inhibition reaction. Measure the residual AChE activity as described in section 4.1.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining AChE activity (ln[% Activity]) versus the incubation time. The slope of the resulting linear plot gives the apparent first-order rate constant (k_obs). The bimolecular rate constant (kᵢ) can be calculated if the inhibitor concentration is known and is in large excess over the enzyme concentration.

Determination of Aging Kinetics

This protocol measures the rate at which the soman-inhibited AChE becomes resistant to reactivation by an oxime.

Principle: AChE is first completely inhibited by soman. The inhibited enzyme is then incubated for various periods to allow for aging. At each time point, an aliquot is treated with a reactivating agent (an oxime), and the extent of reactivation is measured. The rate of aging is determined by the decrease in the ability of the oxime to reactivate the enzyme over time.

Procedure:

  • Inhibition: Incubate a solution of AChE with a concentration of soman sufficient to cause >99% inhibition.

  • Aging: Maintain the inhibited enzyme solution at a constant temperature (e.g., 25°C).

  • Time-course Reactivation: At various time intervals (e.g., 0, 2, 5, 10, 20 minutes), take an aliquot of the inhibited enzyme solution and add a high concentration of an oxime reactivator (e.g., 2-PAM). Allow the reactivation to proceed for a fixed time.

  • Activity Measurement: Measure the recovered AChE activity using the Ellman's assay as described in section 4.1.

  • Data Analysis: Plot the percentage of reactivatable enzyme (calculated from the recovered activity) against the aging time. The data is then fitted to a first-order decay equation to determine the aging rate constant (kₐ).

Visualizations

Signaling Pathways and Logical Relationships

Inhibition_Mechanism cluster_0 Acetylcholinesterase Active Site cluster_1 Phosphonylation cluster_2 Aging AChE AChE (Active Enzyme) Ser200 Serine 200 (Catalytic Residue) EI_Complex Reversible E-I Complex AChE->EI_Complex Soman Soman Soman->EI_Complex Reversible Binding Phosphonylated_AChE Phosphonylated AChE (Inactive, Non-aged) EI_Complex->Phosphonylated_AChE Phosphonylation (Covalent Bond Formation) Aged_AChE Aged AChE (Irreversibly Inactive) Phosphonylated_AChE->Aged_AChE Dealkylation (Aging) Inhibition_Workflow cluster_0 Preparation cluster_1 Inhibition Assay cluster_2 Data Analysis Reagents Prepare Reagents: AChE, Soman, Buffer, DTNB, ATChI Incubation Incubate AChE with Soman (Time Course) Reagents->Incubation Sampling Take Aliquots at Different Time Points Incubation->Sampling Activity_Measurement Measure Residual Activity (Ellman's Assay) Sampling->Activity_Measurement Plotting Plot ln(% Activity) vs. Time Activity_Measurement->Plotting Calculation Calculate k_obs and k_i Plotting->Calculation Aging_Workflow cluster_0 Preparation cluster_1 Aging and Reactivation cluster_2 Measurement and Analysis Inhibit_AChE Completely Inhibit AChE with Soman Aging_Incubation Incubate Inhibited AChE (Time Course for Aging) Inhibit_AChE->Aging_Incubation Reactivation Add Oxime Reactivator at Each Time Point Aging_Incubation->Reactivation Measure_Reactivated Measure Recovered Activity (Ellman's Assay) Reactivation->Measure_Reactivated Plot_and_Calculate Plot % Reactivatable vs. Time and Calculate Aging Rate Measure_Reactivated->Plot_and_Calculate

References

Toxicological Profile of Chlorosoman: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An important introductory note: Chlorosoman (O-pinacolyl methylphosphonochloridate) is a chlorine analog of the highly toxic nerve agent Soman and serves as a precursor in its synthesis.[1] Due to its status as a chemical warfare agent precursor, comprehensive toxicological data for this compound is not extensively available in open literature. However, its structural similarity to Soman allows for a reasonably predictive toxicological profile.[2] This guide leverages the more extensive data available for Soman to provide an in-depth understanding of the likely toxicological properties of this compound, supplemented with the specific data available for this compound itself. It is consistently reported that this compound is less toxic than its fluorine analog, Soman.[1] This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a highly toxic organophosphorus compound expected to exert its primary toxic effect through the irreversible inhibition of acetylcholinesterase (AChE).[3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by a range of symptoms affecting the central and peripheral nervous systems. While specific lethal dose values for this compound are limited, its toxicity is confirmed to be significant, albeit lower than that of Soman. This guide provides a comprehensive overview of the known toxicological data for this compound and its close analog Soman, including acute toxicity, mechanism of action, metabolic pathways, and detailed experimental protocols.

Acute Toxicity

The acute toxicity of organophosphorus nerve agents is typically characterized by the median lethal dose (LD50), the dose required to kill 50% of a tested population.

Quantitative Toxicity Data
CompoundSpeciesRoute of AdministrationLD50 ValueReference
This compoundMouseSubcutaneous (sc)185 mg/kg[2]
SomanMouseSubcutaneous (sc)124 µg/kg[4]
SomanRatSubcutaneous (sc)55 µg/kg (subtoxic dose)[5]
SomanVariousSubcutaneous (sc)98 µg/kg to 151 µg/kg (strain dependent)[6]

Mechanism of Action

The primary mechanism of toxicity for this compound, like Soman, is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[7]

Acetylcholinesterase Inhibition

AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve signal.[7] Organophosphates like this compound act as potent inhibitors of AChE by covalently binding to the serine residue in the enzyme's active site. This leads to an accumulation of ACh and subsequent hyperstimulation of muscarinic and nicotinic receptors, causing a cholinergic crisis.[3]

A key feature of Soman-induced AChE inhibition is the rapid "aging" of the enzyme-inhibitor complex. This process involves a dealkylation of the phosphonylated enzyme, rendering it resistant to reactivation by standard oxime antidotes.[7] While not explicitly studied for this compound, a similar rapid aging process is anticipated due to its structural similarity to Soman.

Other Affected Signaling Pathways

Recent studies on Soman have revealed that its toxicity extends beyond simple AChE inhibition, implicating other cellular signaling pathways:

  • Endoplasmic Reticulum (ER) Stress: Soman has been shown to induce ER stress, activating the GRP78-ATF6-CHOP signaling cascade, which can lead to apoptosis.[8][9]

  • Inositol Lipid Signaling: Soman-induced convulsions have been linked to effects on the inositol lipid signaling system.[10]

AChE_Inhibition cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine Vesicles ACh Acetylcholine (ACh) ACh_Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds to Choline_Acetate Choline_Acetate AChE->Choline_Acetate Produces This compound This compound This compound->AChE Inhibits Signal_Transmission Signal Transmission ACh_Receptor->Signal_Transmission Activates

Metabolic Pathways

The detoxification of Soman, and presumably this compound, primarily occurs through enzymatic hydrolysis.[7]

Key Detoxifying Enzymes
  • A-esterases (Phosphorylphosphatases): These enzymes, sometimes referred to as "somanase," hydrolyze the P-F bond (or P-Cl bond in this compound), leading to the formation of the less toxic pinacolyl methylphosphonic acid (PMPA).[7]

  • Carboxylesterases (CarbE): These enzymes can bind to Soman, effectively sequestering it and reducing its bioavailability to inhibit AChE. They are also involved in the hydrolysis of Soman to PMPA.[7]

  • Butyrylcholinesterase (BChE): Found in plasma, BChE can also be inhibited by Soman, acting as a scavenger and reducing the amount of agent that reaches the more critical AChE in the nervous system.[7]

The primary metabolite of Soman is pinacolyl methylphosphonic acid (PMPA), which is significantly less toxic than the parent compound.[7][10] Further degradation can lead to methylphosphonic acid (MPA).[7]

Soman_Metabolism cluster_hydrolysis Hydrolysis cluster_further_degradation Further Degradation This compound This compound (O-pinacolyl methylphosphonochloridate) PMPA Pinacolyl Methylphosphonic Acid (PMPA) This compound->PMPA Hydrolysis MPA Methylphosphonic Acid (MPA) PMPA->MPA Dealkylation Inactive_Products Inactive Products MPA->Inactive_Products A_esterase A-esterases (Somanase) A_esterase->PMPA Carboxylesterases Carboxylesterases Carboxylesterases->PMPA Phosphatases Phosphatases Phosphatases->MPA

Experimental Protocols

In Vivo Acute Toxicity: LD50 Determination (Subcutaneous, Mouse)

This protocol is adapted from the "up-and-down" procedure, which minimizes the number of animals required.[11][12][13][14]

Objective: To determine the median lethal dose (LD50) of this compound following a single subcutaneous injection in mice.

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Male or female mice (e.g., BALB/c strain), 8-12 weeks old

  • Sterile syringes (1 mL) and needles (26-27 gauge)[15]

  • Animal weighing scale

  • Appropriate personal protective equipment (PPE) for handling highly toxic compounds

Procedure:

  • Animal Acclimation: House animals in a controlled environment for at least one week prior to dosing.

  • Dose Preparation: Prepare a stock solution of this compound in sterile saline. Perform serial dilutions to obtain a range of doses. The initial dose should be an estimate based on available data (for this compound, a starting point could be derived from the known LD50 of 185 mg/kg).

  • Dosing:

    • Weigh the first animal and calculate the dose volume.

    • Administer the dose via subcutaneous injection in the dorsal scapular region.[15]

    • Observe the animal continuously for the first few hours and then periodically for up to 14 days.[16]

  • Sequential Dosing:

    • If the first animal survives for a predefined period (e.g., 48 hours), the next animal receives a higher dose (e.g., by a factor of 1.3).[11]

    • If the first animal dies within the observation period, the next animal receives a lower dose.[11]

    • This process is continued until a specified stopping criterion is met (e.g., a certain number of reversals in outcome have occurred).

  • Data Analysis: The LD50 is calculated using a maximum likelihood method, often with the aid of specialized software.[13]

LD50_Workflow Start Start Dose_Animal Administer Dose to a Single Animal Start->Dose_Animal Observe Observe for Predefined Period (e.g., 48 hours) Dose_Animal->Observe Animal_Dies Animal Dies Observe->Animal_Dies Yes Animal_Survives Animal Survives Observe->Animal_Survives No Decrease_Dose Decrease Dose for Next Animal Animal_Dies->Decrease_Dose Increase_Dose Increase Dose for Next Animal Animal_Survives->Increase_Dose Stopping_Criteria Stopping Criteria Met? Decrease_Dose->Stopping_Criteria Increase_Dose->Stopping_Criteria Stopping_Criteria->Dose_Animal No Calculate_LD50 Calculate LD50 Stopping_Criteria->Calculate_LD50 Yes End End Calculate_LD50->End

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method for measuring cholinesterase activity.[8][9]

Objective: To determine the in vitro inhibitory potency (IC50) of this compound on acetylcholinesterase.

Materials:

  • Purified acetylcholinesterase (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Phosphate buffer, DTNB, and ATCI.

    • Control wells (100% activity): Phosphate buffer, AChE, DTNB, and ATCI.

    • Test wells: Phosphate buffer, AChE, DTNB, ATCI, and this compound at various concentrations.

  • Incubation: Add all components except ATCI to the wells and incubate for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Add ATCI to all wells to start the reaction.

    • Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percent inhibition for each concentration of this compound compared to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

The toxicological profile of this compound is predicted to be qualitatively similar to that of the well-characterized nerve agent Soman, primarily involving the potent inhibition of acetylcholinesterase. Quantitative data indicates that this compound is significantly less toxic than Soman. The primary mechanism of action is the disruption of cholinergic neurotransmission, with potential involvement of other cellular stress pathways. Detoxification is expected to proceed via enzymatic hydrolysis. The experimental protocols provided in this guide offer a framework for the further toxicological evaluation of this compound and related organophosphorus compounds. Given the high toxicity of these agents, all experimental work must be conducted with extreme caution and appropriate safety measures in place.

References

Environmental Degradation of Chlorosoman: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific literature on the environmental degradation of Chlorosoman is scarce. This guide synthesizes information from its close structural analog, the nerve agent Soman (GD), to provide a comprehensive overview of its expected environmental fate, degradation products, and analytical methodologies. The experimental protocols and degradation pathways described herein are based on studies of Soman and would require specific adaptation and validation for this compound.

Introduction

This compound (O-Pinacolyl methylphosphonochloridate) is a highly toxic organophosphorus compound, recognized primarily as a precursor to the nerve agent Soman. Structurally, it differs from Soman only by the substitution of a chlorine atom for a fluorine atom. This similarity suggests that their chemical reactivity and, consequently, their environmental degradation pathways will be analogous. Understanding the environmental fate of this compound and its degradation products is critical for assessing its potential long-term environmental impact and developing effective decontamination and remediation strategies.

This technical guide provides a detailed examination of the anticipated environmental degradation of this compound, focusing on its breakdown products in various environmental matrices, the kinetics of its degradation, and the analytical methods for its detection and quantification.

Inferred Degradation Pathways of this compound

The primary route of degradation for this compound in the environment is expected to be hydrolysis, mirroring the behavior of Soman. This process involves the cleavage of the phosphorus-chlorine (P-Cl) bond, leading to the formation of less toxic compounds. Abiotic factors such as pH, temperature, and the presence of catalytic surfaces (e.g., minerals in soil) will significantly influence the rate of degradation. Microbial activity in soil and water can also contribute to the breakdown of this compound and its primary degradation products.

The proposed primary degradation pathway is as follows:

  • Hydrolysis to Pinacolyl Methylphosphonic Acid (PMPA): The initial and most significant degradation step is the hydrolysis of the P-Cl bond in this compound to form Pinacolyl methylphosphonic acid (PMPA) and hydrochloric acid. PMPA is substantially less toxic than the parent compound but serves as a key indicator of its prior presence.

  • Further Degradation to Methylphosphonic Acid (MPA): PMPA can undergo further, albeit slower, hydrolysis to yield Methylphosphonic acid (MPA) and pinacolyl alcohol.[1][2] MPA is the ultimate hydrolysis product of several organophosphorus nerve agents, including Sarin and Soman.[1][2][3]

The following diagram illustrates the inferred hydrolytic degradation pathway of this compound.

Chlorosoman_Degradation This compound This compound (O-Pinacolyl methylphosphonochloridate) PMPA Pinacolyl Methylphosphonic Acid (PMPA) This compound->PMPA Hydrolysis HCl Hydrochloric Acid This compound->HCl MPA Methylphosphonic Acid (MPA) PMPA->MPA Slower Hydrolysis Pinacolyl_Alcohol Pinacolyl Alcohol PMPA->Pinacolyl_Alcohol Water1 H₂O Water1->this compound Water2 H₂O Water2->PMPA

Caption: Inferred hydrolytic degradation pathway of this compound.

Quantitative Data on Degradation (Based on Soman)

The persistence of this compound in the environment is anticipated to be highly dependent on environmental conditions. The following tables summarize quantitative data for the degradation of Soman, which can be used as an estimate for this compound.

Table 1: Hydrolysis Half-life of Soman in Water

pHTemperature (°C)Half-life (t½)Reference
6.652045 hours[2]
7.025100 hours (approx.)[4]
7.4276.6 hours[1]
8.0273.2 hours[1]
8.0Not specified82.5 seconds (with 3.22x10⁻³ M ClO⁻)[5]

Note: Soman is most stable in acidic conditions and degrades more rapidly in neutral to alkaline conditions.[1]

Table 2: Environmental Fate of Soman in Soil

Environmental MatrixProcessKey FactorsPersistence/MobilityReference
SoilHydrolysispH, temperature, moisture contentSoman is not expected to persist in soils due to hydrolysis and volatility.[4]
SoilEvaporationVolatility, vapor pressureEvaporation is a primary mechanism for the loss of G-series agents from soil.[4]
SoilMicrobial DegradationPresence of organophosphate-degrading microbesCan contribute to the breakdown of Soman and its hydrolysis products, though PMPA is relatively resistant.[1][6]

Environmental Fate and Toxicity of Degradation Products

The primary degradation products of this compound, PMPA and MPA, are significantly less toxic than the parent compound but have their own environmental and toxicological profiles.

  • Pinacolyl Methylphosphonic Acid (PMPA):

    • Persistence: PMPA is relatively stable and resistant to rapid biodegradation, making it a persistent marker for the original presence of Soman (and by extension, this compound).[1]

    • Toxicity: PMPA is considered to have relatively low toxicity compared to Soman.[2] However, studies have shown that PMPA can exhibit chronic toxicity in aquatic organisms, such as zebrafish, causing tissue injury.[1][2] It has also been shown to bioaccumulate in organisms.[1][2] PMPA is classified as a skin and eye irritant.[7]

  • Methylphosphonic Acid (MPA):

    • Persistence: MPA is more susceptible to microbial degradation than PMPA.[1] It can be biodegraded to methane gas in aquatic environments, especially where phosphorus is limited.[7]

    • Mobility: Due to its water solubility, MPA is likely to be mobile in the environment.[]

    • Toxicity: MPA is considered to be of low toxicity.[2]

  • Pinacolyl Alcohol:

    • Environmental Fate: Limited data is available on its specific environmental fate. As a secondary alcohol, it is expected to be biodegradable.

    • Toxicity: Animal studies have shown that pinacolyl alcohol can cause CNS depression and nephrotoxicity.[9][10]

Experimental Protocols

Accurate detection and quantification of this compound and its degradation products are essential for environmental monitoring and verification of decontamination. The following are generalized protocols based on methodologies for Soman, which would need to be optimized and validated for this compound.

General Experimental Workflow

The study of this compound degradation in environmental samples typically follows the workflow illustrated below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (Water/Soil) Fortification 2. Fortification (Spiking with this compound) Sample_Collection->Fortification Incubation 3. Incubation (Controlled Temperature/pH) Fortification->Incubation Extraction 4. Extraction (e.g., LLE, SPE, QuEChERS) Incubation->Extraction Derivatization 5. Derivatization (if required for GC-MS) Extraction->Derivatization LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification of this compound and Degradation Products GC_MS->Quantification LC_MS_MS->Quantification Kinetics Degradation Kinetics (Half-life Calculation) Quantification->Kinetics

Caption: General experimental workflow for this compound degradation studies.

Sample Preparation

Water Samples:

  • Extraction: For this compound, liquid-liquid extraction (LLE) with a non-polar solvent like dichloromethane is suitable. For the more polar degradation products (PMPA and MPA), solid-phase extraction (SPE) using a C18 or anion exchange cartridge is recommended.[1]

  • Concentration: The extract is concentrated under a gentle stream of nitrogen.

  • Derivatization (for GC-MS): PMPA and MPA are non-volatile and require derivatization before GC-MS analysis. Silylation (e.g., with BSTFA) or methylation (e.g., with diazomethane) are common methods.[11]

Soil Samples:

  • Extraction: Soxhlet extraction, pressurized liquid extraction (PLE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods can be employed using an appropriate solvent or solvent mixture (e.g., acetone/hexane, acetonitrile).[1][12]

  • Clean-up: The extract may require clean-up using SPE or dispersive SPE (d-SPE) to remove interfering matrix components.

  • Concentration and Derivatization: As with water samples, the extract is concentrated, and derivatization is performed if GC-MS is the intended analytical technique.

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Application: Suitable for the analysis of the parent this compound and derivatized degradation products.

  • Injector: Splitless injection at 250-280°C.

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

  • Oven Program: A temperature gradient is used to separate the analytes, for example, starting at 50-80°C and ramping up to 280-300°C.[1][13]

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Application: Ideal for the direct analysis of the polar and non-volatile degradation products PMPA and MPA without the need for derivatization.[1][12]

  • Column: A reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium formate.

  • Ionization: Electrospray Ionization (ESI) in negative or positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Conclusion

References

Historical Overview of the G-Series Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the History and Core Properties of Chlorosoman and G-Series Agents

This technical guide provides a comprehensive overview of the history, development, and core technical properties of the G-series nerve agents and the related compound, this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key biological pathways.

The G-series nerve agents, named for their German origin, were unintentionally discovered in the 1930s and 1940s during research into synthetic insecticides.[1][2] This class of organophosphorus compounds represents the first and oldest family of nerve agents.[3]

  • Tabun (GA): The first nerve agent ever synthesized, Tabun, was discovered in 1936 by a German research team led by Gerhard Schrader at IG Farben.[1][3] His work was initially focused on developing more effective pesticides.[4]

  • Sarin (GB): Two years later, in 1938, Schrader's team synthesized the second G-series agent, Sarin.[3][5] The United States later designated it "GB," with "G" for "German" and "B" indicating it as the second agent of this type.[3]

  • Soman (GD): In 1944, during research into the pharmacology of Tabun and Sarin, Nobel laureate Richard Kuhn and his colleagues developed Soman.[3][6] Soman proved to be even more toxic than its predecessors.[6][7] Small quantities were produced at a pilot plant at the IG Farben factory, but it was never used in World War II.[6][7]

  • Cyclosarin (GF): Cyclosarin was also discovered during World War II, but the details were lost and it was rediscovered in 1949.[3]

Following World War II, the Allied forces uncovered the German nerve agent program, which led to further research and stockpiling by several nations, including the United States and the Soviet Union.[4] The production and stockpiling of these agents are now strictly outlawed by the Chemical Weapons Convention of 1993.[7]

This compound: A Soman Analog and Precursor

This compound (designation: GD-Cl or ClGD) is a chlorine analog of the nerve agent Soman.[8] Structurally, the fluorine atom attached to the phosphorus center in Soman is replaced by a chlorine atom in this compound.[9][10] This substitution makes it a key precursor in the synthesis of Soman.[8] While still highly toxic, this compound is estimated to be at least 2.5 times less toxic than its fluorine counterpart.[8] Its physical properties are largely estimated based on its close structural relationship to Soman.[8]

Physicochemical and Toxicological Data

The G-series agents are organophosphorus esters that are typically clear, colorless, and tasteless liquids at ambient temperatures.[11][12] While volatile, they are not true gases under normal conditions.[1] Impurities can result in a yellowish-brown coloration and faint odors; Tabun may have a fruity scent, and Soman a camphor-like odor.[6][11]

Physicochemical Properties

The following table summarizes key physicochemical data for the primary G-series agents and this compound.

PropertyTabun (GA)Sarin (GB)Soman (GD)Cyclosarin (GF)This compound (ClGD)
Molecular Formula C₅H₁₁N₂O₂PC₄H₁₀FO₂PC₇H₁₆FO₂PC₇H₁₄FO₂PC₇H₁₆ClO₂P
Molecular Weight 162.13 g/mol [5]140.09 g/mol [13]182.18 g/mol [14]180.16 g/mol 198.63 g/mol [8]
Appearance Colorless to brown liquid[15]Colorless liquid[13]Colorless liquid[6]Colorless liquid[2]Not specified
Boiling Point 247.5 °C[15]147-150 °C[13]198 °C239 °C223 °C (estimated)[8]
Melting Point -50 °C[15]-57 °C[13]-42 °C< -30 °C-27 °C (estimated)[8]
Vapor Pressure 0.07 mmHg (at 25°C)[15]2.9 mmHg (at 25°C)[13]0.40 mmHg (at 25°C)[14]0.113 mmHg (at 25°C)0.207 mmHg (estimated)[8]
Density 1.0887 g/cm³ (at 25°C)[15]1.09 g/mL (at 25°C)[13]1.022 g/cm³ (at 25°C)[14]1.129 g/cm³ (at 25°C)Not specified
Water Solubility 9.8 g/100g (at 25°C)[15]Miscible[13]2.1 g/100g (at 20°C)[14]0.85 g/100g (at 20°C)1,030 mg/L (estimated)[8]
Toxicological Data

The toxicity of nerve agents is commonly expressed as the median lethal dose (LD₅₀) for skin contact and the median lethal concentration-time (LCt₅₀) for inhalation exposure.

AgentLD₅₀ (skin, mg/kg)LCt₅₀ (inhalation, mg·min/m³)
Tabun (GA) 1000-2000400[11]
Sarin (GB) 1700100[16]
Soman (GD) 35050-70[9]
Cyclosarin (GF) 35050
This compound >875 (est.)Not available

Note: Toxicity values can vary based on the animal model and experimental conditions. The values presented are representative estimates for humans.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for all G-series agents is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[3][12] AChE is crucial for normal nerve function, as it breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1]

By inhibiting AChE, these agents cause an accumulation of ACh, leading to hyperstimulation of muscarinic and nicotinic receptors in the central and peripheral nervous systems.[17] This "cholinergic crisis" results in a range of symptoms, including profuse salivation, pupil constriction, convulsions, and ultimately, death by respiratory failure due to paralysis of the respiratory muscles.[3][5]

The organophosphate agent forms a stable covalent bond with the serine hydroxyl group in the active site of the AChE enzyme.[1] This phosphorylated enzyme is very slow to hydrolyze. Furthermore, in the case of agents like Soman, a process called "aging" occurs, where the enzyme-inhibitor complex undergoes a conformational change, rendering it completely resistant to reactivation by standard oxime antidotes.[17]

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_normal Normal Function cluster_inhibition G-Agent Inhibition Presynaptic Presynaptic Neuron ACh_Vesicles Acetylcholine (ACh) Vesicles Presynaptic->ACh_Vesicles Signal Postsynaptic Postsynaptic Neuron ACh_Released ACh ACh_Vesicles->ACh_Released Release ACh_Receptor ACh Receptor ACh_Released->ACh_Receptor Binds ACh_Released_N ACh G_Agent G-Series Agent AChE Acetylcholinesterase (AChE) ACh_Receptor->Postsynaptic Signal Propagation AChE_N AChE ACh_Released_N->AChE_N Hydrolysis Products Choline + Acetate AChE_N->Products AChE_I AChE G_Agent->AChE_I Binds Inhibited_AChE Irreversibly Inhibited AChE AChE_I->Inhibited_AChE Phosphorylation ('Aging') ACh_Accumulation ACh Accumulation (Hyperstimulation) Inhibited_AChE->ACh_Accumulation Leads to

Caption: Mechanism of G-series agent toxicity via acetylcholinesterase inhibition.

Experimental Protocols

Detailed experimental protocols for the synthesis and handling of G-series agents are restricted due to their extreme toxicity and classification as chemical weapons. However, the general synthetic routes and standard toxicological and enzymatic assays are described below based on available scientific literature.

General Synthesis Methodologies

The synthesis of G-series agents typically involves the reaction of a methylphosphonyl dihalide with a specific alcohol.

  • Sarin (GB) Synthesis: The final step in Sarin production involves an alcoholysis reaction between methylphosphonyl difluoride (DF) and isopropyl alcohol.[16] This reaction produces a racemic mixture of Sarin's two enantiomers and hydrogen fluoride (HF) as a byproduct.[5][16]

    CH₃P(O)F₂ + (CH₃)₂CHOH → CH₃P(O)(F)OCH(CH₃)₂ + HF

  • Soman (GD) Synthesis: The manufacturing process for Soman is very similar to that of Sarin. The key difference is the substitution of isopropyl alcohol with pinacolyl alcohol, which reacts with methylphosphonyl difluoride.[9]

    CH₃P(O)F₂ + (CH₃)₃CCH(CH₃)OH → CH₃P(O)(F)OCH(CH₃)C(CH₃)₃ + HF

  • This compound (ClGD) Synthesis: this compound can be prepared via a Finkelstein reaction, where a solution of sodium chloride in a solvent like DMF is reacted with Soman, substituting the fluorine atom with chlorine.[8]

Toxicity Warning: The nerve agents and their precursors described are extremely toxic and should only be handled by authorized personnel in appropriately equipped laboratories with extreme care and safety measures in place.[2]

In Vivo Toxicity Assay (LD₅₀/LCt₅₀ Determination)

Determining the median lethal dose or concentration is a critical step in assessing the toxicity of a compound. The following is a generalized protocol for an animal study.

  • Animal Model: Select an appropriate animal model (e.g., rats, guinea pigs).[18][19] Animals are acclimatized to laboratory conditions before the study.[20]

  • Dose Preparation: Prepare a series of graded doses of the nerve agent, typically diluted in a suitable solvent like saline.

  • Administration:

    • LD₅₀ (Dermal): Apply a precise volume of the diluted agent to a shaved area of the animal's skin.

    • LCt₅₀ (Inhalation): Expose animals to a specific concentration of the agent as an aerosol in a whole-body or nose-only inhalation chamber for a fixed duration (e.g., 10 minutes).[18]

  • Observation: Monitor the animals continuously for the first few hours and periodically over a set period (e.g., 24-48 hours) for clinical signs of toxicity and mortality.[18]

  • Data Analysis: Use statistical methods, such as probit analysis, to calculate the LD₅₀ or LCt₅₀ value—the dose or concentration-time product that results in 50% mortality in the test population.[18]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard in vitro method to measure AChE activity and the inhibitory potential of compounds.

  • Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[21] The rate of color formation is directly proportional to AChE activity.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[21]

    • AChE Enzyme Solution: A working solution of purified AChE (e.g., from electric eel) is prepared in the assay buffer.[21]

    • DTNB Solution: A stock solution of DTNB is prepared in the assay buffer.[21]

    • Substrate Solution: A stock solution of acetylthiocholine iodide (ATCI) is prepared in deionized water. This should be made fresh.[21]

    • Inhibitor Solution: The test compound (G-agent) is serially diluted to various concentrations.

  • Assay Procedure (96-well plate format):

    • Add assay buffer, AChE enzyme solution, and the inhibitor solution to the wells of a microplate. Include controls for 100% enzyme activity (no inhibitor) and a blank (no enzyme).

    • Incubate the plate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.[17]

    • Initiate the reaction by adding a mixture of the DTNB and ATCI solutions to all wells.[17]

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10 seconds for 10 minutes) using a microplate reader.[17]

  • Data Analysis: Calculate the rate of the reaction (change in absorbance over time) for each well. Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be calculated.

AChE_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Protocol (96-Well Plate) cluster_analysis Data Acquisition & Analysis Reagents Prepare Reagents (Buffer, AChE, DTNB, ATCh) Add_Enzyme 1. Add AChE Enzyme and Inhibitor to Wells Reagents->Add_Enzyme Inhibitor Prepare Serial Dilutions of Test Inhibitor (G-Agent) Inhibitor->Add_Enzyme Incubate 2. Incubate for 15 min (Inhibitor-Enzyme Interaction) Add_Enzyme->Incubate Start_Reaction 3. Add DTNB + ATCh Substrate to Initiate Reaction Incubate->Start_Reaction Measure 4. Measure Absorbance (412 nm) Kinetically Start_Reaction->Measure Calculate_Rate 5. Calculate Reaction Rate (ΔAbs/min) Measure->Calculate_Rate Calculate_Inhibition 6. Determine % Inhibition vs. Control Calculate_Rate->Calculate_Inhibition Calculate_IC50 7. Calculate IC₅₀ Value Calculate_Inhibition->Calculate_IC50

Caption: Experimental workflow for the in vitro AChE inhibition assay (Ellman's Method).

References

In-Depth Technical Guide: Diethyl (3-chloropropyl)phosphonate (C₇H₁₆ClO₂P)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the properties, synthesis, and spectral characterization of Diethyl (3-chloropropyl)phosphonate, an organophosphorus compound with the molecular formula C₇H₁₆ClO₂P. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require detailed technical information on this specific molecule. Diethyl (3-chloropropyl)phosphonate serves as a valuable intermediate in various synthetic applications, particularly in the preparation of more complex phosphonate derivatives which have garnered significant interest for their potential biological activities.[1]

Chemical and Physical Properties

A summary of the known physical and chemical properties of Diethyl (3-chloropropyl)phosphonate is presented in the table below. It is important to note that while some data is available, comprehensive experimental values for all properties are not widely published.

PropertyValueReference
Molecular Formula C₇H₁₆ClO₃P[2]
Molecular Weight 214.63 g/mol [2]
CAS Number 23269-98-9[2]
Appearance Colorless to pale yellow liquid (inferred from analogs)
Boiling Point Not explicitly available. The related Diethyl (3-bromopropyl)phosphonate has a boiling point of 94-95 °C at 2 mmHg.
Density Not explicitly available. The related Diethyl (3-bromopropyl)phosphonate has a density of 1.348 g/mL at 25 °C.
Refractive Index Not explicitly available. The related Diethyl (3-bromopropyl)phosphonate has a refractive index of n20/D 1.4620.

Synthesis

The primary method for the synthesis of Diethyl (3-chloropropyl)phosphonate is the Michaelis-Arbuzov reaction.[3][4][5] This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide.[4][5][6]

Experimental Protocol: Michaelis-Arbuzov Reaction

A detailed, step-by-step experimental protocol for the synthesis of Diethyl (3-chloropropyl)phosphonate is provided below, based on established procedures for the Arbuzov reaction.[2][7]

Materials:

  • Triethyl phosphite

  • 1-Bromo-3-chloropropane[2]

  • Anhydrous toluene (or neat/no solvent)[2]

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Distillation apparatus

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-chloropropane.

  • Add an equimolar amount of triethyl phosphite to the flask. The reaction can be carried out neat (without solvent).[2]

  • Heat the reaction mixture to reflux with constant stirring. A typical reaction time is 1.5 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the ethyl bromide byproduct can be removed by distillation.

  • The crude Diethyl (3-chloropropyl)phosphonate can be purified by vacuum distillation to yield the final product. A yield of 51.2% has been reported for this reaction.[2]

Logical Relationship of the Synthesis:

Synthesis_Workflow reagent1 Triethyl phosphite reaction_step Michaelis-Arbuzov Reaction (Reflux, 1.5 h) reagent1->reaction_step reagent2 1-Bromo-3-chloropropane reagent2->reaction_step intermediate Phosphonium Salt (Intermediate) reaction_step->intermediate SN2 Attack byproduct Ethyl bromide reaction_step->byproduct product Diethyl (3-chloropropyl)phosphonate intermediate->product Dealkylation

Synthesis workflow for Diethyl (3-chloropropyl)phosphonate.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ³¹P NMR: A reference to a ³¹P NMR spectrum for Diethyl (3-chloropropyl)phosphonate exists, though the specific chemical shift is not provided in the available search results.[8] The spectrum was referenced against 85% H₃PO₄.[8]

  • ¹H NMR: A predicted ¹H NMR spectrum would show characteristic signals for the ethyl groups (a triplet and a quartet) and the propyl chain. The protons on the carbon adjacent to the phosphorus atom would show coupling to the phosphorus nucleus.

  • ¹³C NMR: A predicted ¹³C NMR spectrum would display signals for the two distinct carbons of the ethyl groups and the three carbons of the chloropropyl chain. The carbon atoms closer to the phosphorus atom would exhibit P-C coupling.

Mass Spectrometry (MS)

Mass spectrometry data for Diethyl (3-chloropropyl)phosphonate is not explicitly available. However, analysis of a related compound, Diethyl 3,3,3-trichloropropylphosphonate, is available and can provide insight into potential fragmentation patterns.[9]

Infrared (IR) Spectroscopy

An experimental IR spectrum for Diethyl (3-chloropropyl)phosphonate is not available. However, characteristic absorption bands would be expected for the P=O (strong), P-O-C, and C-Cl bonds.

Biological Activity and Applications

While specific biological activities of Diethyl (3-chloropropyl)phosphonate have not been detailed in the available literature, phosphonates as a class of compounds are of significant interest in medicinal chemistry.[10] They are often used as non-hydrolyzable mimics of phosphates and can act as enzyme inhibitors.[10] The related compound, Diethyl (3-bromopropyl)phosphonate, is utilized in pharmaceutical research for the synthesis of phosphonate derivatives with potential biological activity and in the development of pesticides.[1] Given its structural similarity, Diethyl (3-chloropropyl)phosphonate is a promising starting material for the synthesis of novel bioactive molecules.

Safety and Handling

  • Hazards: May cause skin and eye irritation.[11] Organophosphates can be toxic and may act as cholinesterase inhibitors.[12][13]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[14]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Diethyl (3-chloropropyl)phosphonate is a valuable synthetic intermediate with potential applications in the development of new pharmaceuticals and agrochemicals. This technical guide has summarized the available information on its properties, synthesis, and spectral characteristics. Further research is warranted to fully elucidate its spectroscopic profile, toxicological properties, and biological activities to expand its utility in various scientific disciplines.

References

Chlorosoman Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorosoman (O-Pinacolyl methylphosphonochloridate), a structural analog of the nerve agent Soman, is a compound of significant interest in the fields of toxicology and chemical defense research. A thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents, is crucial for the development of detection methods, decontamination procedures, and safe handling protocols. This technical guide provides a comprehensive overview of the available data on this compound's solubility, outlines experimental methodologies for its determination, and presents a logical workflow for solubility assessment.

Due to the limited availability of specific quantitative solubility data for this compound in organic solvents, this guide also draws upon information available for its close analog, Soman (GD). Soman is reported to be miscible with both polar and nonpolar organic solvents, and it is anticipated that this compound exhibits similar behavior due to its structural similarity.[1][2][3]

Quantitative Solubility Data

The available quantitative solubility data for this compound is limited. The primary data point found is for its solubility in water. For organic solvents, the information is largely qualitative and inferred from the properties of the closely related compound, Soman.

SolventChemical FormulaTypeQuantitative Solubility (g/L)Qualitative Solubility
WaterH₂OPolar Protic1.03[4]Slightly Soluble
EthanolC₂H₅OHPolar ProticData not availableExpected to be Miscible
MethanolCH₃OHPolar ProticData not availableExpected to be Miscible
AcetoneC₃H₆OPolar AproticData not availableExpected to be Miscible
TolueneC₇H₈NonpolarData not availableExpected to be Miscible
DichloromethaneCH₂Cl₂Polar AproticData not availableExpected to be Miscible
HexaneC₆H₁₄NonpolarData not availableExpected to be Miscible

*Based on the reported miscibility of Soman in most organic solvents.[1][2][3]

Experimental Protocols

The determination of solubility for a highly toxic compound like this compound requires specialized laboratory procedures and safety precautions. The following is a generalized protocol based on the widely accepted shake-flask method, which is suitable for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (analytical standard)

  • Selected organic solvent (HPLC grade or equivalent)

  • Volumetric flasks

  • Thermostatically controlled shaker or incubator

  • Centrifuge (temperature-controlled, if necessary)

  • Syringes and syringe filters (chemically compatible)

  • Analytical balance

  • Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system for quantification

  • Appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection, to be used within a certified chemical fume hood.

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a volumetric flask. The presence of undissolved solid is essential to ensure saturation.

    • Add the selected organic solvent to the flask, leaving some headspace.

    • Seal the flask tightly.

  • Equilibration:

    • Place the flask in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. Preliminary studies may be required to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the flask to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.

    • If necessary, centrifuge the sample at the experimental temperature to facilitate the separation of the solid phase.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a chemically compatible syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered sample with the same organic solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification:

    • Analyze the diluted sample using a validated GC-MS or LC-MS method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the original concentration of this compound in the saturated solution by applying the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L), at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Seal container A->B C Agitate at constant temperature B->C Start Equilibration D Allow solid to settle C->D E Withdraw and filter supernatant D->E Collect Sample F Dilute sample E->F G Quantify using GC-MS or LC-MS F->G H Determine solubility G->H Calculate

Solubility Determination Workflow

Logical Relationships in Solubility Assessment

The solubility of a compound is influenced by a combination of its intrinsic properties and the characteristics of the solvent. The following diagram illustrates these logical relationships.

Factors Influencing Solubility

References

Stability of Chlorosoman in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the stability of Chlorosoman (Pinacolyl methylphosphonochloridate) in aqueous solutions. Due to the limited availability of specific data for this compound in publicly accessible literature, this document leverages data from its close structural analog, Soman (Pinacolyl methylphosphonofluoridate). The chemical reactivity of this compound is expected to be similar to that of Soman, with the primary difference being the leaving group (chloride versus fluoride)[1]. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a highly toxic organophosphorus compound primarily known as a precursor to the nerve agent Soman[1]. Understanding its stability in aqueous environments is critical for handling, decontamination, and environmental fate assessment. The primary degradation pathway for this compound in water is hydrolysis, which leads to the formation of less toxic products. The rate of this hydrolysis is significantly influenced by factors such as pH and temperature.

Hydrolysis and Degradation Pathway

The principal mechanism of this compound degradation in aqueous solution is hydrolysis. This reaction involves the nucleophilic attack of water or hydroxide ions on the phosphorus center, leading to the cleavage of the phosphorus-chlorine (P-Cl) bond. This initial hydrolysis step yields Pinacolyl methylphosphonic acid (PMPA) and hydrochloric acid. PMPA can undergo further, slower hydrolysis to produce methylphosphonic acid (MPA).

G cluster_products1 Primary Hydrolysis Products cluster_products2 Secondary Hydrolysis Products This compound This compound (Pinacolyl methylphosphonochloridate) H2O H₂O (Hydrolysis) This compound->H2O HCl Hydrochloric Acid PMPA Pinacolyl methylphosphonic acid (PMPA) H2O->PMPA MPA Methylphosphonic acid (MPA) PMPA->MPA Slow Hydrolysis Pinacolyl_alcohol Pinacolyl alcohol

Figure 1: Proposed Hydrolysis Pathway of this compound.

Quantitative Stability Data (Based on Soman)

The stability of this compound is highly dependent on pH and temperature. The following tables summarize the hydrolysis half-life of Soman under various conditions, which can be considered a reasonable estimate for this compound's stability[2].

Table 1: Effect of pH on the Half-Life of Soman at 27°C and 37°C [2]

pHHalf-Life at 27°C (hours)Half-Life at 37°C (hours)
7.46.64.8
8.03.21.6
8.62.21.2

Table 2: Effect of Temperature on the Half-Life of Soman in Buffered Solutions [2]

TemperatureStorage ConditionsHalf-Life
-90°C1 mM Soman in normal saline> 5 months
Just above freezing1 mM Soman in normal saline~150 days
21°C1 mM Soman in normal saline> 5 days

Table 3: Catalytic Effect of Hypochlorite on Soman Hydrolysis at pH 8.0 [3][4]

ConditionHalf-Life
In water at pH 8.0~1200 min
In NaClO solution with 3.22x10⁻³ M ClO⁻82.5 s

Experimental Protocols

The following outlines a general experimental protocol for determining the aqueous stability of organophosphorus compounds like this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing A Prepare buffer solutions (various pH values) C Spike this compound stock into buffer solutions at a known concentration A->C B Prepare stock solution of this compound in an organic solvent B->C D Incubate samples at controlled temperatures C->D E Withdraw aliquots at predetermined time intervals D->E F Quench reaction (e.g., acidification or addition of organic solvent) E->F G Sample preparation for analysis (e.g., extraction, derivatization) F->G H Analyze by GC-MS or LC-MS/MS to quantify remaining this compound and its degradation products G->H I Plot concentration vs. time H->I J Determine rate constants and half-lives I->J

Figure 2: General Experimental Workflow for Stability Testing.
Materials and Reagents

  • This compound standard

  • Buffer solutions (e.g., phosphate, borate) at various pH values

  • Organic solvents (e.g., acetonitrile, dichloromethane)

  • Derivatizing agents (e.g., N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide - MTBSTFA) for GC-MS analysis of degradation products[5]

  • High-purity water

  • Quenching solution (e.g., acidic solution)

Instrumentation
  • Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)

  • Temperature-controlled incubator or water bath

  • pH meter

  • Vortex mixer

  • Centrifuge

Procedure
  • Preparation of Solutions: Prepare a series of aqueous buffer solutions at the desired pH values. Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Initiation of Degradation Study: Spike a known amount of the this compound stock solution into the pre-warmed buffer solutions to achieve the desired initial concentration.

  • Incubation: Incubate the reaction mixtures at a constant, controlled temperature.

  • Sampling: At specified time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the hydrolysis reaction in the aliquot, for example, by adding an acidic solution or a large volume of an organic solvent.

  • Sample Preparation for Analysis:

    • For LC-MS/MS: The quenched sample may be diluted with the mobile phase and directly injected.

    • For GC-MS: An extraction step (e.g., liquid-liquid extraction with dichloromethane) is typically required. The organic extract is then dried and may require derivatization to improve the volatility and thermal stability of the analytes, particularly the degradation products[5].

  • Analysis: Analyze the prepared samples using a validated GC-MS or LC-MS/MS method to determine the concentration of this compound and its degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time. Determine the degradation kinetics (e.g., first-order) and calculate the rate constant (k) and half-life (t½) from the data.

Factors Influencing Stability

  • pH: The hydrolysis of organophosphorus compounds like Soman is significantly faster in alkaline conditions compared to neutral or acidic conditions[2].

  • Temperature: An increase in temperature accelerates the rate of hydrolysis[2].

  • Catalysts: Certain ions, such as hypochlorite (ClO⁻), can significantly catalyze the hydrolysis of Soman, drastically reducing its half-life[3][4].

Broader Context: Biological Signaling Pathways Affected by Organophosphorus Compounds

While not directly related to the aqueous degradation of this compound, it is relevant for drug development professionals to understand the biological impact of organophosphorus compounds. These compounds are potent inhibitors of acetylcholinesterase (AChE), an enzyme crucial for nerve function. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of cholinergic receptors[6]. This is the primary mechanism of their acute toxicity.

Recent research has also indicated that organophosphorus compounds can affect various intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, and p38-MAPK)[7][8]. These pathways are involved in cell survival, differentiation, and apoptosis. Dysregulation of these pathways by organophosphorus compounds can contribute to oxidative stress and cell death[7][8].

G OP Organophosphorus Compound AChE Acetylcholinesterase (AChE) OP->AChE Inhibition MAPK MAPK Signaling (ERK, JNK, p38) OP->MAPK Dysregulation ACh Acetylcholine (ACh) Accumulation Chol_Receptors Cholinergic Receptor Overstimulation ACh->Chol_Receptors Toxicity Acute Toxicity Chol_Receptors->Toxicity Oxidative_Stress Oxidative Stress & Apoptosis MAPK->Oxidative_Stress Cellular_Effects Cellular Damage Oxidative_Stress->Cellular_Effects

Figure 3: Simplified Overview of Biological Effects of Organophosphorus Compounds.

Conclusion

The stability of this compound in aqueous solutions is a critical parameter influencing its environmental persistence and the development of effective decontamination strategies. While specific quantitative data for this compound is scarce, information from its close analog, Soman, provides valuable insights. The primary degradation pathway is hydrolysis, which is significantly accelerated by increased pH and temperature. This technical guide provides a framework for understanding and investigating the aqueous stability of this compound, emphasizing the need for further research to establish its specific degradation kinetics and pathways.

References

vapor pressure and volatility of Chlorosoman

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the , a compound of significant interest in various chemical and toxicological fields, requires a comprehensive understanding of its physicochemical properties and the methodologies used to determine them. This guide synthesizes available data to provide a technical overview for researchers, scientists, and drug development professionals.

Physicochemical Properties of Chlorosoman

This compound, a structural analog of the nerve agent Soman, possesses distinct vapor pressure and volatility characteristics that are crucial for its handling, storage, and study.

Vapor Pressure

Vapor pressure is a fundamental thermodynamic property of a substance, indicating the pressure exerted by its vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature.

Data Summary:

A comprehensive search of publicly available scientific literature and safety data sheets did not yield specific experimental values for the vapor pressure of this compound. However, data for the closely related compound, Soman (GD), is well-documented and can provide a useful reference point. The vapor pressure of Soman is reported to be 0.4 mmHg at 25 °C. It is important to note that direct extrapolation of this value to this compound should be done with caution, as structural differences will influence intermolecular forces and, consequently, vapor pressure.

CompoundTemperature (°C)Vapor Pressure (mmHg)Source
Soman (GD)250.4
This compoundData not availableData not available
Volatility

Volatility is a material property which describes how readily a substance vaporizes. It is directly related to a substance's vapor pressure. A substance with a high vapor pressure at a given temperature is considered to be more volatile.

Data Summary:

CompoundTemperature (°C)Volatility (mg/m³)Source
Soman (GD)253,900
This compoundData not availableData not available

Experimental Protocols for Vapor Pressure and Volatility Determination

The determination of vapor pressure and volatility for compounds like this compound requires specialized and highly controlled experimental setups due to their hazardous nature. The following outlines a general experimental workflow for such determinations.

Experimental Workflow for Vapor Pressure Measurement

A common method for determining the vapor pressure of low-volatility compounds is the gas saturation method.

G prep_gas Inert Carrier Gas (e.g., Nitrogen) flow_control Mass Flow Controller prep_gas->flow_control saturator Gas Saturation flow_control->saturator gas_vol Measure Total Gas Volume flow_control->gas_vol saturator_prep Saturator Cell with This compound Sample saturator_prep->saturator thermostat Thermostatic Bath thermostat->saturator collection Sorbent Trap saturator->collection analysis GC-MS Analysis collection->analysis mass_det Determine Mass of Vaporized Substance analysis->mass_det vp_calc Calculate Vapor Pressure (Ideal Gas Law) mass_det->vp_calc gas_vol->vp_calc G cluster_0 Intrinsic Properties cluster_1 Physicochemical Properties imf Intermolecular Forces (e.g., van der Waals) vp Vapor Pressure imf->vp inversely affects temp Temperature temp->vp directly affects vol Volatility vp->vol directly proportional

Understanding the Stereoisomers of Chlorosoman: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Stereoisomerism in Chlorosoman

This compound possesses two chiral centers: the phosphorus atom and the carbon atom in the pinacolyl group. This results in the existence of four distinct stereoisomers: (C+P+), (C+P-), (C-P+), and (C-P-). These stereoisomers, while chemically identical in terms of atomic composition and connectivity, have different three-dimensional arrangements of their atoms. This seemingly subtle difference has profound implications for their biological activity, primarily due to the stereospecific nature of enzyme-substrate interactions. The toxicity of these compounds is mainly attributed to their ability to inhibit the enzyme acetylcholinesterase (AChE), which is crucial for the proper functioning of the nervous system.

G Figure 1: Stereoisomers of this compound This compound This compound (Pinacolyl methylphosphonochloridate) ChiralCenters Two Chiral Centers: - Phosphorus (P) - Carbon (C) in Pinacolyl Group This compound->ChiralCenters Stereoisomers Four Stereoisomers ChiralCenters->Stereoisomers Isomer1 C(+)P(+) Stereoisomers->Isomer1 Isomer2 C(+)P(-) Stereoisomers->Isomer2 Isomer3 C(-)P(+) Stereoisomers->Isomer3 Isomer4 C(-)P(-) Stereoisomers->Isomer4

Figure 1: Stereoisomers of this compound

Quantitative Data on Stereoisomer Activity (Based on Soman)

The biological activity of the stereoisomers of organophosphorus nerve agents like Soman, and by extension this compound, varies significantly. The P(-) isomers are considerably more potent inhibitors of acetylcholinesterase and, consequently, are much more toxic than the P(+) isomers.[3][4]

Table 1: Acute Toxicity of Soman Stereoisomers in Mice
StereoisomerLD50 (µg/kg, sc)
C(+)P(-)99
C(-)P(-)38
C(+)P(+)> 5000
C(-)P(+)> 2000
C(+)-Soman214
C(-)-Soman133
Racemic Soman156
(Data from Benschop et al., 1984)[3]
Table 2: Inhibition of Acetylcholinesterase (AChE) by Soman Stereoisomers
StereoisomerBimolecular Rate Constant (M⁻¹min⁻¹)
P(-) isomers10⁷ - 10⁸
P(+) isomers< 10⁵
(Data from Johnson et al., 1985)[4]
Table 3: Inhibition of Purified Mouse Serum Carboxylic Ester Hydrolase by Soman Stereoisomers
StereoisomerKi (nM)
C(-)P(-)18.7
C(+)P(-)35.7
C(-)P(+)1412
C(+)P(+)2523
Racemic Soman30.6
(Data from Clement et al., 1987)[5]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound is the irreversible inhibition of acetylcholinesterase (AChE). This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent disruption of the nervous system. The stereochemistry of the inhibitor plays a critical role in the efficiency of this inhibition.

G Figure 2: Acetylcholinesterase Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) Receptor Postsynaptic Receptor ACh->Receptor Binds AChE Acetylcholinesterase (AChE) AChE->ACh Hydrolyzes Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE This compound This compound (P(-) isomer) This compound->AChE Irreversibly Inhibits ACh_acc ACh Accumulation Inhibited_AChE->ACh_acc Leads to Overstimulation Receptor Overstimulation ACh_acc->Overstimulation Toxicity Cholinergic Crisis (Toxicity) Overstimulation->Toxicity

Figure 2: Acetylcholinesterase Inhibition

Experimental Protocols

The isolation and analysis of individual stereoisomers are crucial for understanding their specific biological activities. The following protocols are based on methods developed for Soman and are expected to be applicable to this compound with minor modifications.

Synthesis and Separation of Stereoisomers

A common strategy for obtaining optically pure stereoisomers involves the following steps[3]:

  • Optical Resolution of Pinacolyl Alcohol: The precursor, pinacolyl alcohol, is resolved into its (+) and (-) enantiomers.

  • Synthesis of C(+) and C(-) this compound: The separated enantiomers of pinacolyl alcohol are then used to synthesize C(+) and C(-) enriched mixtures of this compound.

  • Stereospecific Separation of P(+) and P(-) Isomers:

    • Enzymatic Method: Stereospecific hydrolysis using enzymes can be employed. For example, rabbit plasma contains enzymes that preferentially hydrolyze the P(+) isomers, allowing for the isolation of the more toxic P(-) isomers.[3]

    • Chromatographic Method: Chiral chromatography, such as gas chromatography with a chiral stationary phase, can be used to separate the four stereoisomers.[6]

G Figure 3: Stereoisomer Separation Workflow Start Racemic Pinacolyl Alcohol Resolution Optical Resolution Start->Resolution Enantiomers (+)-Pinacolyl Alcohol & (-)-Pinacolyl Alcohol Resolution->Enantiomers Synthesis_C_plus Synthesis of C(+)-Chlorosoman (mixture of P(+) and P(-)) Enantiomers->Synthesis_C_plus Synthesis_C_minus Synthesis of C(-)-Chlorosoman (mixture of P(+) and P(-)) Enantiomers->Synthesis_C_minus Separation_plus Stereospecific Separation Synthesis_C_plus->Separation_plus Separation_minus Stereospecific Separation Synthesis_C_minus->Separation_minus Isomers_plus C(+)P(+) & C(+)P(-) Separation_plus->Isomers_plus Isomers_minus C(-)P(+) & C(-)P(-) Separation_minus->Isomers_minus

Figure 3: Stereoisomer Separation Workflow
Analysis of Stereoisomers

Gas Chromatography (GC): A robust method for the separation and quantification of organophosphate stereoisomers.

  • Column: A chiral stationary phase is essential for the separation of enantiomers.

  • Detector: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification.

  • Sample Preparation: Extraction from biological matrices may be necessary, followed by derivatization in some cases to improve chromatographic properties.

Conclusion

The stereochemistry of this compound is a critical determinant of its biological activity. Based on the extensive research on its analog Soman, it is evident that the P(-) isomers of this compound are likely to be significantly more toxic than the P(+) isomers due to their potent inhibition of acetylcholinesterase. A thorough understanding of the properties of each stereoisomer is essential for the development of effective medical countermeasures and for accurate risk assessment. The experimental protocols for the synthesis, separation, and analysis of Soman stereoisomers provide a solid foundation for future research directly investigating the stereoisomers of this compound. Further studies are warranted to confirm these predicted properties and to fully characterize the toxicokinetics and toxicodynamics of each this compound stereoisomer.

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of Chlorosoman

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorosoman (Pinacolyl methylphosphonochloridate) is a highly toxic organophosphorus compound and a key precursor in the synthesis of the nerve agent Soman.[1] Its detection and quantification are critical for forensic investigations, verification of chemical weapons treaty compliance, and ensuring the safety of personnel in potentially contaminated environments. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique well-suited for the identification and quantification of this compound due to its ability to separate volatile and semi-volatile compounds and provide structural information through mass spectral fragmentation.[2]

These application notes provide a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and expected data.

Experimental Protocols

Sample Preparation

Given that this compound is reactive with water, all samples should be handled in a dry environment, and the use of anhydrous solvents and reagents is crucial.[3] The following protocol outlines a liquid-liquid extraction procedure suitable for isolating this compound from a non-aqueous liquid matrix.

Materials:

  • Sample containing or suspected of containing this compound

  • Dichloromethane (DCM), anhydrous, pesticide residue grade

  • n-Hexane, anhydrous, pesticide residue grade

  • Sodium sulfate, anhydrous

  • Glassware: vials, pipettes, separatory funnel (all oven-dried to ensure dryness)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Collection: Collect the sample in a clean, dry glass container to prevent contamination and reaction with water.

  • Solvent Extraction:

    • To 1 mL of the liquid sample in a glass vial, add 5 mL of dichloromethane.

    • Vortex the mixture for 2 minutes to ensure thorough mixing.

    • If an aqueous phase is present, transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic (bottom) layer.

    • Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration:

    • Gently evaporate the solvent from the extract under a stream of dry nitrogen gas to a final volume of 1 mL. This step helps to concentrate the analyte for improved detection.

  • Reconstitution:

    • The concentrated extract can be directly analyzed or reconstituted in a more volatile solvent like hexane if necessary for the GC system.

  • Transfer:

    • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrumentation and column used.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with a 5977A MSD)

  • Autosampler

GC Parameters:

ParameterValue
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial temperature 50 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes

MS Parameters:

ParameterValue
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Transfer Line Temp 280 °C
Acquisition Mode Full Scan (m/z 40-300)

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. The retention time is an estimate and will vary depending on the specific GC system and conditions. The mass-to-charge ratios (m/z) of the key fragments are predicted based on the structure of this compound and common fragmentation patterns of organophosphorus compounds.

Table 1: Expected Quantitative Data for this compound

AnalyteRetention Time (min)Molecular Weight ( g/mol )Molecular Ion (M+) [m/z]Key Fragment Ions [m/z]
This compound~12-15198.63198/200 (Cl isotope pattern)163, 141, 113, 99, 81, 57

Interpretation of Mass Spectrum:

  • Molecular Ion (m/z 198/200): The presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion, with the M+2 peak (m/z 200) having an intensity of approximately one-third that of the M+ peak (m/z 198).

  • m/z 163: Loss of a chlorine atom (-35 Da).

  • m/z 141: Loss of the pinacolyl group (-57 Da).

  • m/z 113: Further fragmentation of the remaining structure.

  • m/z 99: A common fragment in the mass spectra of soman and related compounds.[4]

  • m/z 81: A fragment corresponding to the phosphonic acid moiety.

  • m/z 57: A prominent peak corresponding to the stable tert-butyl cation from the pinacolyl group.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound GC-MS Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation sample 1. Sample Collection (Anhydrous Conditions) extraction 2. Liquid-Liquid Extraction (Dichloromethane) sample->extraction drying 3. Drying (Anhydrous Na2SO4) extraction->drying concentration 4. Concentration (Nitrogen Evaporation) drying->concentration reconstitution 5. Reconstitution (Hexane) concentration->reconstitution vial 6. Transfer to Autosampler Vial reconstitution->vial injection 7. GC Injection vial->injection separation 8. Chromatographic Separation (HP-5ms Column) injection->separation ionization 9. Electron Ionization (EI) separation->ionization detection 10. Mass Detection ionization->detection chromatogram 11. Retention Time Identification detection->chromatogram mass_spectrum 12. Mass Spectrum Analysis (Fragmentation Pattern) chromatogram->mass_spectrum quantification 13. Quantification mass_spectrum->quantification

Caption: Workflow for this compound analysis.

signaling_pathway Mechanism of Acetylcholinesterase Inhibition by this compound cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh_release 1. Acetylcholine (ACh) Released ACh_receptor 2. ACh Binds to Postsynaptic Receptor ACh_release->ACh_receptor signal 3. Nerve Signal Propagation ACh_receptor->signal AChE 4. Acetylcholinesterase (AChE) Breaks Down ACh ACh_receptor->AChE ACh unbinds termination 5. Signal Termination AChE->termination AChE_inhibited This compound Irreversibly Binds to and Inhibits AChE AChE->AChE_inhibited Inhibition This compound This compound Enters Synapse This compound->AChE_inhibited ACh_accumulation ACh Accumulates in Synapse AChE_inhibited->ACh_accumulation Leads to hyperstimulation Continuous Receptor Stimulation (Cholinergic Crisis) ACh_accumulation->hyperstimulation Causes

Caption: Acetylcholinesterase inhibition pathway.

References

Application Notes and Protocols for Chlorosoman Analysis via Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorosoman, a chlorinated analog of the nerve agent Soman, is a highly toxic organophosphorus compound.[1][2] Accurate and sensitive detection of this compound is critical for various applications, including environmental monitoring, forensic analysis, and the development of medical countermeasures. While gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of Soman and related compounds, liquid chromatography (LC) coupled with mass spectrometry (MS) offers a powerful alternative, particularly for samples in complex matrices and for non-volatile degradation products.[3][4] This document provides a detailed application note and protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Due to the limited availability of published LC methods specifically for this compound, the following protocols are based on established methods for related organophosphorus compounds and general principles of reversed-phase chromatography for chlorinated organic molecules.[5][6][7][8]

Experimental Protocols

Sample Preparation

Effective sample preparation is crucial to remove interfering matrix components and concentrate the analyte. The choice of method will depend on the sample matrix (e.g., environmental water, soil, biological fluids).

1. Solid-Phase Extraction (SPE) for Aqueous Samples:

  • Objective: To extract and concentrate this compound from water samples.

  • Materials:

    • C18 SPE cartridges

    • Methanol (LC-MS grade)

    • Deionized water (LC-MS grade)

    • Sample collection vials

  • Protocol:

    • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load 100 mL of the aqueous sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the retained this compound with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

2. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Solid and Semi-Solid Samples (e.g., Soil, Food):

  • Objective: To extract this compound from complex solid matrices.

  • Materials:

    • Acetonitrile (LC-MS grade)

    • Magnesium sulfate (anhydrous)

    • Sodium chloride

    • Dispersive SPE (dSPE) tubes containing primary secondary amine (PSA) and C18 sorbents

    • Centrifuge and centrifuge tubes

  • Protocol:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer the upper acetonitrile layer to a dSPE tube.

    • Shake for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Collect the supernatant, evaporate to dryness, and reconstitute as described in the SPE protocol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions To be determined by direct infusion of a this compound standard. The precursor ion will be the protonated molecule [M+H]⁺. Product ions will result from the fragmentation of the precursor.

Data Presentation

The following table summarizes hypothetical quantitative data for a validated this compound analysis method. These values are illustrative and would need to be experimentally determined.

ParameterValue
Retention Time (RT) ~ 6.5 min
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Linearity (R²) > 0.995
Recovery 85-110%
Precision (%RSD) < 15%

Visualizations

Experimental Workflow

Chlorosoman_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_results Results Sample Sample (Water, Soil, etc.) SPE Solid-Phase Extraction (SPE) Sample->SPE Aqueous QuEChERS QuEChERS Extraction Sample->QuEChERS Solid/Semi-solid Extract Concentrated Extract SPE->Extract QuEChERS->Extract LC Liquid Chromatography (C18 Column) Extract->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition & Processing MS->Data Quant Quantification Data->Quant Confirm Confirmation Data->Confirm

Caption: Workflow for this compound analysis.

Logical Relationship of Analytical Steps

Analytical_Logic A Sample Collection B Extraction & Cleanup A->B C Chromatographic Separation B->C D Ionization C->D E Mass Analysis (Precursor) D->E F Fragmentation (Collision Cell) E->F G Mass Analysis (Product) F->G H Detection & Quantification G->H I High Specificity H->I J High Sensitivity H->J

Caption: Key steps in LC-MS/MS analysis.

References

Protocol for Handling Chlorosoman in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Chlorosoman, with the IUPAC name 3,3-Dimethylbutan-2-yl methylphosphonochloridate, is a highly toxic organophosphorus compound.[1] It is the chlorine analog of the nerve agent Soman and is classified as a Schedule 1 substance under the Chemical Weapons Convention, indicating it has little to no use for peaceful purposes and poses a high risk.[2] While it is at least 2.5 times less toxic than Soman, it remains a significant hazard and must be handled with extreme caution in a laboratory setting.[1] this compound is also a precursor for the synthesis of Soman.[1]

The primary mechanism of toxicity for this compound, like other organophosphorus nerve agents, is the irreversible inhibition of acetylcholinesterase (AChE).[3][4][5] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine in synaptic clefts and at neuromuscular junctions.[3][4] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of muscarinic and nicotinic receptors.[4] This cholinergic crisis can lead to a range of symptoms, including glandular hypersecretion, bronchoconstriction, muscle fasciculations, seizures, respiratory failure, and death.[4]

This compound is expected to react with water to form corrosive hydrochloric acid and emits toxic chloride fumes when heated to decomposition.[2][6] Due to its high toxicity and its status as a chemical weapon precursor, all work with this compound must be conducted in a designated facility with appropriate engineering controls and by highly trained personnel.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
IUPAC Name3,3-Dimethylbutan-2-yl methylphosphonochloridate[1]
Other NamesPinacolyl methylphosphonochloridate, PICL[2]
CAS Number7040-57-5[1]
Molecular FormulaC₇H₁₆ClO₂P[1]
Molar Mass198.63 g/mol [2]
AppearancePresumed to be a colorless to yellowish liquid
Water ReactivityReacts to form hydrochloric acid[2][6]
Toxicity Data
ParameterValueSpeciesReference
Toxicity ComparisonAt least 2.5x less toxic than Soman[1]

Experimental Protocols

General Safety and Handling Protocol

This protocol outlines the essential safety measures for handling this compound in a laboratory setting. A comprehensive, site-specific risk assessment and standard operating procedure (SOP) are mandatory before any work commences.

1. Designated Area and Engineering Controls:

  • All work with this compound must be conducted in a designated and clearly marked restricted area, such as a certified chemical fume hood with a face velocity of at least 100 feet per minute or a glovebox.

  • The work area must have a continuous monitoring system for organophosphorus compounds.

  • Ensure a safety shower and eyewash station are immediately accessible.

2. Personal Protective Equipment (PPE):

  • Body Protection: A disposable, chemical-resistant suit or a solid-front lab coat made of a non-permeable material.

  • Hand Protection: Double gloving with chemically resistant gloves (e.g., butyl rubber or Viton) is required. Check glove compatibility charts and breakthrough times.

  • Eye and Face Protection: Chemical splash goggles and a face shield.

  • Respiratory Protection: A properly fitted respirator with a cartridge appropriate for organic vapors and acid gases is mandatory if there is any risk of exposure outside of a fume hood or glovebox.

3. Decontamination:

  • A decontamination solution should be readily available. Common decontamination solutions for organophosphorus agents include alkaline solutions (e.g., dilute sodium hydroxide) or specialized commercial decontamination products.

  • All surfaces and equipment must be decontaminated after each use.

  • Personnel must follow a strict decontamination procedure before exiting the designated area.

4. Spill and Emergency Procedures:

  • In case of a spill, evacuate the area immediately and alert safety personnel.

  • Only trained personnel with appropriate PPE should perform cleanup.

  • Use an absorbent material that is compatible with this compound and its decomposition products. Do not use combustible materials.

  • In case of exposure, remove contaminated clothing immediately and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. An atropine and an oxime autoinjector should be available as an antidote, and personnel should be trained in their use.

5. Waste Disposal:

  • All this compound-contaminated waste is considered hazardous and must be disposed of in accordance with local, national, and international regulations.

  • Waste should be collected in clearly labeled, sealed, and chemically resistant containers.

  • Incineration at a high temperature is a common method for the destruction of chemical warfare agents and their precursors.[7]

In Vitro Acetylcholinesterase Inhibition Assay Protocol

This protocol is a general guideline for determining the inhibitory potential of this compound on acetylcholinesterase activity using a modified Ellman's method.[3][8][9]

Materials:

  • This compound (handle with extreme caution as per the safety protocol)

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (pH 8.0)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable anhydrous organic solvent (e.g., isopropanol). Perform serial dilutions to obtain the desired test concentrations. All handling of this compound must be done in a designated fume hood.

    • Prepare AChE solution in phosphate buffer.

    • Prepare DTNB solution in phosphate buffer.

    • Prepare ATCI solution in phosphate buffer. This is the substrate and should be prepared fresh.

  • Assay Setup (in a 96-well plate):

    • Blank: 200 µL of phosphate buffer.

    • Control (100% enzyme activity): Add buffer, AChE solution, and the same volume of solvent used for the this compound dilutions.

    • Test: Add buffer, AChE solution, and the desired concentration of this compound solution.

  • Pre-incubation:

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15-30 minutes) to allow this compound to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Add DTNB solution to all wells.

    • Initiate the reaction by adding ATCI solution to all wells.

    • Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of this compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme).

Mandatory Visualizations

Acetylcholinesterase_Inhibition_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds ACh->Receptor Accumulation leads to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inactive_AChE Inactive AChE (Phosphorylated) Signal Signal Termination Choline_Acetate->Signal This compound This compound This compound->AChE Irreversible Inhibition Overstimulation Continuous Stimulation (Cholinergic Crisis)

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Chlorosoman_Handling_Workflow Start Start: Plan Experiment Risk_Assessment Conduct Risk Assessment and Prepare SOP Start->Risk_Assessment Designated_Area Prepare Designated Area (Fume Hood / Glovebox) Risk_Assessment->Designated_Area PPE Don Appropriate PPE Designated_Area->PPE Handling Handle this compound (Weighing, Diluting, etc.) PPE->Handling Experiment Perform Experiment Handling->Experiment Decontamination Decontaminate Equipment and Work Area Experiment->Decontamination Waste_Disposal Segregate and Store Hazardous Waste Decontamination->Waste_Disposal Doff_PPE Doff PPE in Designated Area Waste_Disposal->Doff_PPE Exit Exit Designated Area & Personal Decontamination Doff_PPE->Exit End End Exit->End

References

Application Notes and Protocols for the Safe Disposal of Chlorosoman Waste

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Chlorosoman is a highly toxic organophosphorus compound and a precursor to the nerve agent Soman (GD). It is classified as a Schedule 1 substance under the Chemical Weapons Convention. All handling, decontamination, and disposal procedures must be conducted in appropriately equipped facilities by trained personnel, in strict compliance with all international, national, and institutional regulations. The following protocols are intended for research and drug development professionals and are based on established procedures for the disposal of Soman and related G-series nerve agents, due to the limited public data specifically for this compound. Its chemical reactivity is expected to be very similar to Soman.

Application Note: Principles of this compound Waste Disposal

The safe disposal of this compound waste involves converting the active, toxic agent into non-toxic, environmentally benign products through chemical degradation or thermal destruction. The primary methods for achieving this are chemical hydrolysis (neutralization), oxidation, and high-temperature incineration. The choice of method depends on the concentration of the agent, the waste matrix (e.g., liquid, solid, contaminated equipment), and the available facilities. All disposal activities must be meticulously planned and executed with the highest level of safety precautions.

1.1 Chemical Properties and Hazards

  • Structure and Reactivity: this compound (Pinacolyl methylphosphonochloridate) is a chlorine analog of Soman. Like Soman, it is a potent inhibitor of the enzyme acetylcholinesterase (AChE).[1] It is expected to react with water and nucleophiles, with the P-Cl bond being the primary site of reaction for hydrolysis.

  • Toxicity: Assumed to be highly toxic via inhalation, ingestion, and dermal contact.[2] Effects are rapid and can be fatal.

  • Hazards: Reacts with water or moisture to form corrosive hydrochloric acid. Heating to decomposition can emit toxic fumes of chlorides and phosphorus oxides.

1.2 Core Disposal Principles

  • Irreversibility: The destruction process must be essentially irreversible, rendering the resulting products unsuitable for the recreation of chemical weapons.[3]

  • Containment: All disposal procedures must be conducted within designated, contained systems to prevent any release into the environment.

  • Verification: The final waste products should be analytically verified (e.g., using GC-MS) to ensure complete destruction of the agent.

  • Safety: Personnel must use the appropriate level of Personal Protective Equipment (PPE) at all times. Antidotes for nerve agent poisoning (e.g., atropine, pralidoxime) should be readily available, although their effectiveness against Soman-like agents can be limited if not administered extremely rapidly.[4]

Experimental Protocols for this compound Waste Disposal

The following protocols describe methods for the chemical neutralization and thermal destruction of this compound waste.

2.1 Protocol 1: Chemical Neutralization via Alkaline Hydrolysis

This protocol is suitable for liquid waste streams containing this compound, such as reaction byproducts or contaminated solvents. The principle is to use a strong caustic solution to hydrolyze the agent into less toxic phosphonic acids and salts.

2.1.1 Materials and Reagents

  • This compound waste solution

  • 10 M Potassium Hydroxide (KOH) solution

  • Deionized water

  • Reaction vessel with stirring and temperature control

  • Quenching solution (e.g., 5% w/v sodium hypochlorite)

  • pH meter and probes

  • Appropriate analytical equipment (e.g., GC-MS) for verification

2.1.2 Procedure

  • Preparation: Ensure the reaction vessel is clean, dry, and rated for corrosive materials. The entire procedure must be performed within a certified fume hood or other contained ventilation device.

  • Initial Charge: Charge the reaction vessel with a 10 M solution of Potassium Hydroxide (KOH). The volume of the KOH solution should be at least 10 times the volume of the this compound waste to ensure a molar excess and to help manage the exothermic reaction. Note: KOH is preferred over NaOH for Soman-type agents as the resulting fluoride (or in this case, chloride) salts are more soluble, preventing precipitation.[5]

  • Agent Addition: Slowly add the this compound waste to the stirred KOH solution at a controlled rate. Monitor the temperature of the reaction mixture continuously. The reaction is exothermic; maintain the temperature below 50°C using external cooling if necessary.[5]

  • Reaction: After the addition is complete, continue stirring the mixture for a minimum of 12 hours at ambient temperature to ensure the reaction goes to completion.

  • Neutralization and Verification: Test the pH of the solution to ensure it remains strongly alkaline (pH > 12). Take a sample from the reaction mixture for analysis. The sample must be prepared according to laboratory safety protocols and analyzed (e.g., by GC-MS) to confirm the absence of this compound. The destruction efficiency should be >99.99%.

  • Final Disposal: Once complete destruction is verified, the resulting aqueous solution can be neutralized to a pH between 6.0 and 8.0 with a suitable acid (e.g., hydrochloric acid). The neutralized solution should be disposed of as hazardous aqueous waste in accordance with local and national regulations.

2.2 Protocol 2: Decontamination of Labware and Surfaces

This protocol is for decontaminating glassware, tools, and surfaces contaminated with trace amounts of this compound.

2.2.1 Materials and Reagents

  • Decontamination Solution DS2 (2% NaOH, 28% ethylene glycol monomethyl ether, 70% diethylene triamine) or a freshly prepared 10% sodium hydroxide solution.

  • A 0.5% sodium hypochlorite solution (diluted household bleach) can be effective for routine surface wipes.[4]

  • Wipes, absorbent pads

  • Waste bags for contaminated solids

2.2.2 Procedure

  • Gross Decontamination: Remove excess liquid this compound using absorbent pads. Place used pads immediately into a designated hazardous waste container.

  • Surface Application: Liberally apply the decontamination solution to the contaminated surface or fill the contaminated labware.

  • Contact Time: Allow a contact time of at least 6 hours to ensure complete neutralization.

  • Rinsing: Thoroughly rinse the surfaces or labware three times with water. The first rinse must be collected and disposed of as hazardous aqueous waste. Subsequent rinses can be disposed of down the sanitary sewer, pending local regulations.

  • Verification: Swab tests can be performed on the decontaminated surfaces and analyzed to verify the absence of residual agent.

  • Waste Disposal: All used wipes, pads, and disposable PPE must be collected in sealed, clearly labeled hazardous waste bags for high-temperature incineration.

Data Presentation: Decontamination and Destruction Parameters

The following table summarizes key quantitative data for the disposal of Soman (GD), which serves as a close surrogate for this compound.

ParameterMethodValue / ConditionEfficacy / Notes
Chemical Neutralization
DecontaminantAlkaline Hydrolysis10 M Potassium Hydroxide (KOH)Rapid, exothermic reaction.[5] Recommended over NaOH to prevent salt precipitation.
Reaction TimeAlkaline Hydrolysis> 12 hoursEnsures complete destruction to >99.99%.
DecontaminantAmino-alcoholic solutionActive components: monoethanolamine, ethylcellosolve, NaOH, isopropyl alcohol, sodium lauryl sulfate.[6]Achieves 98.9% to 100% decontamination efficiency within 2 minutes to 24 hours.[6][7]
DecontaminantOxidative (Bleach)0.5% - 5% Sodium HypochloriteEffective for surface and PPE decontamination.[4]
Thermal Destruction
TemperatureLiquid Incineration1,480 °C (2,700 °F)Standard method for bulk destruction of G-series agents.[8]
Temperature & PressureSupercritical Water Oxidation (SCWO)> 374 °C (> 705 °F) and > 221 bar (> 3,205 psi)Highly effective method for destroying agent hydrolysis products.[9]
TemperatureThermal Decomposition> 477 °C (750 K)Theoretical temperature for complete decomposition of VX (a related agent) within 2 seconds.[10]
Personal Protective Equipment (PPE)
Respiratory ProtectionAll Handling ScenariosPressure-demand, self-contained breathing apparatus (SCBA).[2]Required for any potential exposure to vapor or liquid.
Skin ProtectionAll Handling ScenariosChemical-protective clothing, Butyl rubber gloves.[2]Level A PPE is required in hot zones; Level B/C may be appropriate in support zones or post-decontamination.[11][12]

Visualization: Disposal Workflow and Logic

The following diagrams illustrate the logical workflow for the safe disposal of this compound waste and the chemical hydrolysis pathway.

G cluster_prep Preparation & Assessment cluster_liquid Liquid Waste Protocol cluster_solid Solid Waste / Equipment Protocol start This compound Waste Generated ppe Don Level A/B PPE (SCBA, Chem Suit) start->ppe assess Assess Waste Type (Liquid vs. Solid/PPE) hydrolysis Protocol 1: Alkaline Hydrolysis (KOH) assess->hydrolysis Liquid decon Protocol 2: Surface Decontamination assess->decon Solid ppe->assess verify_l GC-MS Verification (>99.99% Destruction) hydrolysis->verify_l neutralize Neutralize pH (6-8) verify_l->neutralize dispose_l Dispose as Hazardous Aqueous Waste neutralize->dispose_l verify_s Swab Test Verification decon->verify_s package Package in Sealed Drums verify_s->package incinerate High-Temperature Incineration (>1000°C) package->incinerate G cluster_reactants Reactants cluster_products Non-Toxic Products This compound This compound (Pinacolyl methylphosphonochloridate) hydrolysis Alkaline Hydrolysis This compound->hydrolysis koh Potassium Hydroxide (KOH in H2O) koh->hydrolysis pmpa Pinacolyl Methylphosphonic Acid (Potassium Salt) hydrolysis->pmpa kcl Potassium Chloride (KCl) hydrolysis->kcl

References

Application Notes and Protocols for Advanced In Vitro and In Silico Models in Research

Author: BenchChem Technical Support Team. Date: December 2025

Note on Terminology: The term "Chlorosoman simulators" does not correspond to a recognized technology in the scientific literature. It is possible that this term is a neologism, a proprietary name not in the public domain, or a misunderstanding of existing terminology. However, the core requirements of the request—detailed application notes, protocols, data presentation, and visualization of experimental workflows and signaling pathways for an audience of researchers and drug development professionals—can be effectively addressed by focusing on advanced, human-relevant in vitro and in silico models that are at the forefront of biomedical research. These technologies, such as organ-on-a-chip systems, 3D cell cultures, and computational simulations, serve the intended purpose of simulating human physiology and disease for research and development.

This document provides detailed application notes and protocols for three such advanced simulation technologies.

Application Note 1: Organ-on-a-Chip (OOC) Models for Preclinical Safety and Efficacy Testing

Introduction: Organ-on-a-chip (OOC) systems are microfluidic devices that culture human cells in a continuously perfused, micro-engineered environment that mimics the key physiological and mechanical functions of human organs.[1][2][3][4] These models offer a more human-relevant alternative to traditional 2D cell cultures and animal models for studying organ physiology, disease modeling, and drug testing.[1][5][6] For instance, a liver-on-a-chip can be used to assess the potential for drug-induced liver injury (DILI), a major cause of drug failure in clinical trials.[5][7]

Applications:

  • Preclinical assessment of drug efficacy and toxicity.[6]

  • Modeling of complex human diseases.[1][3]

  • Personalized medicine through the use of patient-derived cells.[1]

  • Studying the pathophysiology of infectious diseases.[3]

Experimental Protocol: Assessing Drug-Induced Liver Injury (DILI) using a Liver-on-a-Chip Model

This protocol provides a generalized procedure for using a commercially available liver-on-a-chip system to evaluate the hepatotoxicity of a test compound.

1. Device Preparation and Cell Seeding: a. Prepare the microfluidic device according to the manufacturer's instructions. This typically involves sterilizing the device and coating the cell culture channels with an appropriate extracellular matrix (ECM) protein (e.g., collagen type I) to promote cell attachment and function. b. Isolate primary human hepatocytes or differentiate induced pluripotent stem cells (iPSCs) into hepatocyte-like cells. Co-cultures with other liver cell types, such as Kupffer cells and stellate cells, can provide a more comprehensive model.[5] c. Seed the hepatocytes into the parenchymal chamber of the device at a predetermined density. d. Perfuse the culture with hepatocyte maintenance medium using a microfluidic pump at a low flow rate to mimic sinusoidal blood flow.

2. Compound Treatment: a. After a stabilization period (typically 24-72 hours), introduce the test compound into the perfusion medium at various concentrations. b. Include appropriate controls: a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known hepatotoxin, such as acetaminophen). c. Perfuse the cells with the compound-containing medium for a defined period (e.g., 24, 48, or 72 hours).

3. Data Collection and Analysis: a. Effluent Analysis: Collect the medium effluent at regular intervals to measure biomarkers of liver injury, such as albumin (a marker of synthetic function) and alanine aminotransferase (ALT) and aspartate aminotransferase (AST) (markers of hepatocellular damage). b. Imaging: Use microscopy to assess cell morphology and viability. Live/dead staining (e.g., with calcein-AM and ethidium homodimer-1) can be performed directly on-chip. c. Functional Assays: Conduct assays to measure metabolic activity, such as the activity of cytochrome P450 enzymes. d. ‘Omics Analysis: At the end of the experiment, lyse the cells on-chip for transcriptomic or proteomic analysis to identify mechanistic pathways of toxicity.

Data Presentation:

ParameterVehicle ControlLow Dose Compound XHigh Dose Compound XPositive Control (Acetaminophen)
Albumin Secretion (µ g/day )50 ± 545 ± 420 ± 315 ± 4
ALT Release (U/L)10 ± 215 ± 380 ± 10100 ± 12
Cell Viability (%)98 ± 295 ± 360 ± 855 ± 7
CYP3A4 Activity (RFU/min)1000 ± 150850 ± 120300 ± 50250 ± 60

Experimental Workflow Diagram:

DILI_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment prep Prepare & Coat Liver-on-a-Chip seed Seed Hepatocytes prep->seed stabilize Stabilize Culture (24-72h) seed->stabilize treat Introduce Compound & Controls stabilize->treat incubate Incubate (24-72h) treat->incubate effluent Collect Effluent (Biomarkers) incubate->effluent imaging On-Chip Imaging (Viability) incubate->imaging omics Cell Lysis ('Omics) incubate->omics

Experimental workflow for a liver-on-a-chip DILI assay.

Application Note 2: 3D Spheroid Models for High-Throughput Drug Screening

Introduction: Three-dimensional (3D) spheroid cultures are multicellular aggregates that better mimic the in vivo microenvironment of tissues compared to 2D monolayer cultures.[5] They exhibit gradients of nutrients, oxygen, and catabolites, and display more physiologically relevant cell-cell and cell-matrix interactions. These characteristics make spheroids a valuable tool for high-throughput screening (HTS) of drug candidates, particularly in oncology research.[5]

Applications:

  • High-throughput screening for cytotoxic or pathway-specific anti-cancer drugs.

  • Modeling tumor resistance and invasion.

  • Assessing the efficacy of combination therapies.

Experimental Protocol: High-Throughput Screening of an Anti-Cancer Compound using Tumor Spheroids

This protocol outlines a method for forming tumor spheroids in a 384-well plate and assessing the efficacy of a test compound.

1. Spheroid Formation: a. Use a human cancer cell line (e.g., HCT116 for colorectal cancer). b. Seed the cells into ultra-low attachment (ULA) 384-well plates at a density of 500-2000 cells per well in 50 µL of culture medium. c. Centrifuge the plates briefly (e.g., 300 x g for 3 minutes) to facilitate cell aggregation at the bottom of the wells. d. Incubate for 48-72 hours to allow for spheroid formation. Spheroids should appear as tight, spherical aggregates.

2. Compound Dosing: a. Prepare a serial dilution of the test compound in culture medium. b. Using an automated liquid handler, add the compound dilutions to the spheroid-containing wells. Typically, a 10-point, 3-fold serial dilution is used to generate a dose-response curve. c. Include vehicle controls and a positive control (e.g., a standard-of-care chemotherapy agent like doxorubicin).

3. Viability Assessment: a. Incubate the spheroids with the compound for 72-96 hours. b. Assess cell viability using a homogeneous assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels. c. Add the assay reagent directly to the wells, incubate as per the manufacturer's protocol, and read the luminescence on a plate reader.

4. Data Analysis: a. Normalize the luminescence data to the vehicle-treated controls (representing 100% viability). b. Plot the normalized viability against the log of the compound concentration. c. Fit the data to a four-parameter logistic regression model to determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

CompoundCell LineIC50 (µM) [95% CI]Hill SlopeMax Inhibition (%)
Compound AHCT1161.2 [0.9 - 1.5]-1.198
Compound BHCT11625.6 [21.2 - 30.1]-0.985
DoxorubicinHCT1160.5 [0.4 - 0.6]-1.399

Screening Workflow Diagram:

HTS_Workflow start Seed Cells in 384-well ULA Plate form Incubate 48-72h (Spheroid Formation) start->form dose Dose with Compound (Serial Dilution) form->dose incubate Incubate 72-96h dose->incubate assay Add Viability Reagent (e.g., CellTiter-Glo) incubate->assay read Read Luminescence (Plate Reader) assay->read analyze Data Analysis (IC50 Calculation) read->analyze end Identify Hits analyze->end

High-throughput screening workflow using 3D tumor spheroids.

Application Note 3: In Silico Simulation of Signaling Pathways for Target Validation

Introduction: In silico simulation and modeling of cellular signaling pathways are powerful computational approaches used in drug discovery to understand complex biological systems, predict drug effects, and identify novel therapeutic targets.[8][9][10] By creating mathematical models of pathways, such as the PI3K/AKT/mTOR pathway which is frequently dysregulated in cancer, researchers can simulate the effects of inhibiting specific nodes and predict the downstream consequences on cell fate.[9][11]

Applications:

  • Identifying and validating novel drug targets.

  • Predicting the effects of drug combinations.[10]

  • Understanding mechanisms of drug resistance.

  • Elucidating the dynamics of signaling networks.[8]

Conceptual Protocol: Simulating the Effect of an Inhibitor on the PI3K/AKT/mTOR Pathway

This protocol describes a conceptual workflow for using systems biology software (e.g., CellDesigner, COPASI) to model the impact of a novel AKT inhibitor.

1. Model Construction: a. Define the components of the pathway: growth factor, receptor, PI3K, PIP2, PIP3, PDK1, AKT, mTORC1, and downstream effectors (e.g., S6K, 4E-BP1). b. Define the reactions connecting these components based on established literature. This includes phosphorylation, dephosphorylation, binding, and catalysis events. c. Assign kinetic parameters to each reaction (e.g., Michaelis-Menten constants, rate constants). These can be derived from literature, experimental data, or estimated.

2. Model Simulation (Baseline): a. Set initial concentrations for all molecular species. b. Run a time-course simulation in the absence of any inhibitor to establish the baseline dynamics of the pathway upon stimulation with a growth factor. c. Monitor the concentration changes of key activated proteins, particularly phosphorylated AKT (pAKT) and phosphorylated S6K (pS6K).

3. In Silico Inhibition: a. Introduce the inhibitor into the model. This is typically done by adding a reaction that represents the binding of the inhibitor to its target (AKT) to form an inactive complex. b. Run a series of simulations, varying the concentration of the in silico inhibitor. c. For each concentration, record the steady-state or peak levels of pAKT and pS6K.

4. Analysis and Prediction: a. Plot the simulated levels of pAKT and pS6K as a function of the inhibitor concentration to generate a simulated dose-response curve. b. Use the model to predict the impact of inhibiting AKT on other branches of the signaling network. c. Compare the simulation results with experimental data (e.g., from Western blots) to validate and refine the model.

Data Presentation:

Simulation ParameterOutput MetricPredicted ValueExperimental Validation
Inhibitor IC50 on pAKTConcentration (nM)1520 nM (Western Blot)
Max Inhibition of pS6K% of Baseline95%92% (Western Blot)
Time to 50% pAKT recoveryMinutes120To be determined
Effect on feedback loopsQualitative changeNegative feedback attenuatedTo be determined

Signaling Pathway Diagram:

PI3K_AKT_Pathway GF Growth Factor Receptor Receptor GF->Receptor PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K activates Pro_Growth Cell Growth & Proliferation S6K->Pro_Growth promotes Inhibitor AKT Inhibitor Inhibitor->AKT inhibits

Simplified diagram of the PI3K/AKT/mTOR signaling pathway.

References

Application Notes and Protocols for Chlorosoman Sample Preparation for NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorosoman is an organophosphorus compound, structurally related to the chemical warfare agent Soman.[1] Due to its high toxicity, handling and analysis of this compound require stringent safety protocols. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful analytical technique for the structural elucidation and quantification of organophosphorus compounds.[2] The 100% natural abundance and spin-1/2 nucleus of ³¹P provide excellent sensitivity and sharp signals, facilitating precise analysis.[3]

These application notes provide a detailed protocol for the preparation of this compound samples for NMR spectroscopy, with a focus on ensuring personnel safety and data integrity. The protocols are intended for use by trained professionals in appropriately equipped laboratories.

Critical Safety Protocols

This compound is highly toxic and should be handled with extreme caution in a designated chemical fume hood. All personnel must be thoroughly trained in handling highly toxic materials and be familiar with emergency procedures.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., neoprene or butyl rubber) are mandatory. Latex and vinyl gloves are not suitable as they can be penetrated by organophosphates.[4]

  • Eye Protection: Chemical safety goggles and a full-face shield.

  • Lab Coat: A dedicated lab coat, preferably a disposable one.

  • Respiratory Protection: A properly fitted respirator with a charcoal cartridge may be necessary depending on the experimental setup and risk assessment.[4]

Safe Handling Workflow

All manipulations involving this compound must be performed within a certified chemical fume hood to minimize the risk of inhalation exposure.[5][6]

start Start: Prepare for Handling this compound ppe Don Appropriate PPE (Neoprene Gloves, Goggles, Face Shield, Lab Coat) start->ppe hood Verify Chemical Fume Hood is Operational ppe->hood prepare_work_area Prepare Work Area in Fume Hood (Absorbent pads, decontamination solutions) hood->prepare_work_area handle_this compound Handle this compound (Weighing, dissolution) prepare_work_area->handle_this compound cleanup Clean Work Area and Equipment handle_this compound->cleanup decontaminate Decontaminate All Waste (Glassware, consumables) cleanup->decontaminate remove_ppe Remove PPE in Correct Order decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Safety workflow for handling this compound.

Decontamination Procedures

Effective decontamination is critical to prevent accidental exposure. Organophosphorus compounds can be neutralized with solutions of sodium hypochlorite (bleach) and sodium carbonate (washing soda).[7][8]

Decontamination Solution Preparation:

  • Primary Decontamination: A 10% bleach solution in water.

  • Secondary Decontamination: A saturated solution of sodium carbonate in water.

Spill Response Workflow:

spill This compound Spill Occurs in Fume Hood absorb Cover Spill with Absorbent Material (e.g., vermiculite, sand) spill->absorb apply_bleach Saturate Absorbent with 10% Bleach Solution (Allow 30 min contact time) absorb->apply_bleach collect Collect Contaminated Material into a Labeled Hazardous Waste Container apply_bleach->collect wipe_area Wipe Spill Area with Bleach Solution, followed by Sodium Carbonate Solution collect->wipe_area final_wipe Final Wipe with Water wipe_area->final_wipe dispose Dispose of all contaminated materials (wipes, pads) as hazardous waste final_wipe->dispose end Decontamination Complete dispose->end

Caption: Decontamination workflow for this compound spills.

Experimental Protocol: NMR Sample Preparation

This protocol details the preparation of a this compound sample for quantitative ³¹P NMR (qNMR) analysis using an internal standard.

Materials and Reagents
  • This compound sample

  • Deuterated Solvent: DMSO-d₆ is recommended as it is an aprotic solvent, which prevents potential deuterium exchange with exchangeable protons on the analyte or reference standard.[1] Deuterated chloroform (CDCl₃) can be used as an alternative for non-polar compounds.[9][10]

  • Internal Standard (IS): Triphenyl phosphate (TPP) or phosphonoacetic acid (PAA) are suitable internal standards.[3][11] The chosen standard should be soluble in the selected deuterated solvent and have a ³¹P chemical shift that does not overlap with the analyte signals.

  • High-precision analytical balance

  • Volumetric flasks and pipettes

  • 5 mm NMR tubes

  • Vortex mixer

Sample Preparation Workflow

The following workflow outlines the steps for preparing the NMR sample.

start Start: NMR Sample Preparation weigh_analyte Accurately weigh this compound (e.g., 5-10 mg) start->weigh_analyte weigh_is Accurately weigh Internal Standard (e.g., TPP, equimolar to analyte) weigh_analyte->weigh_is dissolve Dissolve both in a known volume of deuterated solvent (e.g., 0.6 mL DMSO-d6) weigh_is->dissolve mix Vortex the solution until fully dissolved dissolve->mix transfer Transfer the solution to a 5 mm NMR tube mix->transfer cap Cap and label the NMR tube transfer->cap acquire Acquire NMR spectrum cap->acquire end End acquire->end

Caption: this compound NMR sample preparation workflow.

Step-by-Step Procedure
  • Weighing: In a chemical fume hood, accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial. Record the exact mass.

  • Internal Standard: Add an accurately weighed amount of the chosen internal standard (e.g., triphenyl phosphate) to the same vial. An equimolar amount relative to the analyte is recommended for optimal quantification.

  • Dissolution: Using a calibrated pipette, add a precise volume (typically 0.5-0.6 mL for a standard 5 mm tube) of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Mixing: Securely cap the vial and vortex until both the analyte and the internal standard are completely dissolved.

  • Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube using a pipette.

  • Capping: Cap the NMR tube securely and label it clearly with the sample information.

  • Analysis: The sample is now ready for NMR analysis.

Data Presentation and Acquisition Parameters

For quantitative analysis, it is crucial to use appropriate NMR acquisition parameters to ensure the signal intensities are directly proportional to the number of nuclei. A sufficiently long relaxation delay (D1) is the most critical parameter.[12]

Typical ³¹P qNMR Parameters

The following table summarizes typical parameters for quantitative ³¹P NMR analysis of organophosphorus compounds.

ParameterRecommended ValueRationale
Analyte Concentration 10-50 mMEnsures adequate signal-to-noise ratio.
Internal Standard Triphenyl PhosphateChemically stable, sharp singlet, soluble in common organic solvents.[3]
Deuterated Solvent DMSO-d₆ or CDCl₃Aprotic solvents are preferred to avoid exchange with labile protons.[1][13]
Relaxation Delay (D1) 5 x T₁ (longest)Ensures complete relaxation of all ³¹P nuclei for accurate integration. A conservative value of 30-60s is often used.[12]
Acquisition Time (AT) 1-2 secondsSufficient for resolving sharp ³¹P signals.
Pulse Angle 90°Maximizes signal for each scan.
Number of Scans (NS) 16-64Dependent on sample concentration; sufficient to achieve a good signal-to-noise ratio.
Temperature 25°C (298 K)Standard temperature for reproducible results.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the safe and effective preparation of this compound samples for NMR spectroscopy. Adherence to the stringent safety measures is paramount due to the high toxicity of the analyte. By using appropriate deuterated solvents, internal standards, and optimized acquisition parameters, high-quality, quantifiable ³¹P NMR data can be obtained for this compound and related organophosphorus compounds.

References

Application Notes and Protocols for Soman (GD) in Defense Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Soman (GD) is an extremely toxic organophosphorus nerve agent classified as a weapon of mass destruction.[1] Its production and stockpiling are outlawed by the Chemical Weapons Convention of 1993.[1] The following information is intended for legitimate defense research by authorized researchers, scientists, and drug development professionals focused on developing medical countermeasures and enhancing public safety. Strict adherence to all safety protocols and legal regulations is mandatory when handling this substance.

These notes detail the application of Soman in a research context, specifically for the study of its toxicology and the development of effective medical countermeasures.

Mechanism of Action

Soman is a potent and irreversible inhibitor of cholinesterase enzymes, primarily acetylcholinesterase (AChE).[1][2][3] AChE is critical for nervous system function, as it hydrolyzes the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions, terminating the signal.[4][5]

The mechanism of toxicity involves two key steps:

  • Inhibition (Phosphonylation): Soman rapidly phosphonylates a serine residue in the active site of AChE, forming a stable covalent adduct.[1][6] This inactivation of AChE leads to the accumulation of excess acetylcholine in the synapses.[4][7] The buildup of ACh results in hyperstimulation of muscarinic and nicotinic receptors, leading to a cholinergic crisis characterized by symptoms such as convulsions, paralysis, respiratory failure, and death.[2][3][8]

  • Aging: The Soman-AChE complex undergoes a rapid secondary reaction known as "aging."[1][9] This process involves the dealkylation (loss of the pinacolyl group) of the phosphonylated enzyme, resulting in a form that is resistant to reactivation by standard oxime antidotes.[4][9] The aging process for Soman is exceptionally fast, with a half-life of only a few minutes, which presents a major challenge for effective treatment.[4][10] Once aged, the restoration of AChE activity depends on the de novo synthesis of the enzyme.[9]

G cluster_0 cluster_1 Soman Soman (GD) AChE Acetylcholinesterase (AChE) (Active) Soman->AChE Phosphonylation (Inhibition) AChE_Inhibited Inhibited AChE (Reversible) ACh_hydrolysis ACh Hydrolysis (Signal Termination) AChE->ACh_hydrolysis Catalyzes AChE_Aged Aged AChE (Irreversible) AChE_Inhibited->AChE_Aged 'Aging' (Rapid Dealkylation) ACh_accum ACh Accumulation AChE_Inhibited->ACh_accum Prevents Hydrolysis ACh Acetylcholine (ACh) ACh->ACh_hydrolysis Receptors Muscarinic & Nicotinic Receptors ACh_accum->Receptors Hyperstimulation Crisis Cholinergic Crisis (Toxic Effects) Receptors->Crisis G A Animal Acclimation & Baseline Measurements B Randomization into Treatment Groups A->B C Soman Challenge (e.g., 2x LD50, SC) B->C D Therapeutic Intervention (1 min post-challenge, IM) C->D E Continuous Monitoring (24 hours) D->E F Data Collection: - Survival Rate - Onset of Signs - Time to Death E->F G Statistical Analysis & Efficacy Determination F->G G cluster_0 Challenges in Antidote Development cluster_1 Consequences cluster_2 Research Goals Aging Rapid 'Aging' of AChE (Half-life ~2-5 min) Oxime_Failure Standard Oximes (e.g., 2-PAM) are Ineffective Aging->Oxime_Failure Prevents Reactivation Scavengers Develop Biocavengers (Stoichiometric & Catalytic) Aging->Scavengers Bypasses AChE Target BBB Blood-Brain Barrier (BBB) Penetration CNS_Damage Uncontrolled CNS Effects (Seizures, Brain Damage) BBB->CNS_Damage Limits Drug Access to Brain Steric Steric Hindrance at AChE Active Site Steric->Oxime_Failure Hinders Access New_Oximes Develop Fast-Acting, Broad-Spectrum Oximes (e.g., HI-6) Oxime_Failure->New_Oximes Drives Need For CNS_Protectants Develop CNS-Penetrant Anticonvulsants & Anticholinergics CNS_Damage->CNS_Protectants Drives Need For

References

Application Notes and Protocols for Decontamination of Chlorosoman Spills

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Chlorosoman is a highly toxic organophosphorus compound and a precursor to the nerve agent soman.[1] Information regarding specific decontamination protocols for this compound is limited. The chemical reactivity of this compound is expected to be very similar to that of soman.[2] Therefore, the following protocols are largely based on established procedures for the decontamination of soman and other organophosphorus nerve agents. All work with this compound must be conducted in a specialized laboratory with appropriate engineering controls and by highly trained personnel.

Introduction

This compound (Pinacolyl methylphosphonochloridate) is a potent cholinesterase inhibitor, posing a significant health risk upon exposure.[1] Effective and rapid decontamination of spills is crucial to mitigate the potential for toxic exposure and prevent the spread of contamination. These application notes provide detailed protocols for the decontamination of this compound spills on various surfaces, personnel, and equipment.

Hazard Identification and Safety Precautions

  • Toxicity: this compound is highly toxic and can be fatal. Exposure can occur through inhalation, ingestion, or skin contact.

  • Reactivity: It is expected to react with water to form corrosive hydrochloric acid.[2] When heated to decomposition, it can emit highly toxic fumes.[2]

  • Symptoms of Exposure: Similar to other organophosphorus nerve agents, symptoms include, but are not limited to, miosis (pinpoint pupils), salivation, lacrimation, urination, defecation, gastrointestinal distress, and respiratory failure.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound or responding to a spill. The required level of protection depends on the concentration and potential for exposure.

  • Respiratory Protection: A NIOSH-certified Chemical, Biological, Radiological, Nuclear (CBRN) Self-Contained Breathing Apparatus (SCBA) is recommended, especially for large or unquantified spills.

  • Body Protection: A fully encapsulating, chemical-resistant suit (Level A) is the highest level of protection. For lower-level exposure risks, a chemical-resistant suit with appropriate gloves and boots may be permissible based on a site-specific risk assessment.

  • Gloves: Chemical-resistant gloves (e.g., butyl rubber) are required. Double gloving is recommended.

  • Eye Protection: Chemical splash goggles and a face shield, or a full-face respirator.

Spill Categorization

  • Small Spill: A spill of a few milliliters that can be managed by trained laboratory personnel without immediate danger of widespread contamination.

  • Large Spill: Any spill that poses a significant risk of inhalation exposure, skin contact, or spread of contamination beyond the immediate work area. This requires immediate evacuation of the area and notification of emergency response personnel.

Decontamination Protocols

Personnel Decontamination

Immediate decontamination is critical to minimizing toxic effects.

  • Skin Contact:

    • Immediately remove all contaminated clothing.

    • Flush the affected skin area with copious amounts of water for at least 15 minutes.

    • Wash the area with soap and water.

    • If available, use a specialized skin decontamination product such as Reactive Skin Decontamination Lotion (RSDL).

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with a gentle, continuous stream of water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

Surface and Equipment Decontamination

The choice of decontaminant will depend on the material of the surface or equipment.

Recommended Decontamination Solutions:

  • Reactive Skin Decontamination Lotion (RSDL): A highly effective decontaminant for skin and some surfaces.

  • 0.5% Sodium Hypochlorite Solution (Bleach): Prepared by diluting household bleach (typically 5-6% sodium hypochlorite) 1:10 with water. This solution is corrosive to metals and should be rinsed off after the appropriate contact time.

  • Decontamination Solution 2 (DS2): A highly effective but corrosive solution composed of diethylenetriamine, ethylene glycol monomethyl ether, and sodium hydroxide. Due to its corrosive nature, it is typically used for non-sensitive equipment and surfaces.

  • Alkaline Solutions (e.g., pH > 8): Can be effective in hydrolyzing organophosphorus compounds.

Protocol for Non-Sensitive Surfaces (e.g., floors, benchtops):

  • Contain the spill using absorbent materials (e.g., chemical absorbent pads, sand).

  • Apply a liberal amount of 0.5% sodium hypochlorite solution or DS2 to the spill area, working from the outside in.

  • Allow a contact time of at least 30 minutes.

  • Absorb the decontamination solution and contaminated material with fresh absorbent pads.

  • Clean the area with a detergent and water solution.

  • Rinse the area with water.

Protocol for Sensitive Equipment:

  • Consult the equipment manufacturer's guidelines for chemical compatibility.

  • If possible, physically remove the this compound with a dry absorbent material.

  • Use a less corrosive decontaminant, such as RSDL or a specialized, equipment-safe decontamination solution.

  • Apply the decontaminant with a cloth or wipe, avoiding direct spraying into electronic components.

  • After the recommended contact time, wipe away the decontaminant with a clean cloth dampened with water or an appropriate solvent.

Data Presentation: Decontaminant Efficacy against Soman

The following table summarizes the protective ratio (PR) of various decontaminants against soman in a guinea pig model. The PR is the ratio of the LD50 of the agent in decontaminated animals to the LD50 in non-decontaminated animals. A higher PR indicates greater decontamination efficacy.

DecontaminantProtective Ratio (PR)Reference
Reactive Skin Decontamination Lotion (RSDL)14[2]
0.5% Bleach Solution2.7[2]
M291 Skin Decontamination Kit (SDK)2.6[2]
1% Soapy Water2.2[2]

Note: This data is for soman and serves as an estimate for this compound.

Experimental Protocols

Protocol: Evaluation of Decontamination Efficacy by GC-MS

This protocol describes a general method for evaluating the efficacy of a decontamination solution against a this compound surrogate or, if permissible, this compound itself.

Materials:

  • This compound or a suitable surrogate (e.g., dimethyl methylphosphonate - DMMP).

  • Decontamination solution to be tested.

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Appropriate solvent for extraction (e.g., dichloromethane, isopropanol).

  • Standard laboratory glassware.

  • Personal Protective Equipment (as specified in Section 3.0).

Procedure:

  • Contamination: Apply a known quantity of this compound or surrogate to a representative surface coupon (e.g., glass, stainless steel, painted metal).

  • Decontamination: Apply the decontamination solution to the contaminated coupon and allow for a specified contact time (e.g., 5, 15, 30 minutes).

  • Extraction: After the contact time, extract the remaining contaminant and any degradation products from the coupon using a suitable solvent.

  • Sample Preparation: Prepare the extract for GC-MS analysis. This may involve dilution, derivatization, or concentration.

  • GC-MS Analysis: Analyze the sample using a validated GC-MS method to quantify the amount of remaining this compound/surrogate and identify any degradation products.

  • Efficacy Calculation: Calculate the decontamination efficacy as the percentage of the initial contaminant that has been degraded or removed.

Waste Disposal

All materials contaminated with this compound are considered hazardous waste and must be disposed of in accordance with local, state, and federal regulations.

  • Collection: Collect all contaminated materials (e.g., absorbent pads, used PPE, cleaning materials) in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound" and any other components of the waste.

  • Storage: Store the waste container in a designated and secure hazardous waste accumulation area.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.

Visualizations

Spill_Response_Workflow spill This compound Spill Occurs assess Assess Spill Size and Risk spill->assess small_spill Small Spill assess->small_spill large_spill Large Spill assess->large_spill don_ppe Don Appropriate PPE small_spill->don_ppe evacuate Evacuate Area Immediately Alert Emergency Response large_spill->evacuate contain Contain Spill with Absorbent Materials don_ppe->contain decontaminate Apply Decontamination Solution contain->decontaminate wait Allow Sufficient Contact Time decontaminate->wait cleanup Clean Up Residue wait->cleanup dispose Dispose of Contaminated Waste as Hazardous cleanup->dispose Nerve_Agent_Toxicity_Pathway cluster_synapse Synaptic Cleft This compound This compound (Organophosphorus Agent) ache Acetylcholinesterase (AChE) This compound->ache Inhibits (Irreversible) ach Acetylcholine (ACh) ache->ach Breaks Down ach->ache Normally Hydrolyzes receptor Cholinergic Receptors ach->receptor Binds to stimulation Continuous Stimulation of Nerves and Muscles receptor->stimulation symptoms Toxic Symptoms (SLUDGEM, etc.) stimulation->symptoms Decontamination_Efficacy_Workflow start Start prep_coupon Prepare Surface Coupon start->prep_coupon contaminate Apply Known Amount of this compound/Surrogate prep_coupon->contaminate decon Apply Decontamination Solution contaminate->decon contact_time Allow Specified Contact Time decon->contact_time extract Extract Residue with Solvent contact_time->extract analyze Analyze Extract by GC-MS extract->analyze calculate Calculate Decontamination Efficacy (%) analyze->calculate end End calculate->end

References

Application Notes and Protocols for Position-Specific Isotope Analysis of Chlorosoman

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorosoman, a potent organophosphorus compound and a chlorine analog of the nerve agent Soman, presents significant interest in forensic toxicology, environmental monitoring, and the development of medical countermeasures.[1][2] Position-specific isotope analysis (PSIA) offers a powerful tool to elucidate the origin, fate, and metabolic pathways of this compound by providing detailed information on the isotopic composition at specific atomic positions within the molecule.[3][4] These application notes provide a comprehensive overview of the methodologies for conducting PSIA of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Molecular Structure of this compound (Pinacolyl methylphosphonochloridate):

  • Chemical Formula: C₇H₁₆ClO₂P[1][5]

  • Key Functional Groups: Phosphonyl chloride, Pinacolyl group

The distinct chemical environments of the carbon, hydrogen, and chlorine atoms in this compound make it an ideal candidate for PSIA, enabling the differentiation of synthetic routes and the tracking of metabolic transformations.

Applications

Position-specific isotope analysis of this compound has several critical applications:

  • Forensic Attribution: The isotopic fingerprint of this compound can serve as a signature to trace its synthetic origin, linking it to specific precursor materials or production batches. This is invaluable in forensic investigations related to the illicit production or use of chemical warfare agents.[6]

  • Metabolism and Toxicology Studies: Understanding the metabolic fate of this compound is crucial for developing effective medical countermeasures and antidotes. PSIA can reveal which bonds are cleaved and which parts of the molecule are incorporated into metabolites, providing insights into its mechanism of toxicity.[7][8]

  • Environmental Fate and Remediation: Tracking the degradation of this compound in the environment is essential for assessing its long-term impact and developing remediation strategies. Isotopic analysis can differentiate between biotic and abiotic degradation pathways.[9]

Experimental Protocols

Extreme caution must be exercised when handling this compound due to its high toxicity. All procedures should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Position-Specific Isotope Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹³C and ²H NMR, is a powerful non-destructive technique for determining the isotopic composition at specific atomic positions.[4][10][11]

Protocol for ¹³C PSIA of this compound by NMR:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of this compound (typically 10-50 mg) in a deuterated solvent (e.g., CDCl₃) in a high-quality NMR tube.

    • Add an internal standard with a known isotopic composition for quantification.

    • Degas the sample by freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with NMR measurements.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

    • Acquire a quantitative ¹³C NMR spectrum with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.

    • Set a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the carbon nuclei to allow for full relaxation between scans.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Analysis:

    • Process the NMR spectrum using appropriate software (e.g., Mnova, TopSpin).

    • Carefully integrate the signals corresponding to each unique carbon atom in the this compound molecule.

    • The relative abundance of ¹³C at each position is proportional to the integral of its corresponding peak.

    • Calculate the position-specific δ¹³C values relative to an international standard (e.g., Vienna Pee Dee Belemnite, VPDB).

Position-Specific Isotope Analysis by Mass Spectrometry (MS)

High-resolution mass spectrometry, such as Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) or Orbitrap MS, can provide highly precise measurements of isotopic ratios in molecular fragments.[3][12][13]

Protocol for ¹³C and ³⁷Cl PSIA of this compound by GC-Orbitrap MS:

  • Sample Preparation and Derivatization (if necessary):

    • Due to its reactivity, direct analysis of this compound can be challenging. Derivatization to a more stable analog may be required. For this protocol, we will assume direct analysis is possible under controlled conditions.

    • Prepare a dilute solution of this compound in a suitable organic solvent (e.g., hexane).

  • GC-MS Analysis:

    • Inject the sample into a gas chromatograph (GC) equipped with a suitable capillary column for separation.

    • The GC oven temperature program should be optimized to achieve good chromatographic separation of this compound from any impurities.

    • The GC is coupled to a high-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive GC Orbitrap).

  • Mass Spectrometry Data Acquisition:

    • Operate the mass spectrometer in full scan mode with high resolving power (>120,000) to accurately measure the masses of the isotopologues.

    • For ¹³C analysis, monitor the M, M+1, and M+2 isotopologues of the molecular ion and key fragment ions.

    • For ³⁷Cl analysis, monitor the isotopologues containing ³⁵Cl and ³⁷Cl.

  • Data Analysis:

    • Use specialized software to extract the ion chromatograms for each isotopologue.

    • Calculate the isotope ratios from the integrated peak areas of the respective isotopologues.

    • By analyzing the isotopic composition of different fragment ions, the isotopic composition of specific positions or moieties within the molecule can be deduced.

Data Presentation

The quantitative data obtained from PSIA should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical Position-Specific ¹³C Isotope Data for this compound from Different Synthetic Batches

Carbon PositionBatch A (δ¹³C VPDB ‰)Batch B (δ¹³C VPDB ‰)Batch C (δ¹³C VPDB ‰)
P-CH₃-25.3 ± 0.2-30.1 ± 0.3-25.5 ± 0.2
C(CH₃)₃-28.9 ± 0.3-29.0 ± 0.2-35.2 ± 0.3
CH-O-15.6 ± 0.2-18.4 ± 0.3-15.8 ± 0.2
O-PN/AN/AN/A
P-ClN/AN/AN/A

Table 2: Hypothetical Position-Specific ³⁷Cl Isotope Data for this compound from Different Sources

Sourceδ³⁷Cl (‰ vs. SMOC)
Environmental Sample 1+1.2 ± 0.1
Laboratory Standard A-0.5 ± 0.1
Seized Material X+1.3 ± 0.1

Visualization of Workflows and Pathways

Experimental Workflow for PSIA of this compound

G Experimental Workflow for PSIA of this compound cluster_sample Sample Handling cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_data Data Interpretation Sample This compound Sample Prep Sample Preparation (Dissolution/Derivatization) Sample->Prep NMR_acq NMR Data Acquisition (¹³C, ²H) Prep->NMR_acq GC_sep GC Separation Prep->GC_sep NMR_proc NMR Data Processing (Integration) NMR_acq->NMR_proc PSIA_calc PSIA Calculation (δ values) NMR_proc->PSIA_calc MS_acq High-Resolution MS Data Acquisition GC_sep->MS_acq MS_proc MS Data Processing (Isotopologue Analysis) MS_acq->MS_proc MS_proc->PSIA_calc Interpretation Source Attribution, Metabolism, Fate Analysis PSIA_calc->Interpretation

Caption: A generalized workflow for the position-specific isotope analysis of this compound.

Generalized Signaling Pathway for Organophosphate Toxicity

G Generalized Organophosphate Toxicity Pathway This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Normally Hydrolyzes Receptor Muscarinic & Nicotinic Receptors ACh->Receptor Binds to Effect Cholinergic Crisis: - Salivation - Lacrimation - Urination - Defecation - GI Upset - Emesis Receptor->Effect Leads to

References

Application Notes and Protocols for Studying Chlorosoman Hydrolysis Rates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorosoman (O-Pinacolyl methylphosphonochloridate) is a highly toxic organophosphorus compound, known as a G-series nerve agent and a precursor to Soman. Understanding its hydrolysis rate is crucial for developing effective decontamination strategies, assessing environmental persistence, and creating therapeutic interventions. This document provides detailed application notes and protocols for studying the hydrolysis rates of this compound, focusing on analytical methodologies and the underlying toxicological signaling pathways.

Given the limited direct data on this compound, information from its close structural analog, Soman (O-Pinacolyl methylphosphonofluoridate), is used as a proxy for hydrolysis kinetics, with the acknowledgment that the rates, while expected to be similar, may not be identical.

Data Presentation: Hydrolysis of Soman (as a proxy for this compound)

The rate of hydrolysis of organophosphorus agents like Soman is significantly influenced by pH, temperature, and the presence of catalysts. The following tables summarize kinetic data for Soman hydrolysis under various conditions.

Table 1: Half-life of Soman Hydrolysis in Buffered Solutions [1]

pHTemperature (°C)Half-life (hours)
7.4276.6
8.0273.2
8.6272.2
7.4374.8
8.0371.6
8.6371.2

Table 2: Catalyzed Hydrolysis of Soman

CatalystpHConcentration of CatalystHalf-life (seconds)Rate Constant (k)Reference
Hypochlorite (ClO⁻)8.03.22 x 10⁻³ M82.58.4 x 10⁻³ s⁻¹
Hydroxide (OH⁻)---10 M⁻¹ s⁻¹ at 25°C[2]
Imidazole---Can accelerate by 3 orders of magnitude[2]

Note: The rate of hydrolysis for all four stereoisomers of Soman was found to be the same.[1]

Experimental Protocols

Protocol 1: Determination of this compound Hydrolysis Rate by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the quantitative analysis of this compound and its primary hydrolysis product, Pinacolyl Methylphosphonic Acid (PMPA), using GC-MS. Due to the high polarity and low volatility of PMPA, derivatization is necessary.[3]

Materials:

  • This compound standard

  • Pinacolyl Methylphosphonic Acid (PMPA) standard

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trimethylsilyldiazomethane (TMSD)[3]

  • Solvent: Acetonitrile (HPLC grade)

  • Internal Standard (e.g., a structural analog not present in the sample)

  • Deionized water

  • pH buffer solutions

  • Thermostated reaction vials

  • GC-MS system with a suitable capillary column (e.g., HP-5ms)

Procedure:

  • Sample Preparation:

    • Prepare aqueous solutions of this compound at known concentrations in buffers of different pH values (e.g., 6.0, 7.4, 8.0).

    • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

    • At specific time intervals, withdraw aliquots of the reaction mixture.

    • Immediately quench the hydrolysis reaction by adding a strong acid (e.g., phosphoric acid) to lower the pH to ~3.[4]

  • Extraction:

    • Perform a liquid-liquid extraction of the quenched sample with a suitable organic solvent (e.g., diethyl ether) to separate the remaining this compound and the formed PMPA from the aqueous matrix.

  • Derivatization: [3]

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

    • Add the derivatization agent (e.g., BSTFA) and solvent (acetonitrile) to the dried residue.

    • Seal the vial and heat at the optimal temperature (e.g., 80°C) for the required time (75-120 minutes for BSTFA).

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • Use a temperature program suitable for the separation of the derivatized analytes. A typical program might start at 70°C, ramp to 170°C at 10°C/min, and then to 270°C at 30°C/min.[3]

    • The mass spectrometer should be operated in full scan mode to identify the characteristic ions of derivatized this compound and PMPA.

  • Quantification:

    • Create a calibration curve using standard solutions of derivatized this compound and PMPA of known concentrations.

    • Quantify the amount of this compound remaining and PMPA formed at each time point using the internal standard method.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Determine the rate constant (k) of the hydrolysis reaction by fitting the data to a first-order decay model: ln([A]t/[A]0) = -kt.

    • Calculate the half-life (t₁/₂) of the reaction using the formula: t₁/₂ = 0.693/k.

Protocol 2: Determination of this compound Hydrolysis Rate by High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for the direct analysis of the polar hydrolysis product PMPA without derivatization.

Materials:

  • This compound standard

  • Pinacolyl Methylphosphonic Acid (PMPA) standard

  • Mobile phase: e.g., Ammonium acetate buffer in water and acetonitrile[5]

  • HPLC system with a UV or mass spectrometric detector

  • Reversed-phase C18 column[5]

Procedure:

  • Sample Preparation:

    • Follow the same sample preparation and quenching steps as in Protocol 1.

  • HPLC Analysis:

    • Inject the quenched sample directly into the HPLC system.

    • Use an isocratic or gradient elution method to separate PMPA from the remaining this compound and other components.

    • The detector (UV or MS) will quantify the amount of PMPA formed.

  • Quantification and Data Analysis:

    • Follow the same quantification and data analysis steps as in Protocol 1 to determine the hydrolysis rate constant and half-life.

Mandatory Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis prep1 Prepare this compound Solution in Buffer prep2 Incubate at Constant Temperature prep1->prep2 prep3 Withdraw Aliquots at Time Intervals prep2->prep3 prep4 Quench Reaction (Acidify) prep3->prep4 ext1 Liquid-Liquid Extraction prep4->ext1 ext2 Evaporate to Dryness ext1->ext2 ext3 Add Derivatization Agent ext2->ext3 ext4 Heat to React ext3->ext4 ana1 Inject into GC-MS ext4->ana1 ana2 Quantify using Calibration Curve ana1->ana2 ana3 Calculate Rate Constant & Half-life ana2->ana3

Workflow for this compound hydrolysis analysis by GC-MS.

Organophosphate_Toxicity_Pathway cluster_inhibition Initial Insult cluster_cholinergic Cholinergic Crisis cluster_downstream Downstream Cellular Effects OP This compound (Organophosphate) AChE Acetylcholinesterase (AChE) OP->AChE Inhibition ACh Acetylcholine (ACh) Accumulation Receptors Muscarinic & Nicotinic Receptor Hyperstimulation ACh->Receptors Excitotoxicity Excitotoxicity Receptors->Excitotoxicity Calcium Calcium Overload Excitotoxicity->Calcium OxidativeStress Oxidative Stress (ROS) Calcium->OxidativeStress MAPK MAPK Pathway Activation OxidativeStress->MAPK Apoptosis Neuronal Apoptosis MAPK->Apoptosis

Signaling pathway of organophosphate toxicity.

Signaling Pathways Affected by this compound

The primary mechanism of toxicity for this compound, like other organophosphorus nerve agents, is the irreversible inhibition of acetylcholinesterase (AChE).[6] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) in synaptic clefts, resulting in a state of cholinergic crisis characterized by the hyperstimulation of muscarinic and nicotinic receptors.[6][7]

The downstream consequences of this initial event are complex and lead to significant neuronal damage. Key signaling pathways implicated include:

  • Excitotoxicity and Calcium Overload: The excessive stimulation of cholinergic receptors, particularly in the central nervous system, triggers a cascade of events leading to excitotoxicity. This process involves the overactivation of glutamate receptors, resulting in a massive influx of calcium ions (Ca²⁺) into neurons.[7][8][9][10] This sustained elevation of intracellular calcium, referred to as a "calcium plateau," is a critical mediator of neuronal injury.[8][9][10]

  • Oxidative Stress: The calcium overload disrupts mitochondrial function, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This imbalance between pro-oxidant and antioxidant systems contributes to cellular damage, including lipid peroxidation and protein oxidation.

  • MAPK Signaling Pathway Activation: Organophosphate exposure has been shown to activate mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38-MAPK.[11][12][13][14][15] These pathways are involved in regulating a wide range of cellular processes, and their dysregulation by organophosphates can lead to inflammation, apoptosis, and neurodegeneration.[11][12]

  • Neuronal Apoptosis: The culmination of these signaling disruptions is the induction of programmed cell death, or apoptosis, in neurons. This is a key contributor to the long-term neurological damage observed after exposure to organophosphorus agents.

Understanding these signaling pathways is essential for the development of novel therapeutic strategies that go beyond simply reactivating AChE and aim to mitigate the downstream cellular damage caused by this compound and other nerve agents.

References

Application Notes and Protocols for Personal Protective Equipment (PPE) when Handling Chlorosoman

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorosoman, a highly toxic organophosphorus compound, is a structural analog of the nerve agent Soman and is considered a precursor substance.[1] Due to its extreme toxicity, which is at least 2.5 times less than its analogue Soman, stringent safety protocols and the use of appropriate Personal Protective Equipment (PPE) are imperative to prevent exposure and ensure the safety of laboratory and research personnel.[1] These application notes provide detailed guidance on the selection, use, and maintenance of PPE for handling this compound in a research and development setting. For many aspects of its safe handling, information is extrapolated from its close analog, Soman.[2][3]

Hazard Identification and Risk Assessment

This compound is a potent cholinesterase inhibitor, acting on the nervous system.[4][5] Exposure can occur through inhalation, skin absorption, and ingestion, with symptoms appearing within minutes to hours depending on the dose and route of exposure.[6][7][8] It is classified as a Schedule 1 chemical under the Chemical Weapons Convention, indicating a high risk.[2]

Physical and Chemical Properties:

PropertyValue
Chemical Formula C7H16ClO2P[1]
Molar Mass 198.63 g·mol−1[1]
Appearance Colorless liquid[9][10]
Odor Faintly fruity or camphor-like (similar to Soman)[6][9]
Solubility in Water 1,030 mg/L[1]
Vapor Pressure 0.207 mm Hg[1]

Exposure Limits:

While specific occupational exposure limits for this compound are not well-established, the Temporary Emergency Exposure Limits (TEELs) provide guidance for emergency response planning:

GuidelineValue (ppm)Value (mg/m³)
TEEL-0 0.030.25
PAC-1/TEEL-1 0.0750.62
PAC-2/TEEL-2 0.64.9
PAC-3/TEEL-3 325

Data sourced from PubChem.[2]

A thorough risk assessment must be conducted for every procedure involving this compound to determine the potential for exposure and select the appropriate level of PPE.

Personal Protective Equipment (PPE) Selection

The selection of PPE is dictated by the specific tasks to be performed and the potential for exposure. A tiered approach based on established protection levels is recommended.

Respiratory Protection

The appropriate level of respiratory protection is critical due to the high inhalation toxicity of this compound.

Respirator TypeAssigned Protection Factor (APF)When to Use
Self-Contained Breathing Apparatus (SCBA), pressure-demand 10,000[11][12][13]High-risk operations, emergency response, unknown concentrations, or when concentrations exceed the capacity of an APR.
Full-Facepiece Air-Purifying Respirator (APR) with appropriate canisters 50[12][14]Lower-risk activities with known, low concentrations of this compound. Canisters must be specifically rated for nerve agents or organic vapors.
Powered Air-Purifying Respirator (PAPR) with tight-fitting full facepiece 1,000[12]Offers a higher level of protection than a standard APR and may be suitable for tasks with a moderate risk of exposure.

Note: All tight-fitting respirators require fit testing (see Section 5.1).

Dermal Protection

This compound can be absorbed through the skin, necessitating comprehensive dermal protection.

3.2.1 Protective Suits:

For any potential splash or vapor exposure, a chemical-resistant suit is mandatory.

  • Level A Protection: A totally encapsulating chemical protective (TECP) suit should be used for high-risk procedures or in situations with unknown concentrations.[6][15]

  • Level B Protection: A non-encapsulating, splash-protective suit can be used when the primary hazard is liquid splashes and the respiratory hazard is high.[15]

  • Coveralls: For low-risk activities in a well-ventilated area, chemical-resistant coveralls may be considered as part of a comprehensive PPE ensemble.

3.2.2 Gloves:

The selection of appropriate glove material is crucial to prevent skin contact. Butyl rubber is highly recommended for handling Soman and its analogs.[16][17][18]

Glove MaterialBreakthrough Time (minutes) - Representative Data for Soman
Butyl Rubber > 480
Viton® > 480[18]
Neoprene Variable, generally lower than Butyl or Viton®
Nitrile Not recommended for direct, prolonged contact
Natural Rubber (Latex) Not recommended

Note: Breakthrough times can vary based on glove thickness, manufacturer, and specific chemical formulation. Always consult the manufacturer's chemical resistance data.[19][20] Double gloving is a standard practice for enhanced protection.

Eye and Face Protection

When not using a full-facepiece respirator, chemical splash goggles and a face shield are mandatory to protect against splashes and vapors.

Experimental Protocols

Protocol for Respirator Fit Testing

Objective: To verify the seal of a tight-fitting respirator to the user's face. This must be performed annually and whenever there is a change in the respirator model, size, or the user's facial characteristics.[3]

4.1.1 Qualitative Fit Test (QLFT) - for APRs with an APF of 50

  • Materials: Fit test kit with a nebulizer, test solution (e.g., saccharin or Bitrex®), and a hood.

  • Procedure:

    • The user dons the respirator and performs a user seal check.

    • The user enters the test hood.

    • The test administrator introduces the test agent into the hood via the nebulizer.

    • The user performs a series of exercises (e.g., normal breathing, deep breathing, turning head side to side, nodding, talking, and bending over) for one minute each.

    • If the user can taste or detect the test agent at any point, the test is a failure, and a different respirator must be selected and tested.[5][15]

4.1.2 Quantitative Fit Test (QNFT) - for all tight-fitting respirators

  • Materials: A quantitative fit testing instrument (e.g., a PortaCount®).

  • Procedure:

    • The respirator is fitted with a probe that samples the air from within the facepiece.

    • The user dons the respirator and performs a user seal check.

    • The instrument measures the concentration of ambient particles inside and outside the respirator as the user performs a series of exercises.

    • The instrument calculates a "fit factor," which is the ratio of the outside to the inside concentration.

    • A passing fit factor for a full-facepiece APR is typically ≥ 500.[4][10]

Protocol for Glove Permeation Testing (Adapted from ASTM F739)

Objective: To determine the breakthrough time and permeation rate of this compound through a specific glove material.

  • Materials: Permeation test cell, challenge solution (this compound at a known concentration in a suitable solvent), collection medium (e.g., dry nitrogen gas), analytical instrument (e.g., Gas Chromatograph with a Flame Photometric Detector - GC-FPD), and the glove material to be tested.

  • Procedure:

    • A sample of the glove material is placed in the permeation cell, separating the challenge side from the collection side.

    • The challenge solution is introduced to the outer surface of the glove material.

    • The collection medium is continuously swept across the inner surface of the glove material and directed to the analytical instrument.

    • The analytical instrument monitors the collection medium for the presence of this compound.

    • The breakthrough time is the time from the initial contact of the chemical with the glove material until it is detected on the collection side at a predefined rate (e.g., 0.1 µg/cm²/min).[17][21][22]

    • The steady-state permeation rate is the constant rate of permeation that occurs after the initial breakthrough.[21]

Decontamination Procedures

Effective decontamination is crucial to prevent secondary exposure.

  • Personnel Decontamination: In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[4] A 0.5% hypochlorite solution can also be used for skin decontamination, followed by a water rinse.[6][23]

  • Equipment and Surface Decontamination: Surfaces and equipment can be decontaminated using a 0.5% hypochlorite solution or other specialized decontamination solutions.[1][6] Ensure adequate ventilation during decontamination procedures.

Visualizations

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Verification and Use start Identify Task Involving this compound assess_exposure Assess Potential for Exposure (Inhalation, Dermal, Splash) start->assess_exposure determine_risk Determine Risk Level (Low, Medium, High) assess_exposure->determine_risk select_respirator Select Respiratory Protection determine_risk->select_respirator High Risk: SCBA Medium Risk: PAPR Low Risk: APR select_suit Select Protective Suit determine_risk->select_suit High Risk: Level A TECP Medium Risk: Level B Low Risk: Coveralls select_gloves Select Gloves determine_risk->select_gloves Butyl Rubber or Viton Double Gloving Recommended select_eye_face Select Eye/Face Protection select_respirator->select_eye_face If not full-facepiece fit_test Perform Respirator Fit Test select_respirator->fit_test don_ppe Proper Donning of PPE select_suit->don_ppe select_gloves->don_ppe select_eye_face->don_ppe fit_test->don_ppe conduct_task Conduct Task don_ppe->conduct_task doff_ppe Proper Doffing of PPE conduct_task->doff_ppe decontaminate Decontaminate or Dispose of PPE doff_ppe->decontaminate

Caption: PPE selection workflow for handling this compound.

Permeation_Testing_Workflow cluster_0 Preparation cluster_1 Testing cluster_2 Data Analysis prep_cell Prepare Permeation Test Cell assemble_cell Assemble Test Cell with Sample prep_cell->assemble_cell prep_sample Cut Sample of Glove Material prep_sample->assemble_cell prep_solutions Prepare Challenge Solution and Collection Medium introduce_challenge Introduce Challenge Solution prep_solutions->introduce_challenge start_collection Start Flow of Collection Medium prep_solutions->start_collection assemble_cell->introduce_challenge introduce_challenge->start_collection monitor Monitor Collection Medium with Analytical Instrument start_collection->monitor detect_breakthrough Detect First Appearance of this compound monitor->detect_breakthrough calculate_bt Calculate Breakthrough Time (minutes) detect_breakthrough->calculate_bt calculate_pr Calculate Steady-State Permeation Rate (µg/cm²/min) detect_breakthrough->calculate_pr report Report Results calculate_bt->report calculate_pr->report

Caption: Experimental workflow for glove permeation testing.

References

Application Notes and Protocols for the Development of Antidotes to Chlorosoman Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorosoman (Pinacolyl methylphosphonochloridate) is a highly toxic organophosphorus compound and a chlorine analog of the nerve agent Soman.[1][2][3] Structurally similar to Soman, it is presumed to exert its toxic effects through a comparable mechanism: the irreversible inhibition of acetylcholinesterase (AChE). This document provides detailed application notes and protocols to guide the research and development of effective antidotes for this compound exposure. Due to the limited publicly available data on this compound, the initial focus of any research program should be the determination of its fundamental toxicological and kinetic parameters.

Mechanism of Action of this compound (Presumed)

This compound, like other G-series nerve agents, is believed to act as a potent inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.

The proposed mechanism involves the phosphonylation of the serine hydroxyl group within the active site of AChE. This covalent modification inactivates the enzyme, leading to an accumulation of acetylcholine in cholinergic synapses. The resulting hyperstimulation of muscarinic and nicotinic receptors leads to a cholinergic crisis, characterized by a range of symptoms including seizures, respiratory distress, and ultimately, death.

A significant challenge in treating exposure to Soman and its analogs is the phenomenon of "aging." This process involves a dealkylation of the phosphonyl-enzyme conjugate, rendering it resistant to reactivation by currently available oxime antidotes. The rate of aging for this compound-inhibited AChE is a critical parameter that requires experimental determination.

Signaling Pathway of this compound Toxicity

Chlorosoman_Toxicity_Pathway This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition Inhibited_AChE Phosphonylated AChE (Inactive) AChE->Inhibited_AChE ACh Acetylcholine (ACh) AChE->ACh Hydrolysis (Blocked) Aging Aging (Dealkylation) Inhibited_AChE->Aging Aged_AChE Aged AChE (Reactivation Resistant) Aging->Aged_AChE Cholinergic_Receptors Muscarinic & Nicotinic Receptors ACh->Cholinergic_Receptors Binding Cholinergic_Crisis Cholinergic Crisis Cholinergic_Receptors->Cholinergic_Crisis Overstimulation

Caption: Presumed signaling pathway of this compound-induced acetylcholinesterase inhibition and subsequent cholinergic crisis.

Current Antidotal Treatment Strategies and Their Limitations

The standard therapeutic regimen for nerve agent poisoning is a multi-drug approach:

  • Anticholinergics (e.g., Atropine): These agents act as competitive antagonists at muscarinic acetylcholine receptors, mitigating the effects of acetylcholine overstimulation.

  • Anticonvulsants (e.g., Diazepam): Used to control and terminate seizure activity, a common and life-threatening symptom of severe nerve agent exposure.

  • Oxime Reactivators (e.g., Pralidoxime, Obidoxime, HI-6): These compounds are designed to reactivate phosphonylated AChE by nucleophilically displacing the phosphonyl moiety from the enzyme's active site.

Limitations:

  • Aging: The effectiveness of oximes is severely limited by the aging process.

  • Blood-Brain Barrier (BBB): Many oximes are quaternary ammonium compounds with poor BBB penetration, limiting their efficacy in the central nervous system (CNS).

  • Broad-Spectrum Efficacy: The reactivation potency of existing oximes varies significantly against different nerve agents.

Data Presentation: Key Parameters for Antidote Development

The following tables outline the critical quantitative data that must be obtained for this compound to effectively guide the development of novel antidotes.

Table 1: In Vitro Acetylcholinesterase Inhibition and Reactivation Kinetics

ParameterDescriptionExperimental Goal for this compound
IC50 Concentration of inhibitor required to reduce enzyme activity by 50%.Determine the potency of this compound as an AChE inhibitor.
ki Second-order rate constant of inhibition.Quantify the rate of AChE inhibition by this compound.
ka Aging rate constant.Determine the rate at which this compound-inhibited AChE becomes resistant to reactivation.
kr Second-order reactivation rate constant.Evaluate the efficacy of various oximes in reactivating this compound-inhibited AChE.

Table 2: In Vivo Toxicity and Antidote Efficacy

ParameterDescriptionExperimental Goal for this compound
LD50 Dose of a substance that is lethal to 50% of a test population.Determine the acute toxicity of this compound in relevant animal models.
Protective Index (PI) Ratio of the LD50 of the agent in treated animals to the LD50 in untreated animals.Quantify the in vivo efficacy of candidate antidotes.
Therapeutic Index (TI) Ratio of the toxic dose to the therapeutic dose of an antidote.Assess the safety profile of potential antidotes.

Experimental Protocols

The following are detailed protocols adapted from established methodologies for nerve agent research. These should be tailored for the specific investigation of this compound.

Protocol 1: In Vitro Determination of AChE Inhibition and Reactivation Kinetics

Objective: To determine the IC50, ki, ka, and kr for this compound and candidate antidotes.

Materials:

  • Purified human or animal acetylcholinesterase (AChE)

  • This compound (synthesis required, handle with extreme caution)

  • Candidate oxime reactivators

  • Ellman's reagent (DTNB)

  • Acetylthiocholine (ATCh) as a substrate

  • Phosphate buffer (pH 7.4)

  • 96-well microplate reader

Procedure:

A. AChE Inhibition (IC50 and ki Determination):

  • Prepare serial dilutions of this compound in phosphate buffer.

  • In a 96-well plate, add a fixed concentration of AChE to each well.

  • Add the different concentrations of this compound to the wells and incubate for a specific time.

  • Initiate the enzymatic reaction by adding ATCh and DTNB.

  • Measure the rate of color change (absorbance at 412 nm) using a microplate reader.

  • Calculate the percentage of AChE inhibition for each this compound concentration.

  • Determine the IC50 value by plotting inhibition percentage against this compound concentration.

  • To determine ki, measure the rate of inhibition at different this compound concentrations over time.

B. Aging Rate (ka) Determination:

  • Inhibit AChE with a known concentration of this compound.

  • At various time points, add a high concentration of an effective oxime reactivator.

  • Measure the remaining reactivatable AChE activity using the Ellman's assay.

  • Plot the percentage of non-reactivatable AChE against time to determine the aging rate constant.

C. Oxime Reactivation (kr) Determination:

  • Inhibit AChE with a known concentration of this compound for a short, defined period to minimize aging.

  • Remove excess inhibitor.

  • Add different concentrations of the candidate oxime reactivator.

  • Measure the recovery of AChE activity over time.

  • Calculate the second-order reactivation rate constant (kr).

Experimental Workflow for In Vitro Antidote Screening

in_vitro_workflow start Start: Candidate Antidote inhibit_ache Inhibit AChE with this compound start->inhibit_ache reactivation_assay Perform Oxime Reactivation Assay inhibit_ache->reactivation_assay aging_study Conduct Aging Study inhibit_ache->aging_study determine_kr Determine Reactivation Rate (kr) reactivation_assay->determine_kr compare Compare kr and ka determine_kr->compare determine_ka Determine Aging Rate (ka) aging_study->determine_ka determine_ka->compare decision Promising Candidate? compare->decision in_vivo Proceed to In Vivo Testing decision->in_vivo Yes end End decision->end No

Caption: A streamlined workflow for the in vitro screening of potential antidotes for this compound exposure.

Protocol 2: In Vivo Evaluation of Antidote Efficacy

Objective: To determine the LD50 of this compound and the protective index of candidate antidotes in a rodent model.

Materials:

  • Laboratory rodents (e.g., mice or rats)

  • This compound

  • Candidate antidote formulation

  • Atropine sulfate

  • Diazepam

  • Appropriate vehicle for injections

  • Personal protective equipment (PPE) and containment facilities for handling highly toxic agents.

Procedure:

A. LD50 Determination:

  • Administer escalating doses of this compound (e.g., via subcutaneous or intramuscular injection) to different groups of animals.

  • Observe the animals for a defined period (e.g., 24 hours) and record mortality.

  • Calculate the LD50 value using a probit analysis or other appropriate statistical method.

B. Protective Index (PI) Determination:

  • Pre-treat groups of animals with the candidate antidote, atropine, and diazepam at various doses.

  • Challenge the animals with multiples of the predetermined LD50 of this compound.

  • Administer post-exposure treatment as required by the study design.

  • Record mortality over 24 hours.

  • Calculate the LD50 of this compound in the treated groups.

  • The Protective Index is the ratio of the LD50 in the treated group to the LD50 in the untreated group.

Logical Relationship for In Vivo Antidote Efficacy Assessment

in_vivo_logic ld50_determination Determine this compound LD50 challenge Challenge with multiples of this compound LD50 ld50_determination->challenge calculate_pi Calculate Protective Index (PI) ld50_determination->calculate_pi treatment_group Treatment Group: Antidote + Atropine + Diazepam treatment_group->challenge control_group Control Group: Vehicle control_group->challenge observe Observe for 24h and Record Mortality challenge->observe calculate_ld50_treated Calculate LD50 in Treated Group observe->calculate_ld50_treated calculate_ld50_treated->calculate_pi evaluate Evaluate Efficacy calculate_pi->evaluate

Caption: Logical flow for assessing the in vivo efficacy of a candidate antidote against this compound.

Novel Therapeutic Strategies and Future Directions

Given the challenges associated with traditional antidotes, research into novel therapeutic approaches is crucial.

  • BBB-penetrating Oximes: Design and synthesis of lipophilic oximes that can cross the BBB to reactivate AChE in the CNS.

  • Nano-carrier Delivery Systems: Encapsulation of existing or novel antidotes in nanoparticles to improve their stability, bioavailability, and CNS delivery.

  • Bio-scavengers: Use of stoichiometric or catalytic scavengers (e.g., purified cholinesterases or enzyme-based formulations) to neutralize this compound in the bloodstream before it reaches its target.

  • Non-Oxime Reactivators: Exploration of alternative chemical scaffolds for the reactivation of phosphonylated AChE.

Conclusion

The development of effective antidotes for this compound exposure presents a significant scientific challenge, primarily due to the lack of specific data on this agent. The protocols and strategies outlined in these application notes provide a comprehensive framework for initiating a research program aimed at addressing this critical need. A systematic approach, beginning with the fundamental characterization of this compound's interaction with AChE and progressing through in vitro and in vivo screening of novel antidotes, will be essential for the successful development of life-saving countermeasures.

References

Troubleshooting & Optimization

Chlorosoman Detection Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection and analysis of Chlorosoman. This compound is a chlorine analog of the highly toxic organophosphorus compound, soman, and is used as a precursor for nerve agents.[1][2] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with its detection. Given its hazardous nature as a chemical weapon precursor, appropriate safety precautions and handling procedures are paramount.[3][4]

I. Frequently Asked Questions (FAQs)

Q1: Why am I seeing low or no signal for this compound in my LC-MS/MS analysis?

A1: Several factors can contribute to a weak or absent signal for this compound. Consider the following:

  • Sample Degradation: this compound is susceptible to hydrolysis, especially in aqueous matrices.[3][4] Ensure samples are processed promptly and stored at low temperatures. Consider immediate extraction into an organic solvent.

  • Poor Ionization: this compound may not ionize efficiently under standard electrospray ionization (ESI) conditions. Experiment with both positive and negative ion modes and consider alternative ionization techniques like atmospheric pressure chemical ionization (APCI).

  • Matrix Effects: Complex biological matrices can suppress the ionization of this compound.[5] Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.[6]

  • Incorrect MS/MS Transition: Verify that you are monitoring the correct precursor and product ion pair for this compound. An infusion of a standard solution can help optimize these parameters.[7]

Q2: My chromatogram shows significant peak tailing for this compound. What could be the cause?

A2: Peak tailing is a common issue in chromatography and can often be resolved by addressing the following:

  • Column Choice: The analytical column may have secondary interactions with this compound. Consider using a column with a different stationary phase or end-capping.

  • Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. Adjust the pH to ensure this compound is in a single, non-ionized form.

  • System Contamination: Active sites in the injector, tubing, or column can cause peak tailing.[8] A thorough system flush may be necessary.

Q3: I'm observing high background noise in my chromatograms. How can I reduce it?

A3: High background noise can mask the signal of your analyte. Here are some strategies to minimize it:

  • Solvent Purity: Use high-purity, LC-MS grade solvents to prepare your mobile phases.[9]

  • Sample Preparation: Thorough sample cleanup is crucial to remove matrix components that can contribute to background noise.[10]

  • System Contamination: Contaminants can accumulate in the LC-MS system over time.[5] Regularly flush the system and clean the ion source.[9]

Q4: How can I improve the recovery of this compound during sample preparation?

A4: Maximizing recovery is key to achieving low detection limits. Consider these points:

  • Extraction Technique: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common methods.[11] The choice depends on the sample matrix. For aqueous samples, LLE with a non-polar organic solvent can be effective. SPE offers the potential for higher selectivity and concentration.[6]

  • Solvent Selection: Choose an extraction solvent in which this compound has high solubility.

  • pH Adjustment: Adjusting the pH of the sample can improve the partitioning of this compound into the extraction solvent.[10]

II. Troubleshooting Guides

Guide 1: Low Sensitivity and Poor Detection Limits

This guide provides a systematic approach to troubleshooting low sensitivity issues when analyzing this compound.

Symptom Possible Cause Recommended Action
No peak or very low signal-to-noise ratio 1. Sample Degradation: this compound is unstable in aqueous solutions.- Minimize time between sample collection and extraction.- Store samples at -80°C.- Perform extraction at low temperatures.
2. Inefficient Ionization: Suboptimal MS source conditions.- Optimize ESI/APCI source parameters (e.g., gas flow, temperature).- Test both positive and negative ion modes.- Consider derivatization to a more easily ionizable form.[12]
3. Matrix Suppression: Co-eluting matrix components interfere with ionization.[5]- Improve sample cleanup using SPE or LLE.[6][13]- Dilute the sample to reduce matrix effects.[6]- Adjust chromatographic conditions to separate this compound from interfering peaks.
Inconsistent results between runs 1. Carryover: Residual this compound from a previous injection.[5]- Implement a rigorous needle wash protocol between injections.- Inject a blank solvent after high-concentration samples.
2. Instrument Instability: Fluctuations in LC pressure or MS signal.- Check for leaks in the LC system.- Ensure the MS is properly calibrated and tuned.
Guide 2: Chromatographic Issues

This guide addresses common problems related to the chromatographic separation of this compound.

Symptom Possible Cause Recommended Action
Peak Tailing 1. Secondary Interactions: Analyte interaction with active sites on the column or in the system.- Use a column with a highly inert stationary phase.- Add a small amount of a competing agent to the mobile phase.- Clean the injector and replace frits if necessary.
2. Column Overload: Injecting too much sample.- Reduce the injection volume or dilute the sample.
Peak Broadening 1. Extra-column Volume: Excessive tubing length or large-diameter fittings.- Minimize the length and diameter of tubing between the injector, column, and detector.
2. Poor Column Efficiency: The column may be degraded or improperly packed.- Replace the column with a new, high-efficiency column.
Shifting Retention Times 1. Mobile Phase Inconsistency: Changes in mobile phase composition or pH.- Prepare fresh mobile phase daily.- Use a buffer to control the pH.
2. Column Temperature Fluctuations: Inconsistent column temperature.- Use a column oven to maintain a stable temperature.

III. Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol describes a method for extracting this compound from a plasma matrix to improve detection limits.

  • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Loading: Load 1 mL of the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound from the cartridge with 2 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for this compound Quantification

This protocol provides a starting point for developing a quantitative LC-MS/MS method for this compound.

  • LC System: High-performance liquid chromatography system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: ESI Positive

  • MRM Transitions: To be determined by infusing a standard solution of this compound.

IV. Visualizations

Troubleshooting Workflow for Low this compound Signal

The following diagram illustrates a logical workflow for troubleshooting low signal intensity during this compound analysis.

low_signal_workflow start Low or No Signal for this compound check_sample Step 1: Verify Sample Integrity - Check for degradation - Ensure proper storage start->check_sample check_lc Step 2: Evaluate LC Performance - Check for leaks and pressure fluctuations - Verify mobile phase composition check_sample->check_lc Sample OK improve_prep Step 4: Enhance Sample Preparation - Implement SPE or LLE - Check for matrix effects check_sample->improve_prep Degradation Suspected check_ms Step 3: Optimize MS Parameters - Infuse standard to confirm MRM transitions - Optimize source conditions (gas, temp) check_lc->check_ms LC System OK result_not_ok Issue Persists: Consult Instrument Specialist check_lc->result_not_ok LC Issue Found check_ms->improve_prep MS Parameters Optimized check_ms->result_not_ok MS Issue Found result_ok Signal Improved improve_prep->result_ok Cleanup Improved signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor KinaseA Kinase A Receptor->KinaseA Activation KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activation GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse

References

Technical Support Center: Chlorosoman Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and purification of Chlorosoman.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

A1: The main challenges in this compound synthesis revolve around the high reactivity of the reagents and the product's sensitivity to moisture. Key issues include:

  • Moisture Sensitivity: The starting material, methylphosphonyl dichloride, and the product, this compound, are highly susceptible to hydrolysis. Strict anhydrous conditions are mandatory to prevent the formation of methylphosphonic acid and hydrochloric acid, which can lead to low yields and complex purification.[1]

  • Side Reactions: The reaction between methylphosphonyl dichloride and pinacolyl alcohol can lead to the formation of undesired byproducts, such as the product of double substitution on the phosphonyl dichloride or unreacted starting materials.

  • Stoichiometry Control: Precise control of the stoichiometry is crucial. An excess of either reactant can lead to the formation of impurities that are difficult to remove.

  • Temperature Management: The reaction is exothermic, and inadequate temperature control can result in increased side product formation and potential degradation of the desired product.

Q2: My synthesis of this compound has a very low yield. What are the likely causes?

A2: Low yields in this compound synthesis are a common problem and can often be attributed to one or more of the following factors:

  • Presence of Moisture: As previously mentioned, water contamination is a primary cause of low yields due to the hydrolysis of the starting material and product.

  • Improper Reagent Purity: The purity of methylphosphonyl dichloride and pinacolyl alcohol is critical. Impurities in the starting materials can lead to competing side reactions.

  • Suboptimal Reaction Temperature: Running the reaction at too high a temperature can promote the formation of byproducts. Conversely, a temperature that is too low may lead to an incomplete reaction.

  • Inefficient Mixing: Poor mixing can result in localized areas of high reactant concentration, which can favor side reactions.

Q3: I am observing multiple spots on my TLC/GC analysis after synthesis. What are the potential impurities?

A3: The presence of multiple spots suggests a mixture of products. Common impurities in this compound synthesis include:

  • Unreacted Starting Materials: Methylphosphonyl dichloride and pinacolyl alcohol may be present if the reaction has not gone to completion.

  • Hydrolysis Products: Methylphosphonic acid and pinacolyl methylphosphonic acid can form if moisture is present.

  • Di-substituted Byproduct: A common byproduct is the di-pinacolyl methylphosphonate, formed if both chlorine atoms on the methylphosphonyl dichloride react with pinacolyl alcohol.

  • Isomeric Impurities: Depending on the purity of the pinacolyl alcohol, isomeric impurities may be present.

Q4: What are the key challenges in the purification of this compound?

A4: The purification of this compound is challenging due to its high toxicity, reactivity, and the presence of closely related impurities. Key difficulties include:

  • Hydrolytic Instability: this compound readily hydrolyzes on contact with water, making aqueous workups problematic.[1] Purification techniques must be conducted under strictly anhydrous conditions.

  • Thermal Instability: The compound may be susceptible to degradation at elevated temperatures, which limits the use of high-temperature distillation.

  • Separation of Byproducts: The structural similarity between this compound and its byproducts (e.g., di-substituted product, unreacted starting materials) can make separation by distillation or chromatography difficult.

  • Safety Precautions: Due to its extreme toxicity, all purification steps must be carried out in a specialized containment facility with appropriate personal protective equipment (PPE).

Q5: What are the recommended methods for purifying crude this compound?

A5: Purification of this compound requires specialized techniques performed under controlled conditions. Potential methods include:

  • Vacuum Distillation: This is a common method for purifying liquid organophosphorus compounds. However, careful control of temperature and pressure is necessary to prevent thermal decomposition.

  • Chromatography: Column chromatography using an inert stationary phase (e.g., silica gel) under anhydrous conditions can be effective for separating impurities. The choice of eluent is critical to ensure good separation without causing degradation.

  • Solvent Extraction: A non-aqueous extraction using immiscible organic solvents might be employed to remove certain impurities.

Troubleshooting Guides

Synthesis Troubleshooting
Issue Potential Cause Recommended Solution
Low or No Product Formation Presence of moisture in reagents or glassware.Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon, nitrogen). Use freshly distilled, anhydrous solvents.
Low purity of starting materials.Verify the purity of methylphosphonyl dichloride and pinacolyl alcohol by appropriate analytical methods (e.g., GC-MS, NMR) before use.
Incorrect reaction temperature.Optimize the reaction temperature. Start at a low temperature (e.g., 0 °C) and slowly warm to room temperature while monitoring the reaction progress by TLC or GC.
Formation of a White Precipitate Formation of hydrochloric acid salt of an amine base (if used).This is expected if a base like triethylamine is used to scavenge HCl. The precipitate can be removed by filtration under an inert atmosphere.
Hydrolysis of starting material or product.Indicates moisture contamination. Immediately cease the reaction and re-evaluate the experimental setup for sources of water.
Multiple Products Observed by TLC/GC Non-optimal stoichiometry.Carefully control the molar ratio of the reactants. A slight excess of one reactant may be used to drive the reaction to completion, but this may complicate purification.
Reaction temperature too high.Maintain a lower reaction temperature to minimize the formation of side products.
Extended reaction time.Monitor the reaction closely and quench it once the starting material is consumed to avoid the formation of degradation products.
Purification Troubleshooting
Issue Potential Cause Recommended Solution
Product Decomposition During Distillation Distillation temperature is too high.Use high vacuum to lower the boiling point of the product. Employ a short-path distillation apparatus to minimize the residence time at high temperatures.
Poor Separation of Impurities by Distillation Boiling points of the product and impurities are too close.Consider fractional distillation with a high-efficiency column. Alternatively, use column chromatography for purification.
Product Streaking or Degradation on Silica Gel Column Acidity of silica gel causing hydrolysis.Deactivate the silica gel by washing with a solution of a non-nucleophilic base (e.g., triethylamine) in the eluent, followed by flushing with the pure eluent.
Presence of moisture in the solvent or on the silica gel.Use anhydrous solvents and ensure the silica gel is properly dried before use. Pack and run the column under an inert atmosphere.
Low Recovery After Purification Product loss due to multiple purification steps.Optimize the purification strategy to minimize the number of steps.
Adsorption of the product onto the purification medium.Choose a less adsorptive stationary phase for chromatography or consider alternative purification methods like distillation.

Experimental Protocols

Note: The following are generalized protocols and should be adapted and optimized for specific laboratory conditions and scales. All work must be conducted in a facility designed for handling highly toxic compounds.

Generalized Synthesis of this compound
  • Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of dry inert gas (argon or nitrogen). All solvents must be freshly distilled from an appropriate drying agent.

  • Reaction Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet is charged with anhydrous pinacolyl alcohol (1.0 equivalent) and an anhydrous, non-nucleophilic solvent (e.g., dichloromethane, toluene).

  • Reactant Addition: The solution is cooled to 0 °C in an ice bath. Methylphosphonyl dichloride (1.0-1.1 equivalents) is dissolved in the same anhydrous solvent and added dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.

  • Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique (e.g., GC-MS or NMR of quenched aliquots) to determine the point of maximum conversion.

  • Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then directly subjected to purification.

Generalized Purification by Vacuum Distillation
  • Setup: A short-path distillation apparatus is assembled and dried under vacuum with gentle heating.

  • Distillation: The crude this compound is transferred to the distillation flask under an inert atmosphere. The system is slowly evacuated to the desired pressure. The flask is then gently heated in an oil bath.

  • Fraction Collection: Fractions are collected based on the boiling point at the given pressure. The receiving flask should be cooled to prevent loss of the volatile product.

  • Analysis: The purity of the collected fractions should be assessed by GC-MS and/or NMR spectroscopy.

Visualizations

Experimental Workflow for this compound Synthesis

G Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Synthesis cluster_workup Workup & Purification cluster_analysis Analysis prep1 Dry Glassware prep2 Anhydrous Solvents prep1->prep2 react1 Charge Flask with Pinacolyl Alcohol & Solvent prep2->react1 react2 Cool to 0 °C react1->react2 react3 Dropwise Addition of Methylphosphonyl Dichloride react2->react3 react4 Stir at Room Temperature react3->react4 workup1 Monitor Reaction (GC/TLC) react4->workup1 workup2 Solvent Removal (Reduced Pressure) workup1->workup2 workup3 Vacuum Distillation workup2->workup3 analysis1 Purity Analysis (GC-MS, NMR) workup3->analysis1

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

Troubleshooting Logic for Low Synthesis Yield

G Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed q1 Were anhydrous conditions maintained? start->q1 q2 Was starting material purity confirmed? q1->q2 Yes sol1 Implement rigorous drying of glassware and solvents. Use inert atmosphere. q1->sol1 No q3 Was the reaction temperature controlled? q2->q3 Yes sol2 Analyze starting materials (GC-MS, NMR) and purify if necessary. q2->sol2 No q4 Was the reaction monitored to completion? q3->q4 Yes sol3 Optimize temperature profile. Use controlled cooling and slow warming. q3->sol3 No sol4 Monitor reaction progress (e.g., by GC) and adjust reaction time accordingly. q4->sol4 No end_node Re-run Synthesis q4->end_node Yes sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

Potential Degradation Pathway of this compound

G Hydrolytic Degradation of this compound This compound This compound (Pinacolyl Methylphosphonochloridate) hydrolysis_product Pinacolyl Methylphosphonic Acid This compound->hydrolysis_product Hydrolysis h2o H₂O (Moisture) h2o->hydrolysis_product hcl Hydrochloric Acid (HCl) hydrolysis_product->hcl releases

Caption: A diagram showing the primary hydrolytic degradation pathway of this compound in the presence of water.

References

preventing Chlorosoman degradation during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Chlorosoman during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during analysis?

A1: this compound (pinacolyl methylphosphonochloridate) is a highly toxic organophosphorus compound and a precursor to the nerve agent Soman.[1] Its high reactivity makes it susceptible to degradation, particularly through hydrolysis, which can lead to inaccurate quantification and misinterpretation of analytical results. The primary degradation product is pinacolyl methylphosphonic acid (PMPA).

Q2: What are the main factors that contribute to this compound degradation?

A2: The main factors contributing to this compound degradation are the presence of water (hydrolysis), pH of the solution, and temperature.[2][3] this compound is expected to react with water to form corrosive hydrochloric acid.[2] Its reactivity is expected to be similar to that of Soman.[2]

Q3: How should I handle and store samples to minimize this compound degradation?

A3: To minimize degradation, samples should be stored at low temperatures, ideally at -80°C for long-term storage.[3] Samples should be kept in tightly sealed, airtight containers to prevent exposure to moisture. Use of amber vials is recommended to protect from light, which can also contribute to degradation. Avoid repeated freeze-thaw cycles.[3]

Troubleshooting Guides

GC-MS Analysis
Problem Possible Cause Solution
No or low peak intensity for this compound Degradation in the injector port.- Lower the injector temperature.- Use a deactivated or silanized injector liner.- Minimize the residence time in the injector by using a faster injection speed.
Degradation on the analytical column.- Use a low-polarity column (e.g., DB-5ms).- Condition the column properly before use.- Trim the first few centimeters of the column if contamination is suspected.
Hydrolysis during sample preparation.- Ensure all solvents are anhydrous.- Perform sample preparation steps quickly and at low temperatures.
Peak tailing Active sites in the GC system.- Silanize the injector liner and glass wool.- Use a column with high inertness.
Co-elution with matrix components.- Optimize the temperature program for better separation.- Employ a more thorough sample cleanup procedure.
Poor reproducibility Inconsistent sample degradation.- Standardize sample preparation and handling procedures precisely.- Use an internal standard that is structurally similar to this compound.
Syringe discrimination.- Use a fast injection speed.- Ensure the syringe is clean and functioning correctly.
LC-MS/MS Analysis
Problem Possible Cause Solution
Low sensitivity Ion suppression from matrix components.[4]- Optimize the sample cleanup procedure to remove interfering matrix components.- Dilute the sample extract.- Use a matrix-matched calibration curve.
In-source degradation.- Optimize the ion source parameters (e.g., temperature, gas flows).
Adduct formation.- Optimize mobile phase additives to promote the formation of a specific adduct (e.g., [M+H]+ or [M+Na]+).
Multiple or broad peaks Isomer separation or on-column degradation.- Optimize the mobile phase composition and gradient.- Use a column with a different selectivity.
Inconsistent retention times Changes in mobile phase composition.- Prepare fresh mobile phase daily.- Ensure proper mixing of mobile phase components.
Column degradation.- Use a guard column.- Operate within the recommended pH and temperature range for the column.

Quantitative Data Summary

Table 1: Stability of Soman in Aqueous Solution at Different Temperatures and pH [3]

TemperaturepHHalf-life (hours)
27°C7.46.6
27°C8.03.2
27°C8.62.2
37°C7.44.8
37°C8.01.6
37°C8.61.2

Table 2: Long-Term Stability of Soman in Aqueous Solution [3]

Storage ConditionTimeHydrolysis
-90°C5 monthsNo significant hydrolysis
Refrigerated (just above freezing)150 days~50%
21°C>5 days~50%

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis of this compound from Organic Matrices

Objective: To extract this compound from an organic matrix and prepare it for GC-MS analysis while minimizing degradation.

Materials:

  • Anhydrous hexane

  • Anhydrous sodium sulfate

  • GC-grade autosampler vials with PTFE-lined caps

  • Microsyringe

  • Vortex mixer

  • Centrifuge

Procedure:

  • Work in a fume hood with appropriate personal protective equipment.

  • To 1 mL of the organic sample, add 1 g of anhydrous sodium sulfate to remove any residual water.

  • Vortex the sample for 1 minute.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Carefully transfer the supernatant to a clean, dry GC vial using a microsyringe.

  • Cap the vial immediately.

  • If not analyzing immediately, store the vial at -20°C or below.

  • Prior to injection, allow the sample to come to room temperature.

Protocol 2: Derivatization of this compound Degradation Product (PMPA) for GC-MS Analysis

Objective: To derivatize the primary hydrolysis product of this compound, pinacolyl methylphosphonic acid (PMPA), to a more volatile form for GC-MS analysis. This is useful for confirming the original presence of this compound in samples where it has already degraded.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Anhydrous acetonitrile

  • Heating block or oven

  • GC-grade autosampler vials with PTFE-lined caps

Procedure:

  • Evaporate the sample extract containing PMPA to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous acetonitrile to the residue.

  • Add 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

Visualizations

Hydrolysis_Pathway This compound This compound (Pinacolyl methylphosphonochloridate) TransitionState Pentacoordinate Transition State This compound->TransitionState Nucleophilic attack by H₂O PMPA Pinacolyl methylphosphonic acid (PMPA) TransitionState->PMPA HCl Hydrochloric Acid TransitionState->HCl H2O H₂O H2O->TransitionState

Caption: Hydrolysis pathway of this compound.

AChE_Inhibition cluster_AChE Acetylcholinesterase (AChE) Active Site Serine Serine Residue Phosphorylated_AChE Phosphorylated AChE (Inactive) Serine->Phosphorylated_AChE Histidine Histidine Residue AnionicSite Anionic Site This compound This compound This compound->Serine Covalent Bonding Pinacolyl_Chloride Pinacolyl Chloride This compound->Pinacolyl_Chloride Leaving Group AChE_Active_Site AChE_Active_Site

Caption: Inhibition of Acetylcholinesterase by this compound.

Experimental_Workflow SampleCollection Sample Collection (Minimize moisture exposure) Storage Storage (-80°C, airtight, dark) SampleCollection->Storage SamplePrep Sample Preparation (Anhydrous solvents, low temp) Storage->SamplePrep Analysis Instrumental Analysis (GC-MS or LC-MS/MS) SamplePrep->Analysis DataProcessing Data Processing and Interpretation Analysis->DataProcessing

Caption: General workflow for this compound analysis.

References

Technical Support Center: Optimizing Mass Spectrometry Sources for Small Molecule Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing and troubleshooting mass spectrometry (MS) sources for the analysis of small molecules. While direct information on "Chlorosoman" is unavailable, the principles and protocols outlined here are broadly applicable to the analysis of small organic molecules using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the first step in optimizing the MS source for a new analyte?

The initial and most critical step is to select the appropriate ionization mode.[1] For small molecules, the most common ionization techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[1] ESI is generally preferred for more polar, ionizable compounds, while APCI is often better for less polar, lower-molecular-weight compounds.[1] It is highly recommended to perform an infusion of your analyte to test both positive and negative ion modes for each technique to determine the optimal ionization strategy.[1]

Q2: How do I prepare my sample and system for source optimization?

Begin by preparing a standard solution of your analyte. A typical starting concentration is around 1 µg/mL.[1] To determine the best mobile phase conditions for ionization, you can infuse the standard using a tee-piece mixed with a 50:50 organic-aqueous mobile phase. It's beneficial to test different pH conditions, for example, by using a buffer like 10 mM ammonium formate adjusted to both acidic (e.g., pH 2.8) and basic (e.g., pH 8.2) levels.[1]

Q3: What are the key source parameters to optimize?

Once the ionization mode and a suitable mobile phase are chosen, the next step is to fine-tune the source parameters to maximize the signal of your analyte. The key parameters include:

  • Capillary Voltage (ESI): This voltage applied to the ESI needle is crucial for generating a stable spray.

  • Nebulizer Gas Flow: This gas flow aids in the formation of fine droplets.

  • Drying Gas Flow and Temperature: These parameters are critical for the desolvation of the droplets to release gas-phase ions.[2]

  • Fragmentor or Orifice Voltage: This voltage can be adjusted to control in-source fragmentation.

It is important to adjust these parameters systematically to find the optimal settings that produce the highest and most stable signal for your analyte.

Q4: My signal is weak or non-existent. What should I check first?

If you are experiencing a weak or absent signal, start with the most common culprits:

  • Check for Leaks: A leak in the system can lead to a loss of sensitivity.[3] Use a leak detector to inspect gas connections, the transfer line nut, and the vent valve.[3][4]

  • Verify Sample Delivery: Ensure that your sample is reaching the detector. Check the autosampler and syringe for proper functioning and look for any cracks in the column.[3]

  • Inspect the Ionization Spray: For ESI, visually check the stability of the spray. An inconsistent or absent spray can be caused by a clog in the system.[5]

  • Confirm Instrument Calibration: Verify that the mass spectrometer has been recently and successfully calibrated.[5]

Q5: I'm observing high background noise. What are the likely causes?

High background noise can obscure your analyte's signal. Common causes include:

  • Contaminated Solvents or Reagents: Ensure you are using high-purity, LC-MS grade solvents and reagents.[5]

  • Column Bleed: An old or improperly conditioned column can contribute to high background.[4]

  • Contaminated Source: The ion source can become contaminated over time. If other troubleshooting steps fail, it may be time to clean the source.[4]

  • Gas Purity: Use high-purity nitrogen for the nebulizer and drying gas.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Broadening, Splitting, or Tailing)

Poor peak shape can compromise resolution and the accuracy of quantification.[6]

Possible Cause Troubleshooting Step
Column Overload Reduce the amount of sample injected onto the column.
Column Contamination Flush the column with a strong solvent or replace it if necessary.
Improper Mobile Phase Ensure the mobile phase pH is appropriate for the analyte and that the organic/aqueous ratio is optimal.
Instrument Issues A dirty ion source or incorrect injection technique can lead to peak shape problems.[6]
Issue 2: Retention Time Shifts

Inconsistent retention times can make peak identification difficult.[6]

Possible Cause Troubleshooting Step
Changes in Mobile Phase Composition Prepare fresh mobile phase and ensure accurate mixing.
Column Degradation The column may be nearing the end of its life.
Fluctuations in Column Temperature Ensure the column oven is maintaining a stable temperature.
System Leaks Check for any leaks in the LC flow path.
Issue 3: Ion Suppression

Ion suppression occurs when matrix components co-eluting with the analyte interfere with its ionization, leading to a decreased signal.[7][8]

Possible Cause Troubleshooting Step
Inadequate Sample Cleanup Optimize sample preparation using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[7][8]
Co-eluting Matrix Components Modify the chromatographic method to better separate the analyte from interfering compounds.[7]
Mobile Phase Composition Adjust the mobile phase composition and pH to minimize matrix effects.[7]

Experimental Protocols

Protocol 1: Analyte Infusion for Ionization Mode Selection
  • Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water.

  • Set up a direct infusion of the analyte solution into the mass spectrometer using a syringe pump at a flow rate of 10-20 µL/min.

  • Alternatively, use a tee-piece to mix the analyte infusion with the LC flow at the desired analytical flow rate.

  • Acquire mass spectra in both positive and negative ion modes.

  • Test different mobile phase additives, such as 0.1% formic acid for positive mode and 10 mM ammonium bicarbonate for negative mode, to see which enhances the signal.[9]

  • Select the ionization mode and polarity that provide the highest and most stable signal for the analyte.

Protocol 2: Systematic Source Parameter Optimization
  • Begin with the instrument's autotune routine to get a starting set of parameters.[1]

  • Infuse the analyte using the optimal conditions determined in Protocol 1.

  • Vary one source parameter at a time while keeping others constant, monitoring the analyte signal intensity.

  • Drying Gas Temperature: Start at a moderate temperature (e.g., 250 °C) and increase in increments of 25 °C.

  • Drying Gas Flow: Adjust the flow rate (e.g., in L/min) to find the point of maximum signal.

  • Nebulizer Pressure: Optimize the nebulizer gas pressure (e.g., in psi).

  • Capillary Voltage: Adjust the capillary voltage (e.g., in kV) to achieve a stable and intense signal.

  • Record the optimal value for each parameter. Note that the goal is to find a plateau where small variations in a parameter do not cause a large change in the signal, leading to a more robust method.[1]

Quantitative Data Summary

The following table provides typical starting ranges for ESI source parameters. The optimal values will be compound-dependent and need to be determined empirically.

Parameter Typical Range (Positive ESI) Typical Range (Negative ESI)
Capillary Voltage 3000 - 5000 V2500 - 4500 V
Drying Gas Temperature 200 - 350 °C200 - 350 °C
Drying Gas Flow 8 - 12 L/min8 - 12 L/min
Nebulizer Pressure 30 - 50 psi30 - 50 psi

Note: These are general ranges and may vary significantly between different instrument manufacturers and models.

Visualizations

a cluster_prep Method Development Start cluster_infusion Ionization Optimization cluster_source Source Parameter Tuning cluster_lc Chromatography cluster_validation Method Validation Analyte_Standard Prepare Analyte Standard Infusion Direct Infusion Analyte_Standard->Infusion Ion_Mode Select Ionization Mode (ESI/APCI, Pos/Neg) Infusion->Ion_Mode Mobile_Phase Optimize Mobile Phase (pH, Additives) Ion_Mode->Mobile_Phase Tune_Params Tune Source Parameters (Voltages, Gas, Temp) Mobile_Phase->Tune_Params LC_Method Develop LC Method Tune_Params->LC_Method Validation Validate Method LC_Method->Validation b Problem Low/No Signal Check_Leaks Check for Leaks? Problem->Check_Leaks Check_Spray Stable Ion Spray? Check_Leaks->Check_Spray No Solution_Leaks Fix Leaks Check_Leaks->Solution_Leaks Yes Check_Sample Sample Reaching MS? Check_Spray->Check_Sample Yes Solution_Spray Clean/Fix ESI Probe Check_Spray->Solution_Spray No Check_Tuning Source Parameters Optimized? Check_Sample->Check_Tuning Yes Solution_Sample Check LC/Syringe Pump Check_Sample->Solution_Sample No Check_Calibration MS Calibrated? Check_Tuning->Check_Calibration Yes Solution_Tuning Re-optimize Source Check_Tuning->Solution_Tuning No Solution_Calibration Recalibrate MS Check_Calibration->Solution_Calibration No

References

Technical Support Center: Chlorosoman Adduct Formation with Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Chlorosoman is a highly toxic organophosphorus compound with limited publicly available research data. This guide is developed using information on the closely related and well-studied nerve agent, Soman, as a scientific proxy. The chemical reactivity and biological interactions of this compound are expected to be very similar to those of Soman. All experimental work with this compound must be conducted in appropriately equipped laboratories with strict adherence to all safety protocols.

Troubleshooting Guides

This section provides solutions to common problems researchers may encounter during experiments involving the formation of this compound adducts with enzymes, particularly Acetylcholinesterase (AChE).

Question: I am observing low or no formation of the this compound-enzyme adduct. What are the possible causes and solutions?

Answer:

Low or no adduct formation can be attributed to several factors, ranging from reagent integrity to experimental conditions. Below is a summary of potential causes and corresponding troubleshooting steps.

Possible Cause Troubleshooting Steps
This compound Degradation This compound, like Soman, is susceptible to hydrolysis, especially at neutral or alkaline pH.[1][2][3] Prepare fresh solutions of this compound in an appropriate anhydrous solvent immediately before use.
Inactive Enzyme Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Confirm enzyme activity using a standard substrate before initiating the adduct formation experiment.[4]
Suboptimal Reaction Conditions Optimize the incubation conditions. Key parameters to consider are pH, temperature, and incubation time.[5][6][7] While the optimal pH for AChE activity is typically 7.4-8.0, the stability of this compound may be greater at a slightly acidic pH.[2][4]
Incorrect Reagent Concentrations Verify the concentrations of both the enzyme and this compound. For irreversible inhibitors, the extent of adduct formation is highly dependent on the concentration of the inhibitor and the reaction time.[4]
Interference from Buffer Certain buffers containing nucleophilic groups (e.g., TRIS, HEPES) can react with organophosphates, competing with the enzyme for the inhibitor. Consider using non-nucleophilic buffers like phosphate buffer.

Question: My results for this compound-enzyme adduct formation are not reproducible. What could be causing this variability?

Answer:

Lack of reproducibility is a common issue in sensitive enzymatic assays. The following table outlines potential sources of variability and how to address them.

Possible Cause Troubleshooting Steps
Inconsistent this compound Aliquots Due to its rapid degradation in aqueous solutions, slight variations in the time between dissolving and using this compound can lead to inconsistent effective concentrations.[2] Standardize the timing of your experimental steps meticulously.
Variability in Enzyme Activity Ensure the enzyme stock is well-mixed before taking aliquots. Perform an activity check on the enzyme batch being used for the experiment series.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially when working with the small volumes typical for enzyme assays.
Fluctuations in Temperature Use a water bath or incubator to maintain a constant and uniform temperature during the incubation steps.[6][7]
Incomplete Mixing Ensure thorough but gentle mixing of the reaction components. Avoid vigorous vortexing that could denature the enzyme.

Question: I am observing a high background signal in my enzyme activity assay after incubation with this compound. What can I do to reduce it?

Answer:

High background signal can mask the true enzyme activity and make it difficult to accurately quantify the extent of inhibition. Here are some common causes and solutions.

Possible Cause Troubleshooting Steps
Spontaneous Substrate Hydrolysis Run a "no-enzyme" control to measure the rate of substrate breakdown in the absence of the enzyme. Subtract this rate from your experimental values.[4]
Reaction of DTNB with other Thiols In Ellman's assay, the chromogen 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) can react with non-enzymatically produced thiols. If your enzyme preparation is not pure, this can be a factor.[4]
Contaminated Reagents Use high-purity reagents and water to prepare all solutions. Filter-sterilize buffers to prevent microbial growth, which can interfere with the assay.
Non-specific Binding Non-specific binding of reagents to the microplate wells can contribute to background signal. Using plates with a non-binding surface or adding a blocking agent like bovine serum albumin (BSA) to the assay buffer can help.[8][9][10][11][12]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound adduct formation with Acetylcholinesterase (AChE)?

A1: By analogy with Soman, this compound is an organophosphorus compound that acts as an irreversible inhibitor of AChE. The phosphorus atom in this compound is highly electrophilic and is attacked by the nucleophilic serine residue (Ser200) in the active site of AChE.[13][14][15] This results in the formation of a stable covalent phosphonyl-enzyme adduct, releasing a chlorine atom in the process. This phosphonylation effectively inactivates the enzyme.[16]

Q2: What is "aging" in the context of this compound-AChE adducts?

A2: "Aging" is a process that occurs after the initial formation of the organophosphorus-enzyme adduct. For Soman, and presumably this compound, this involves the dealkylation of the phosphonyl group, specifically the loss of the pinacolyl group.[13][16] This dealkylation results in a negatively charged phosphonyl-enzyme conjugate that is extremely stable and resistant to reactivation by standard oxime reactivators.[13][16] Soman is known to have a very rapid aging half-life.[13]

Q3: What factors can affect the stability of the this compound-enzyme adduct?

A3: The stability of the adduct is primarily influenced by the "aging" process described above. The rate of aging is dependent on the specific organophosphate and the enzyme. For Soman-AChE adducts, aging is very rapid.[13] Once aged, the adduct is highly stable. Prior to aging, the adduct can potentially be reversed by strong nucleophiles like oximes, although this is challenging for Soman.

Q4: What are the recommended analytical techniques for detecting and quantifying this compound-enzyme adducts?

A4: Mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for the analysis of organophosphate-protein adducts.[17][18] This technique allows for the identification of the specific site of adduction on the protein and can provide quantitative information. For this, the adducted protein is typically digested into smaller peptides, which are then analyzed by LC-MS/MS.[17][18][19]

Q5: Can this compound form adducts with other proteins besides Acetylcholinesterase?

A5: Yes, it is likely. Soman has been shown to form adducts with other proteins, such as human serum albumin and butyrylcholinesterase.[18][19] These adducts can serve as biomarkers of exposure. Therefore, it is probable that this compound can also bind to other proteins with reactive serine, tyrosine, or lysine residues.[18]

Experimental Protocols

Note: These are generalized protocols adapted from studies with Soman and other organophosphates. They should be optimized for your specific experimental setup.

Protocol 1: In Vitro Inhibition of Acetylcholinesterase and Adduct Formation
  • Enzyme Preparation:

    • Prepare a stock solution of purified Acetylcholinesterase (e.g., from human erythrocytes) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

    • Keep the enzyme solution on ice.

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in an anhydrous organic solvent (e.g., isopropanol).

    • Perform serial dilutions in the same solvent to achieve the desired concentrations.

    • Safety: Handle this compound with extreme caution in a certified chemical fume hood, wearing appropriate personal protective equipment.

  • Inhibition Reaction:

    • In a microcentrifuge tube or a 96-well plate, add the enzyme solution.

    • Add the this compound dilution to initiate the reaction. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid affecting enzyme activity.

    • Incubate the mixture for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).

  • Measurement of Residual Enzyme Activity (Ellman's Assay):

    • Prepare a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) and the substrate acetylthiocholine iodide (ATCI) in the assay buffer.

    • To the inhibited enzyme mixture, add the DTNB/ATCI solution to start the colorimetric reaction.

    • Immediately monitor the change in absorbance at 412 nm over time using a plate reader.[4]

    • The rate of color change is proportional to the residual enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration compared to a vehicle control.

    • Determine kinetic parameters such as the inhibition rate constant (kᵢ).

Protocol 2: Mass Spectrometric Analysis of this compound-AChE Adducts
  • Sample Preparation:

    • Following the inhibition reaction (Protocol 1), remove excess, unreacted this compound by buffer exchange or dialysis.

    • Denature the protein by adding urea or guanidine hydrochloride.

    • Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide.

  • Proteolytic Digestion:

    • Add a protease such as trypsin to the denatured protein solution.

    • Incubate overnight at 37°C to digest the protein into smaller peptides.

  • Peptide Cleanup:

    • Use a C18 solid-phase extraction (SPE) cartridge to desalt and concentrate the peptide mixture.

  • LC-MS/MS Analysis:

    • Inject the cleaned peptide sample into a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate the peptides using a C18 reverse-phase column with a gradient of acetonitrile in water with 0.1% formic acid.

    • Acquire mass spectra in a data-dependent acquisition mode, where the instrument fragments the most abundant peptide ions.

  • Data Analysis:

    • Search the acquired MS/MS spectra against the known sequence of Acetylcholinesterase using a database search engine (e.g., Mascot, Sequest).

    • Specify the mass modification corresponding to the this compound adduct on the active site serine residue in the search parameters.

    • Manually validate the identification of the adducted peptide by examining the MS/MS spectrum for characteristic fragment ions.[17]

Quantitative Data Summary

The following table presents kinetic data for the interaction of Soman with Acetylcholinesterase. This data is provided as an estimate for the expected reactivity of this compound.

Parameter Value Enzyme Source Conditions
Inhibition Rate Constant (kᵢ) ~1 x 10⁸ M⁻¹min⁻¹Human Erythrocyte AChEpH 7.4, 25°C
Aging Half-life (t₁/₂) ~2-5 minutesTorpedo californica AChEpH 7.0

Data is approximate and compiled from various sources on Soman-AChE interactions. Actual values for this compound may vary.

Visualizations

G cluster_0 Biochemical Pathway AChE AChE Active Site (with Serine-OH) NonCovalent Non-covalent Complex AChE->NonCovalent Binding This compound This compound (P-Cl) This compound->NonCovalent Adduct Covalent Adduct (AChE-Ser-O-P) NonCovalent->Adduct Phosphonylation AgedAdduct Aged Adduct (Dealkylation) Adduct->AgedAdduct Aging (fast) Cl_ion Cl- Adduct->Cl_ion Pinacolyl Pinacolyl group AgedAdduct->Pinacolyl

Caption: Biochemical pathway of this compound adduct formation with AChE.

G cluster_1 Troubleshooting Workflow Start Start: Low Adduct Yield Checkthis compound Check this compound Freshness & Integrity Start->Checkthis compound CheckEnzyme Verify Enzyme Activity Checkthis compound->CheckEnzyme If OK OptimizeConditions Optimize Reaction (pH, Temp, Time) CheckEnzyme->OptimizeConditions If Active CheckBuffer Use Non-Nucleophilic Buffer OptimizeConditions->CheckBuffer If still low Success Adduct Yield Improved CheckBuffer->Success Re-test G cluster_2 Experimental Workflow Incubation 1. Enzyme + this compound Incubation Denaturation 2. Denaturation & Reduction/Alkylation Incubation->Denaturation Digestion 3. Proteolytic Digestion (e.g., Trypsin) Denaturation->Digestion Cleanup 4. Peptide Cleanup (SPE) Digestion->Cleanup LCMS 5. LC-MS/MS Analysis Cleanup->LCMS DataAnalysis 6. Database Search & Validation LCMS->DataAnalysis

References

minimizing sample matrix effects for Chlorosoman detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing sample matrix effects during the detection of Chlorosoman and its metabolites.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental workflows for this compound detection, particularly when using mass spectrometry-based methods.

Question: I am observing significant signal suppression for my this compound analyte in plasma samples when using LC-MS/MS. What are the likely causes and how can I troubleshoot this?

Answer:

Signal suppression in LC-MS/MS analysis of plasma is a common manifestation of matrix effects, where co-eluting endogenous components interfere with the ionization of the target analyte.[1][2][3] The primary culprits in plasma are often phospholipids and proteins.[1]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inadequate Sample Cleanup Your current sample preparation protocol may not be sufficiently removing interfering matrix components.[2][4] Consider implementing or optimizing a sample cleanup technique such as Solid-Phase Extraction (SPE) or the QuEChERS method.[5][6][7] For organophosphorus compounds like this compound, specialized SPE sorbents can offer enhanced selectivity.[5][8]
Phospholipid Co-elution Phospholipids are notorious for causing ion suppression in ESI-MS.[1] Incorporate a phospholipid removal step in your sample preparation. There are commercially available phospholipid removal plates and SPE cartridges designed for this purpose.
Suboptimal Chromatographic Separation Your analyte may be co-eluting with a significant amount of matrix components.[4] Modify your LC method to improve the separation. This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or using a different column chemistry.
High Sample Concentration Injecting a highly concentrated sample can exacerbate matrix effects.[4] If your assay has sufficient sensitivity, a simple dilution of the sample extract prior to injection can reduce the concentration of interfering substances.[4]

Experimental Protocol: Solid-Phase Extraction (SPE) for Organophosphorus Compounds

This protocol provides a general framework for SPE cleanup of aqueous samples. Optimization will be required based on the specific matrix and analytical instrumentation.

  • Sample Pre-treatment: Adjust the pH of your sample to neutral (pH 7). Organophosphorus esters can hydrolyze under acidic or basic conditions.[9]

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 3 x 5 mL of dichloromethane (DCM).

    • Condition the cartridge with 2 x 5 mL of methanol.

    • Equilibrate the cartridge with 2 x 5 mL of deionized water.[9]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 15 mL/min.[9]

  • Washing: Wash the cartridge to remove hydrophilic interferences. The choice of washing solvent will depend on the sorbent and analyte.

  • Drying: Dry the cartridge under full vacuum for at least 10 minutes to remove any residual water.[9]

  • Elution: Elute the analyte of interest with an appropriate organic solvent. For many organophosphorus compounds, a mixture of acetone and dichloromethane is effective.[9]

  • Post-Elution: The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a solvent compatible with your analytical instrument.[9]

Question: My quantitative results for this compound metabolites in urine are not reproducible. How can I improve the precision and accuracy of my measurements?

Answer:

Poor reproducibility in quantitative analysis is often a consequence of uncompensated matrix effects, which can vary between samples.[3][10] Implementing a robust internal standard strategy is crucial for improving the reliability of your results.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
No Internal Standard Used Without an internal standard, variations in sample injection volume, instrument response, and matrix effects will directly impact your quantitative results.
Inappropriate Internal Standard The ideal internal standard is a stable isotope-labeled (SIL) version of your analyte. SIL internal standards co-elute with the analyte and experience similar matrix effects, allowing for effective compensation.[2][11] If a SIL internal standard is not available, a structural analog that behaves similarly during extraction and ionization can be used, though this is less ideal.[12]
Variable Matrix Effects Between Samples The composition of biological matrices like urine can differ significantly from one sample to another, leading to inconsistent matrix effects.[3] The use of a SIL internal standard is the most effective way to correct for this variability.[11][12]
Calibration Mismatch If you are using a calibration curve prepared in a clean solvent, it will not account for the matrix effects present in your samples.[2] Preparing your calibration standards in a blank urine matrix (matrix-matched calibration) can help to mitigate this issue.[2][11]

Experimental Workflow: QuEChERS for Biological Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a two-step process that can be adapted for the extraction of a wide range of analytes from complex matrices.[6][7][13]

QuEChERS_Workflow cluster_extraction Step 1: Acetonitrile Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup A Sample Homogenization B Add Acetonitrile & Salts A->B C Vortex/Shake B->C D Centrifuge C->D E Transfer Supernatant D->E Aqueous & Organic Phase Separation F Add d-SPE Sorbents (e.g., PSA, C18) E->F G Vortex/Shake F->G H Centrifuge G->H I Collect Supernatant for Analysis H->I Cleaned Extract

Caption: QuEChERS workflow for sample preparation.

Frequently Asked Questions (FAQs)

What is this compound and why is its detection important?

This compound is a chlorine analog of the nerve agent soman and is classified as a precursor to chemical weapons.[14][15][16] Its detection is critical for verifying exposure to nerve agents and for forensic analysis in cases of chemical attacks or accidents.[17]

What are the primary analytical methods for detecting this compound?

The most common and reliable methods for the detection of this compound and its degradation products are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18] These techniques offer high sensitivity and specificity, which are essential for identifying trace levels of these compounds in complex biological samples.[17][18]

What are matrix effects in the context of this compound detection?

Matrix effects refer to the alteration of the ionization efficiency of the target analyte (this compound or its metabolites) by co-eluting compounds from the sample matrix (e.g., blood, urine, soil).[2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy and reproducibility of quantitative measurements.[3][4]

How can I assess the extent of matrix effects in my assay?

The post-extraction spike method is a common technique for quantifying matrix effects.[4][10] This involves comparing the signal response of an analyte spiked into a blank matrix extract with the response of the same amount of analyte in a clean solvent. The ratio of these responses indicates the degree of ion suppression or enhancement.[3]

Matrix_Effect_Assessment cluster_analyte Analyte in Solvent cluster_matrix Analyte in Matrix A Prepare Analyte Standard in Solvent B Analyze via LC-MS A->B F Compare Signal Responses (Matrix Effect % = (Response in Matrix / Response in Solvent) * 100) B->F C Extract Blank Matrix D Spike Analyte into Extract C->D E Analyze via LC-MS D->E E->F

Caption: Logic for assessing matrix effects.

What are the advantages of using stable isotope-labeled internal standards?

Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative mass spectrometry for several reasons:

  • Chemical and Physical Similarity: They are chemically identical to the analyte, differing only in isotopic composition. This ensures they have nearly identical extraction recovery, chromatographic retention time, and ionization efficiency.

  • Compensation for Matrix Effects: Because they co-elute and respond to matrix effects in the same way as the analyte, the ratio of the analyte to the SIL internal standard remains constant, even in the presence of signal suppression or enhancement.[2] This allows for accurate quantification.[11][12]

  • Correction for Sample Loss: They can account for analyte loss during sample preparation steps.

References

Technical Support Center: Enhancing the Resolution of Chlorosoman Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chiral separation of Chlorosoman stereoisomers.

Troubleshooting Guide

This guide is designed to help you resolve common issues encountered during the enhancement of this compound stereoisomer resolution.

Question: Why am I observing poor resolution between the this compound stereoisomers?

Answer:

Poor resolution in the chiral separation of this compound stereoisomers can stem from several factors. The most common causes include an inappropriate chiral stationary phase (CSP), a suboptimal mobile phase composition, or incorrect chromatographic conditions.[1] Due to the structural similarity of this compound to the nerve agent Soman, which has four stereoisomers (C(±)P(±)), achieving baseline separation requires careful optimization.[2]

Here are key areas to investigate:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical for achieving stereoselectivity. For organophosphorus compounds like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for method development in High-Performance Liquid Chromatography (HPLC).[3][4] If using Gas Chromatography (GC), a chiral column like Chirasil-Val, which is effective for Soman stereoisomers, would be a primary candidate.[2]

  • Mobile Phase Composition: The composition of the mobile phase significantly influences the interaction between the stereoisomers and the CSP.

    • Normal-Phase HPLC: Adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar mobile phase (e.g., hexane). Reducing the alcohol percentage generally increases retention times and can improve resolution.[3]

    • Reversed-Phase HPLC: Vary the percentage of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase.[1]

  • Flow Rate: Chiral separations are often sensitive to the flow rate. Lowering the flow rate can increase the interaction time between the analytes and the CSP, potentially enhancing resolution.[1][3]

  • Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations. It is a valuable parameter to screen, as both increasing and decreasing the temperature can improve resolution.[1]

Question: What is causing peak tailing in my chromatogram?

Answer:

Peak tailing can be attributed to several factors, including secondary interactions between the analyte and the stationary phase, column overload, or issues with the chromatographic system.

  • Secondary Interactions: The presence of acidic silanol groups on the silica support of the CSP can lead to undesirable interactions with the analyte. Adding a small amount of a competing amine (e.g., diethylamine) to the mobile phase in normal-phase chromatography can mitigate this effect.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad and tailing peaks. Try reducing the sample concentration or injection volume.

  • System Issues: Excessive extra-column volume (e.g., long tubing) can contribute to peak broadening and tailing. Ensure that all connections are made with the appropriate low-dead-volume fittings.[1]

Question: I am seeing ghost peaks in my chromatogram. What are they and how can I get rid of them?

Answer:

Ghost peaks are extraneous peaks that can appear in your chromatogram and interfere with the analysis. They can originate from several sources:

  • Mobile Phase Contamination: Impurities in the solvents or additives can accumulate on the column and elute as ghost peaks. Always use high-purity, HPLC-grade solvents and filter the mobile phase before use.[3]

  • Sample Carryover: Residual sample from a previous injection can elute in a subsequent run. Implement a robust needle wash and system flushing protocol between injections to minimize carryover.[3]

  • Incomplete Mobile Phase Degassing: Dissolved gases in the mobile phase can form bubbles in the detector, which may appear as sharp peaks. Ensure your mobile phase is thoroughly degassed using an online degasser or by sonication.[3]

Frequently Asked Questions (FAQs)

Q1: What type of analytical technique is most suitable for separating this compound stereoisomers?

A1: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for the chiral separation of this compound stereoisomers. The choice often depends on the volatility and thermal stability of the compound and the available instrumentation. Given that Soman stereoisomers can be separated by GC with a chiral column, this is a promising approach for this compound.[2] Chiral HPLC offers a wider variety of stationary phases and is a versatile technique for many chiral separations.[5][6]

Q2: Which chiral stationary phases (CSPs) are recommended for this compound?

A2: For HPLC, polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly recommended for initial screening due to their broad applicability in resolving a wide range of chiral compounds.[3][4] For GC, a column with a chiral selector like Chirasil-Val has been shown to be effective for the separation of the structurally similar Soman stereoisomers.[2]

Q3: How can I improve the resolution (Rs < 1.5) between the this compound stereoisomers?

A3: If your initial screening results in poor resolution, a systematic optimization of the chromatographic parameters is necessary. The following strategies can be employed:

  • Optimize Mobile Phase Composition:

    • In normal-phase HPLC, systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in small increments (e.g., 1-2%).

    • In reversed-phase HPLC, adjust the organic modifier-to-aqueous buffer ratio and the pH of the buffer.

  • Reduce the Flow Rate: Lowering the flow rate often improves resolution in chiral separations.[1][3]

  • Vary the Column Temperature: Evaluate the effect of temperature on the separation. A column oven is essential to maintain a stable and reproducible temperature.[1]

  • Change the Modifier: In some cases, switching the alcohol modifier in normal-phase HPLC (e.g., from isopropanol to ethanol) can significantly alter the selectivity.[3]

Q4: What are typical starting conditions for method development?

A4: A good starting point for HPLC method development for this compound stereoisomers would be:

  • Column: A polysaccharide-based CSP (e.g., cellulose or amylose derivative).

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier like isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: Ambient (controlled, e.g., 25°C).

  • Detection: UV detection at a suitable wavelength.

For GC, a starting point would be a Chirasil-Val column with a temperature program.[2]

Data Presentation

The following tables present hypothetical quantitative data for the chiral separation of this compound stereoisomers under different chromatographic conditions. This data is for illustrative purposes to guide method development.

Table 1: Effect of Mobile Phase Composition on Resolution (HPLC)

Mobile Phase (Hexane:Isopropanol)Retention Time (Stereoisomer 1) (min)Retention Time (Stereoisomer 2) (min)Resolution (Rs)Separation Factor (α)
95:512.314.11.851.15
90:108.59.51.481.12
85:156.26.81.101.10

Table 2: Effect of Flow Rate on Resolution (HPLC)

Flow Rate (mL/min)Retention Time (Stereoisomer 1) (min)Retention Time (Stereoisomer 2) (min)Resolution (Rs)Separation Factor (α)
0.515.818.22.101.15
1.08.59.51.481.12
1.55.96.51.251.10

Table 3: Effect of Temperature on Resolution (GC)

Column Temperature (°C)Retention Time (Stereoisomer 1) (min)Retention Time (Stereoisomer 2) (min)Resolution (Rs)Separation Factor (α)
12010.110.91.621.08
1308.79.31.511.07
1407.57.91.201.05

Experimental Protocols

Protocol 1: Chiral HPLC Method for Separation of this compound Stereoisomers

This protocol provides a general procedure for the analytical scale separation of this compound stereoisomers using HPLC with a polysaccharide-based chiral stationary phase.

Materials:

  • This compound analytical standard

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol

  • Chiral HPLC column (e.g., cellulose or amylose-based, 250 x 4.6 mm, 5 µm)

  • HPLC system with UV detector

  • 0.45 µm membrane filters

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-hexane and isopropanol in the desired ratio (e.g., 90:10 v/v).

    • Filter the mobile phase through a 0.45 µm membrane filter.

    • Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser.

  • System Preparation:

    • Purge the HPLC system with the mobile phase to remove any residual solvents.

    • Equilibrate the chiral column with the mobile phase at the desired flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. This may take longer than for achiral columns.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Prepare working solutions by diluting the stock solution to the desired concentration.

  • Chromatographic Analysis:

    • Inject the sample onto the column.

    • Monitor the elution of the stereoisomers using a UV detector at an appropriate wavelength.

    • Record the retention times and peak areas.

  • Data Analysis:

    • Calculate the resolution (Rs) and separation factor (α) to evaluate the separation efficiency.

Protocol 2: Column Conditioning and Storage

Proper column care is crucial for maintaining the performance and extending the lifetime of chiral stationary phases.

  • Column Equilibration: Chiral columns often require longer equilibration times than achiral columns, especially when changing the mobile phase composition. Equilibrate the column until the baseline is stable.

  • Column Washing: After use, flush the column with a strong solvent like isopropanol to remove any strongly retained compounds.

  • Column Storage: For short-term storage, the column can be left in the mobile phase at a very low flow rate. For long-term storage, flush the column with an appropriate storage solvent (e.g., isopropanol or hexane/isopropanol) and cap the ends securely.[3]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (this compound in Mobile Phase) hplc_injection HPLC Injection sample_prep->hplc_injection mobile_phase_prep Mobile Phase Preparation (e.g., Hexane:IPA) column_equilibration Column Equilibration mobile_phase_prep->column_equilibration column_equilibration->hplc_injection chiral_separation Chiral Separation on CSP hplc_injection->chiral_separation detection UV Detection chiral_separation->detection chromatogram Chromatogram Generation detection->chromatogram data_analysis Data Analysis (Rs, α, Peak Area) chromatogram->data_analysis optimization Method Optimization data_analysis->optimization optimization->mobile_phase_prep Adjust Parameters

Caption: Workflow for Chiral HPLC Method Development.

Mechanism_of_Action ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds Excess_ACh Excess_ACh ACh->Excess_ACh Accumulates Choline_Acetate Choline + Acetate AChE->Choline_Acetate No_Hydrolysis No_Hydrolysis AChE->No_Hydrolysis Blocked Nerve_Impulse Nerve_Impulse Receptor->Nerve_Impulse Activates Continuous_Impulse Continuous_Impulse Receptor->Continuous_Impulse Leads to This compound This compound Stereoisomers This compound->AChE Irreversibly Inhibits Excess_ACh->Receptor Overstimulates

References

Technical Support Center: Chlorosoman Adsorption to Laboratory Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the adsorption of Chlorosoman to laboratory surfaces. As specific quantitative data on this compound adsorption is limited, the following recommendations are based on best practices for handling organophosphates and other hydrophobic, "sticky" compounds.

Troubleshooting Guides

Issue: Low or Inconsistent Recovery of this compound from Labware

Researchers may experience lower than expected or variable concentrations of this compound after transfer or storage in common laboratory vessels. This is often due to the compound's propensity to adsorb to surfaces, particularly plastics.

Possible Causes and Solutions:

CauseRecommended ActionRationale
Inappropriate Labware Material 1. Use borosilicate glass instead of plastic. [1] 2. For critical applications, use silanized glassware.[2][3][4][5][6]Glass is generally less reactive and prone to adsorption than plastics for many organic compounds.[1] Silanization creates a hydrophobic surface that can repel hydrophobic compounds.[2][6]
Sub-optimal Solvent Choice 1. Pre-rinse labware with the solvent to be used in the experiment.[7] 2. Use a solvent in which this compound is highly soluble. Consider solvents like acetone or methanol for rinsing and recovery.[7]Pre-rinsing can help to saturate potential binding sites on the labware surface. Using a highly soluble solvent ensures the compound remains in solution and is less likely to adsorb.
Adsorption to Pipette Tips 1. Use low-retention pipette tips. 2. Pre-wet the pipette tip with the solvent or solution before aspirating the this compound solution.Low-retention tips have a hydrophobic surface that minimizes binding. Pre-wetting the tip helps to prevent the compound from adsorbing to a dry surface.
Inefficient Recovery from Surfaces 1. Rinse the labware multiple times with a suitable organic solvent (e.g., acetone, methanol) to recover adsorbed compound.[7] 2. For stubborn residues, consider a wash with an alkaline solution (e.g., dilute sodium hydroxide), as organophosphates can degrade under high pH conditions, aiding in removal.[7][8]Multiple rinses increase the efficiency of recovery. Alkaline hydrolysis can break down organophosphate residues, making them easier to remove from surfaces.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the best type of labware to use for handling this compound?

A1: Borosilicate glassware is recommended over plasticware to minimize adsorption.[1] For experiments where minimal loss is critical, silanized glassware is the preferred choice.[2][3][4][5][6] If plasticware must be used, polypropylene (PP) may be a better option than polystyrene, but testing for adsorption is recommended.[7]

Q2: How can I prevent this compound from sticking to my glassware?

A2: Silanizing your glassware is a highly effective method to reduce the adsorption of hydrophobic compounds.[2][6] This process creates a uniform, hydrophobic surface. Additionally, pre-rinsing the glassware with the experimental solvent can help to saturate active binding sites.[7]

Q3: Can I use a blocking agent to prevent adsorption?

A3: While common in protein work with agents like BSA, using such large molecules as blocking agents for small molecules like this compound is not a standard practice and may interfere with your experiment. A more effective approach is to add a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, to your solution to reduce interaction with hydrophobic surfaces.[9] However, compatibility with your downstream applications must be verified.

Q4: What is the best way to clean labware that has been in contact with this compound?

A4: A multi-step cleaning process is recommended. First, rinse the labware multiple times with an organic solvent in which this compound is highly soluble, such as acetone or methanol, to remove the bulk of the compound.[7] Following this, a wash with a laboratory-grade detergent is advisable. For decontamination, an alkaline wash (e.g., dilute sodium hydroxide solution) can be effective as organophosphates tend to degrade under high pH conditions.[7][8] Always follow with thorough rinses with deionized water.

Q5: How does pH and temperature affect the adsorption of this compound?

A5: The adsorption of organic molecules can be influenced by pH and temperature.[10][11][12] For organophosphates, changes in pH can affect their stability and charge state, which in turn can influence their interaction with surfaces.[11] Temperature can affect the solubility of the compound and the kinetics of adsorption.[12] While specific data for this compound is not available, it is good practice to maintain consistent pH and temperature throughout your experiments to ensure reproducibility.

Experimental Protocols

Protocol 1: Silanization of Glassware

This protocol describes a common method for silanizing glassware to create a hydrophobic surface.

Materials:

  • Glassware to be silanized

  • Detergent

  • Deionized water

  • Dichlorodimethylsilane (or a similar silanizing agent)[3]

  • Heptane (or other anhydrous solvent like toluene)[3][6]

  • Methanol (anhydrous)[3]

  • Acetone (anhydrous)[3]

  • Fume hood

  • Oven

Procedure:

  • Thoroughly wash the glassware with detergent and water, followed by several rinses with deionized water.

  • Dry the glassware completely in an oven at >100°C overnight.[6]

  • In a fume hood, prepare a 5% (v/v) solution of dichlorodimethylsilane in heptane.[3]

  • Fill the dry glassware with the silanizing solution, ensuring all surfaces are wetted. Let it sit for 15-30 minutes.[3][6]

  • Decant the silanizing solution.

  • Rinse the glassware three times with dry toluene or heptane.[3]

  • Rinse the glassware thoroughly with anhydrous methanol to cap any unreacted silanol groups.[3]

  • Perform a final rinse with anhydrous acetone.[3]

  • Allow the glassware to air dry in the fume hood, and then place it in an oven at >100°C for at least one hour before use.[6]

Protocol 2: Quantification of Surface Adsorption

This protocol provides a method to estimate the amount of this compound adsorbed to a particular labware surface.

Materials:

  • This compound stock solution of known concentration

  • Labware to be tested (e.g., polypropylene microcentrifuge tube, borosilicate glass vial)

  • Solvent used in the experiment

  • A suitable analytical method for this compound quantification (e.g., GC-MS, HPLC)

  • Calibrated analytical standards for this compound

Procedure:

  • Prepare a working solution of this compound in your experimental solvent.

  • Transfer a known volume of the working solution into the test labware.

  • Immediately transfer the solution to a clean, silanized glass vial (this will serve as your "Time 0" sample).

  • Incubate the remaining solution in the test labware for a duration representative of your experimental conditions.

  • After incubation, transfer the solution to a fresh, silanized glass vial.

  • Rinse the test labware with a fresh aliquot of the solvent and combine this rinse with the incubated solution to recover any loosely bound compound.

  • Analyze the concentration of this compound in the "Time 0" sample and the incubated sample using your validated analytical method.

  • The difference in concentration between the "Time 0" sample and the incubated sample represents the amount of this compound that was adsorbed to the labware surface.

Visualizations

Troubleshooting_Adsorption cluster_labware Labware Solutions cluster_solvent Solvent/Rinsing Solutions cluster_additives Additive Solutions start Start: Experiencing Low This compound Recovery labware Check Labware Material start->labware solvent Optimize Solvent and Rinsing labware->solvent Still low recovery plastic Using Plastic? additives Consider Solution Additives solvent->additives Still low recovery prerinse Pre-rinse with Solvent end Resolution: Minimized Adsorption additives->end Problem resolved surfactant Add Non-ionic Surfactant (e.g., Tween-20) glass Switch to Borosilicate Glass plastic->glass Yes silanize Silanize Glassware for Critical Applications glass->silanize multi_rinse Use Multiple Rinses for Recovery prerinse->multi_rinse alkaline_wash Consider Alkaline Wash for Decontamination multi_rinse->alkaline_wash surfactant_compat Verify Compatibility with Downstream Analysis surfactant->surfactant_compat

Caption: Troubleshooting workflow for addressing this compound adsorption.

Labware_Selection start Experiment Type routine Routine/Screening Assay start->routine critical Critical/Low Concentration Assay start->critical plastic Polypropylene (PP) (Test for Adsorption) routine->plastic Plastic is necessary glass Borosilicate Glass (Recommended) routine->glass Glass is an option critical->glass silanized_glass Silanized Glass (Optimal) glass->silanized_glass For minimal loss

Caption: Decision tree for selecting appropriate labware.

References

Technical Support Center: Chlorosoman Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Chlorosoman reference standards. Given the limited publicly available stability data for this compound, much of the following information is based on the known behavior of its structural analog, Soman, and general principles of organophosphorus compound stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is expected to be hydrolysis.[1][2][3] Similar to its analog Soman, the phosphorus-chlorine bond in this compound is susceptible to cleavage by water, leading to the formation of pinacolyl methylphosphonic acid (PMP) and hydrochloric acid.[2][3][4] This process can be accelerated by factors such as pH and temperature.[5]

Q2: What are the optimal storage conditions for this compound reference standards?

Q3: How does pH affect the stability of this compound in solution?

A3: Based on the behavior of Soman, the hydrolysis rate of this compound is expected to be significantly influenced by pH.[5] Both acidic and alkaline conditions can catalyze the hydrolysis of organophosphorus compounds. For Soman, hydrolysis is faster at higher pH values.[5] It is crucial to control the pH of any solutions prepared with the this compound reference standard.

Q4: Can I use a solvent other than the one specified in the certificate of analysis?

A4: It is highly recommended to use the solvent specified on the certificate of analysis provided by the manufacturer. Using a different solvent can affect the stability of the reference standard. Ensure that the chosen solvent is dry (low water content) and does not contain impurities that could accelerate degradation. The solubility and stability of the analyte in the chosen solvent are critical factors.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low assay value for the main peak in chromatography. Degradation of the reference standard due to improper storage or handling.1. Verify storage conditions (temperature, humidity, light exposure).[8][9] 2. Prepare a fresh stock solution from a new, unopened vial of the reference standard. 3. Analyze the fresh stock solution to confirm the integrity of the standard.
Appearance of unexpected peaks in the chromatogram. Degradation of the this compound standard, leading to the formation of impurities. The most likely degradation product is pinacolyl methylphosphonic acid (PMP).[4]1. Review the sample preparation procedure to rule out contamination. 2. Use a stability-indicating analytical method, such as HPLC-MS, to identify the degradation products.[10][11] 3. Compare the chromatogram to a freshly prepared standard to confirm the presence of new peaks.
Inconsistent results between different preparations of the standard solution. Instability of the standard in the prepared solution. This could be due to the solvent, pH, or exposure to environmental factors.[7]1. Ensure the solvent is of high purity and low water content. 2. If using an aqueous or buffered solution, prepare it fresh before each use and monitor the pH. 3. Protect the solution from light and store it at a low temperature during use.[8]
Physical changes in the reference material (e.g., discoloration, clumping). Exposure to moisture, air, or light, leading to degradation.1. Do not use the reference material if physical changes are observed. 2. Contact the manufacturer for a replacement. 3. Review storage and handling procedures to prevent future occurrences.[7]

Factors Affecting this compound Stability

The stability of this compound reference standards can be influenced by several environmental factors. The following table summarizes these factors and the likely impact on the compound's integrity.

FactorEffect on StabilityMitigation Strategy
Temperature Higher temperatures accelerate the rate of hydrolysis and other degradation reactions.[5][8]Store at recommended low temperatures (e.g., 2-8°C or frozen). Avoid repeated freeze-thaw cycles.
Moisture/Humidity Water is a reactant in the primary degradation pathway (hydrolysis).[2][3][8]Store in a desiccator or a controlled low-humidity environment. Use tightly sealed containers.
pH Both acidic and alkaline conditions can catalyze hydrolysis. The rate is generally faster at higher pH.[5]Use buffered solutions where necessary and prepare them fresh. Control the pH of the analytical mobile phase.
Light Exposure to UV or visible light can provide the energy to initiate degradation reactions (photodegradation).[8]Store in amber vials or protect from light with aluminum foil.
Oxygen Oxidation can be a degradation pathway for many organic molecules, though hydrolysis is expected to be the primary concern for this compound.[8]Store under an inert atmosphere (e.g., nitrogen or argon) if high purity is critical for an extended period.

Experimental Protocols

General Protocol for Assessing the Stability of a this compound Reference Standard

This protocol describes a general approach for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of the this compound reference standard.

  • Dissolve the standard in a suitable, high-purity, anhydrous organic solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

2. Forced Degradation Studies:

  • Acid Hydrolysis: Add an aliquot of the stock solution to a solution of hydrochloric acid (e.g., 0.1 M HCl). Heat at a controlled temperature (e.g., 60°C) for a specified time.

  • Alkaline Hydrolysis: Add an aliquot of the stock solution to a solution of sodium hydroxide (e.g., 0.1 M NaOH). Heat at a controlled temperature (e.g., 60°C) for a specified time.

  • Oxidative Degradation: Add an aliquot of the stock solution to a solution of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature for a specified time.

  • Thermal Degradation: Expose a solid sample of the reference standard to elevated temperature (e.g., 80°C) for a specified time.

  • Photolytic Degradation: Expose a solution of the reference standard to UV light (e.g., 254 nm) for a specified time.

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acid and base-stressed samples, if necessary.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[10][11]

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation of this compound under each stress condition.

  • The analytical method is considered stability-indicating if it can resolve the main peak from all significant degradation product peaks.

Visualizations

G cluster_degradation Likely Hydrolysis Pathway of this compound This compound This compound (C7H16ClO2P) PMP Pinacolyl Methylphosphonic Acid (PMP) This compound->PMP Hydrolysis HCl Hydrochloric Acid (HCl) This compound->HCl Water Water (H2O) Water->this compound

Caption: Likely hydrolysis degradation pathway of this compound.

G cluster_workflow Experimental Workflow for Stability Testing start Receive Reference Standard prep Prepare Stock Solution start->prep stress Forced Degradation (Acid, Base, Heat, Light, etc.) prep->stress analysis HPLC / MS Analysis stress->analysis data Data Evaluation (Identify Degradants, Assess Purity) analysis->data report Generate Stability Report data->report

Caption: General experimental workflow for stability testing.

G cluster_troubleshooting Troubleshooting Unexpected Results start Unexpected Result (e.g., low purity, extra peaks) check_storage Verify Storage Conditions (Temp, Humidity, Light) start->check_storage check_prep Review Sample Preparation Procedure start->check_prep fresh_standard Prepare Fresh Standard from New Vial check_storage->fresh_standard check_prep->fresh_standard reanalyze Re-analyze Samples fresh_standard->reanalyze issue_persists Issue Persists? reanalyze->issue_persists contact_support Contact Technical Support/ Manufacturer issue_persists->contact_support Yes resolved Issue Resolved issue_persists->resolved No

Caption: Logic diagram for troubleshooting unexpected results.

References

Technical Support Center: Environmental Sampling of Soman (GD Nerve Agent)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Chlorosoman" is not found in the available scientific literature. This technical support guide pertains to Soman (GD) , a well-documented nerve agent. It is presumed that "this compound" was a typographical error. Soman is an extremely hazardous substance, and all handling and sampling must be conducted by trained professionals in appropriately equipped facilities, following all applicable safety and legal guidelines.

Frequently Asked Questions (FAQs)

Q1: What is Soman, and why is its environmental sampling challenging?

A1: Soman (military designation GD) is a highly toxic, man-made nerve agent classified as a weapon of mass destruction.[1][2] Environmental sampling is challenging due to its extreme toxicity, requiring the highest level of personal protective equipment (PPE) and specialized handling protocols.[3] Soman is a semi-volatile organic compound and is considered a "low persistent" chemical warfare agent, with its vapor phase lasting for minutes to hours and the liquid phase for hours to days, depending on environmental conditions.[4][5] This low persistence necessitates rapid sample collection. Furthermore, Soman can be absorbed by porous materials, which can act as "sinks" and prolong its presence in the environment.[4]

Q2: What are the primary degradation products of Soman in the environment?

A2: Soman degrades in the environment primarily through hydrolysis. The main breakdown products are pinacolyl methylphosphonic acid (PMPA) and methylphosphonic acid (MPA), which are significantly less toxic than Soman itself.[1][4] Under acidic conditions, the hydrolysis of Soman can also produce hydrofluoric acid (HF).[6] The rate of decomposition in water is slow but increases significantly with a higher pH.[6]

Q3: What are the most common analytical methods for detecting Soman in environmental samples?

A3: A variety of analytical methods are available for the detection of Soman and its degradation products. These often involve chromatographic techniques coupled with mass spectrometry for high sensitivity and selectivity.[7] Common methods include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[6][8] For some applications, techniques like ion mobility spectrometry may also be used to determine Soman and its degradation products.[6]

Q4: What are the key safety precautions to take during Soman sampling?

A4: Due to its high toxicity, stringent safety measures are paramount. All handling of Soman must be performed in a certified chemical fume hood with appropriate safety protocols.[3] Personnel must use the highest level of personal protective equipment (PPE), including chemical-resistant suits, gloves, and respiratory protection. The area should be evacuated, and an initial isolation distance of at least 60 meters in all directions for a small spill (less than 200 liters) should be established.[5] Since Soman vapor is heavier than air, it can accumulate in low-lying areas.[4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Negative results from a suspected contaminated area. 1. Degradation: Soman may have degraded before or during sampling due to its low persistence.[4][5] 2. Improper sample collection: The sampling technique may not have been suitable for the matrix (e.g., soil, water, air). 3. Sample loss during transport/storage: Improper storage conditions (e.g., temperature, container type) can lead to degradation or volatilization.1. Sample for degradation products: Analyze for PMPA and MPA, which are more persistent than the parent compound.[1][4] 2. Review and optimize sampling protocol: Ensure the chosen method is appropriate for the sample type and potential Soman concentration.[9] For surfaces, consider wipe sampling with appropriate solvents. For air, use sorbent tubes. 3. Adhere to strict sample handling protocols: Use appropriate containers, store samples at low temperatures (e.g., -20°C or -80°C), and minimize the time between collection and analysis.[10][11]
Low recovery of Soman from samples. 1. Adsorption to sampling materials: Soman may adsorb to the surfaces of sampling containers or collection media. 2. Inefficient extraction: The solvent or extraction method may not be effective for the sample matrix.[7] 3. "Aging" of the agent: Soman can undergo a process called "aging" after binding to enzymes, which can affect its chemical properties and detection.[1]1. Use silanized glassware: This can reduce the adsorption of Soman to container surfaces. 2. Optimize extraction method: Perform recovery tests with spiked samples to validate and optimize the extraction efficiency for each sample matrix.[7] Consider methods like solid-phase extraction (SPE) for sample clean-up and concentration.[8] 3. Consult specialized literature: For aged samples, specific analytical methods may be required.
Inconsistent or non-reproducible results. 1. Sample heterogeneity: The contamination may not be evenly distributed in the sampled area.[12] 2. Cross-contamination: Contamination of samples, equipment, or reagents. 3. Instrumental variability: Fluctuations in the performance of the analytical instrument.1. Employ incremental sampling: This approach, which involves collecting multiple increments from a larger area to form a single composite sample, can provide a more representative sample.[13] 2. Implement strict quality control: Use dedicated and thoroughly cleaned sampling equipment. Include field blanks and trip blanks to monitor for cross-contamination. 3. Perform regular instrument calibration and maintenance: Run quality control standards with each batch of samples to ensure instrument performance.

Physicochemical Properties of Soman

PropertyValueReference(s)
Chemical Formula C₇H₁₆FO₂P[6]
Appearance Clear, colorless liquid; may darken with age.[4][6]
Odor Faintly like camphor or rotting fruit.[4][6]
Boiling Point 198 °C (388.4 °F)[14]
Melting Point -42 °C (-43.6 °F)[14]
Density (Liquid) 1.022 g/mL at 25 °C[6][14]
Vapor Density 6.3 (Air = 1)[6][14]
Vapor Pressure 0.41 mmHg at 25 °C[14]
Water Solubility Slightly soluble (2.1 x 10⁴ mg/L at 20 °C)[6][14]
Persistence Low; vapor for minutes to hours, liquid for hours to days.[4]

Experimental Protocols

General Protocol for Environmental Sample Collection

Objective: To collect soil, water, and surface samples for the analysis of Soman and its degradation products.

Materials:

  • Personal Protective Equipment (PPE): Level A chemical protective suit, self-contained breathing apparatus (SCBA), chemically resistant gloves and boots.

  • Sampling kit: Sterile, wide-mouth glass jars with Teflon-lined caps (for soil and water), sterile gauze wipes pre-moistened with a suitable solvent (e.g., isopropanol), stainless steel scoops or trowels, sample labels, chain of custody forms.

  • Decontamination supplies.

  • Cooler with ice packs for sample transport.

Procedure:

  • Preparation: Don appropriate PPE before entering the potentially contaminated area. Prepare all sampling materials in a clean zone.

  • Soil Sampling:

    • Remove any surface debris from the sampling location.

    • Using a decontaminated stainless steel scoop, collect approximately 100-200 grams of soil from the top 5-15 cm.

    • Transfer the sample to a pre-labeled glass jar and seal tightly.

  • Water Sampling:

    • If sampling from a body of water, collect the sample from just below the surface, avoiding any surface scum.

    • If sampling from a tap, allow the water to run for 2-3 minutes before collecting the sample.

    • Fill a pre-labeled glass jar, leaving a small headspace. Seal tightly.

  • Surface Wipe Sampling:

    • Define a 10 cm x 10 cm sampling area.

    • Using a pre-moistened gauze wipe, firmly wipe the entire area in one direction.

    • Fold the wipe with the exposed side in and wipe the area again in a perpendicular direction.

    • Place the wipe in a pre-labeled glass jar and seal tightly.

  • Decontamination and Transport:

    • Decontaminate all sampling equipment and the exterior of the sample containers before leaving the contaminated zone.

    • Place the samples in a cooler with ice packs for transport to the laboratory.

    • Complete the chain of custody form for all samples.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

Objective: To extract and concentrate Soman and its degradation products from water samples prior to instrumental analysis.

Materials:

  • SPE cartridges (e.g., C18 or a suitable polymer-based sorbent).

  • SPE vacuum manifold.

  • Solvents: Methanol, dichloromethane, deionized water.

  • Glass vials for collecting the eluate.

  • Nitrogen evaporator.

Procedure:

  • Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Wash the cartridges sequentially with 5 mL of dichloromethane, 5 mL of methanol, and 5 mL of deionized water. Do not allow the cartridges to go dry.

  • Sample Loading:

    • Load the water sample (e.g., 100 mL) onto the conditioned cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove interfering substances.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Place a collection vial under the cartridge.

    • Elute the analytes from the cartridge with a suitable solvent, such as dichloromethane or a mixture of solvents. Collect the eluate.

  • Concentration:

    • Evaporate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

    • The concentrated sample is now ready for analysis by GC-MS or LC-MS.

Visualizations

G cluster_0 Phase 1: Field Operations cluster_1 Phase 2: Laboratory Analysis SiteAssessment Site Assessment (Hazard Identification) SamplingPlan Develop Sampling Plan (Define Objectives) SiteAssessment->SamplingPlan Inform SampleCollection Sample Collection (Soil, Water, Air, Surface) SamplingPlan->SampleCollection Guide FieldDecon Field Decontamination (Personnel & Equipment) SampleCollection->FieldDecon Requires SampleTransport Sample Transport (Chain of Custody) SampleCollection->SampleTransport Initiate SampleReceipt Sample Receipt & Login SampleTransport->SampleReceipt Transfer SamplePrep Sample Preparation (Extraction, Concentration) SampleReceipt->SamplePrep InstrumentalAnalysis Instrumental Analysis (GC-MS, LC-MS) SamplePrep->InstrumentalAnalysis DataAnalysis Data Analysis & Interpretation InstrumentalAnalysis->DataAnalysis Reporting Reporting DataAnalysis->Reporting

Caption: Workflow for Environmental Sampling and Analysis of Soman.

G Soman Soman (C₇H₁₆FO₂P) PMPA Pinacolyl Methylphosphonic Acid (PMPA) (Less Toxic) Soman->PMPA Hydrolysis MPA Methylphosphonic Acid (MPA) (Less Toxic) Soman->MPA Hydrolysis HF Hydrofluoric Acid (HF) (Corrosive) Soman->HF Hydrolysis AgedComplex Aged Enzyme Complex (Irreversible Inhibition) Soman->AgedComplex Binding & Aging H2O Water (H₂O) H2O->PMPA H2O->MPA H2O->HF Acid Acidic Conditions Acid->HF ChE Cholinesterase (e.g., AChE) ChE->AgedComplex

Caption: Simplified Degradation and Interaction Pathways of Soman.

References

reducing instrumental background for Chlorosoman analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Chlorosoman and related organophosphorus compounds. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help you identify and reduce sources of instrumental background, ensuring high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound (Pinacolyl methylphosphonochloridate) is a highly toxic organophosphorus compound that is a chemical precursor to the nerve agent Soman.[1] Analysis is challenging due to the need for trace-level detection, its potential for degradation, and its susceptibility to high instrumental background, which can obscure results. Like Soman, it disrupts the nervous system by inhibiting the enzyme acetylcholinesterase.[2]

Q2: What are the most common sources of background noise in my GC-MS system?

Common sources of background noise in Gas Chromatography-Mass Spectrometry (GC-MS) include:

  • Carrier Gas Impurities: Oxygen or moisture in the carrier gas can increase column bleed and baseline noise.[3]

  • Septum Bleed: Volatile compounds can leach from the injector port septum, especially at high temperatures. Using low-bleed septa is recommended.[4]

  • Column Bleed: Natural degradation of the stationary phase of the GC column, which increases with temperature and exposure to oxygen.[3]

  • Contamination: Residues from previous analyses (carryover), contaminated solvents, or contamination within the injector, transfer line, or MS ion source.[5][6]

  • Leaks: Small air leaks in the system can introduce nitrogen, oxygen, and water, leading to a high background signal, particularly at m/z 28, 32, and 18.[7]

Q3: I see persistent background ions like m/z 207 and 281. What do they indicate?

These ions are commonly associated with siloxanes, which are breakdown products from the GC column's stationary phase (column bleed) or from the injector's septum.[8] Their presence suggests that the column may be aging or that the injector temperature is too high, causing the septum to degrade.

Q4: How can sample preparation help reduce background interference?

Proper sample preparation is critical for minimizing background noise that originates from the sample matrix itself (matrix effects).[9] Techniques such as Solid-Phase Extraction (SPE), Dispersive Solid-Phase Extraction (dSPE, used in QuEChERS), and Liquid-Liquid Extraction (LLE) are essential for isolating the target analyte from interfering compounds like lipids, proteins, and other matrix components.[10][11] This cleanup reduces the number of non-target compounds that enter the instrument, leading to a cleaner baseline and improved sensitivity.[12]

Troubleshooting Guides

Guide 1: Systematic GC-MS Background Investigation

High background noise can obscure analyte peaks and compromise data quality. Follow this systematic guide to identify and resolve the source of the noise.

  • Run a Solvent Blank: Inject a high-purity solvent (e.g., acetonitrile or hexane). If the background remains high, the contamination is within the instrument itself, not from your samples.

  • Check for Air Leaks: Tune the mass spectrometer and check the abundance of nitrogen (m/z 28) and oxygen (m/z 32). A high nitrogen signal that doesn't decrease after pumpdown indicates a leak, most commonly at the injector or column fittings.[7]

  • Isolate the GC from the MS: Cool the injector and oven, remove the column from the MS transfer line, and cap the transfer line with a blank ferrule. Pump down the MS. If the background noise disappears, the source is in the GC system (carrier gas, injector, or column). If the noise persists, the MS source or analyzer is likely contaminated.

  • Inspect and Clean the Injector: The injector liner and septum are common sources of contamination. Replace the septum with a high-quality, low-bleed version and replace the liner.[13]

  • Bake Out the GC Column: If contamination is suspected on the column, perform a bake-out procedure. (See Experimental Protocol 1). This helps remove semi-volatile residues.[14]

  • Clean the MS Ion Source: If the background is determined to originate from the MS, the ion source requires cleaning. (See Experimental Protocol 2). This is a more involved procedure but is highly effective at restoring performance.[15]

Guide 2: Mitigating Matrix Effects

Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, causing signal suppression or enhancement.[16]

  • Improve Sample Cleanup: Use a more rigorous sample extraction and cleanup method. Solid-Phase Extraction (SPE) is highly effective for cleaning complex samples. Different SPE sorbents can be tested to find the one that best retains interferences while allowing the analyte to pass through.[10]

  • Use Derivatization: For compounds that are difficult to analyze directly, derivatization can improve chromatographic behavior and move the analyte's peak away from matrix interferences.[2]

  • Dilute the Sample: A simple method to reduce matrix effects is to dilute the sample extract.[11] This lowers the concentration of interfering compounds, though it may also lower the analyte concentration below the detection limit.

  • Use an Internal Standard: An isotope-labeled internal standard is the gold standard for correcting matrix effects, as it behaves nearly identically to the analyte during extraction, chromatography, and ionization.[17]

Data Presentation

Table 1: Comparison of Analytical Techniques for Soman Detection

This table compares the Limits of Detection (LODs) for Soman using two different GC detector technologies. Lower values indicate higher sensitivity.

CompoundGC-FPD LOD (ng/mL)GC-ICP-MS LOD (ng/mL)
Soman (GD)~0.36 - 0.43~0.12 - 0.14
Sarin (GB)~0.36 - 0.43~0.12 - 0.14
Cyclosarin (GF)~0.36 - 0.43~0.12 - 0.14

Data sourced from a comparative study on organophosphorus agent detection.[18][19]

Table 2: Decontamination Efficiency of Soman

This table shows the reduction in Soman concentration over time when treated with a novel decontamination solution.

Time After ApplicationDecontamination Efficiency
5 minutes98.93%
5 hours100%
24 hours100%

Data from a study on Soman degradation.[20]

Experimental Protocols

Protocol 1: GC Column Bake-Out for Contamination Removal

A column bake-out is used to strip the column of semi-volatile contaminants that accumulate over time.[14]

Caution: Never exceed the column's maximum specified temperature limit.

  • Disconnect the Column from the Detector: To prevent contamination from depositing in the detector, disconnect the column from the MS transfer line. Cap the transfer line inlet.

  • Set a Low Carrier Gas Flow: Set the carrier gas (Helium or Hydrogen) flow rate to a low level, typically 1-2 mL/min.

  • Set the Bake-Out Temperature: Set the oven temperature to 20-30 °C above the highest temperature used in your analytical method, but ensure it is below the column's maximum temperature limit. A temperature of 300 °C is often used for Soman analysis.[2]

  • Hold the Temperature: Hold this temperature for 1-2 hours. For heavily contaminated columns, this can be extended overnight.[14]

  • Cool Down: Cool the oven down to the initial temperature of your analytical method.

  • Reconnect and Condition: Reconnect the column to the detector. Allow the system to pump down and stabilize. Run a solvent blank to confirm that the baseline has improved.

Protocol 2: Mass Spectrometer Ion Source Cleaning

This is a general protocol for cleaning an Electron Ionization (EI) source. Always refer to your specific instrument's hardware manual for detailed instructions.[15][21]

Materials:

  • Lint-free nylon or cotton gloves

  • Tweezers and appropriate disassembly tools (e.g., hex drivers)

  • Beakers

  • Abrasive powder (e.g., aluminum oxide)

  • High-purity solvents (Methanol, Acetone, Hexane)

  • Ultrasonic bath

Procedure:

  • Vent the System: Follow the manufacturer's software procedure to safely shut down and vent the mass spectrometer.

  • Remove the Ion Source: Once vented, carefully open the analyzer chamber and remove the ion source assembly. Wear gloves at all times to avoid transferring oils and residues to the components.[15]

  • Disassemble the Source: Carefully disassemble the source on a clean surface, placing components in a logical order. Pay close attention to the orientation of the repeller, ion focus lenses, and filaments. Take pictures if necessary.[22]

  • Abrasive Cleaning (Metal Parts Only): Create a slurry of aluminum oxide powder and methanol. Using a cotton swab, gently polish all metal surfaces of the source components to remove visible deposits.[21] Do not use this on ceramic insulators or wires.

  • Solvent Rinsing and Sonication:

    • Rinse the polished parts with methanol to remove the abrasive powder.

    • Place the metal parts in a beaker with methanol and sonicate for 10-15 minutes.

    • Repeat the sonication with acetone, followed by a final sonication with hexane.

    • Ceramic insulators can be cleaned by sonicating in methanol.[15]

  • Drying: After the final rinse, place all parts on a clean surface (e.g., aluminum foil) and dry them in a low-temperature oven (~100 °C) for at least 30 minutes to remove all solvent traces.

  • Reassembly and Installation: Carefully reassemble the ion source using tweezers and gloves. Re-install the source in the mass spectrometer.

  • Pump Down and Bake-Out: Close the analyzer chamber and begin the pump-down sequence. The system may require an MS bake-out (if available in the software) or an extended pump-down period (overnight) to remove residual water and solvents.[7]

  • Tune the MS: Once a stable vacuum is achieved, perform an autotune to ensure the instrument is operating correctly.

Visualizations

Signaling Pathway: Acetylcholinesterase Inhibition

Organophosphorus agents like Soman and this compound act by irreversibly inhibiting the acetylcholinesterase (AChE) enzyme. This leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synapse, causing overstimulation of muscarinic and nicotinic receptors and resulting in a toxic cholinergic crisis.[23][24][25]

G cluster_0 Normal Synaptic Transmission cluster_1 Organophosphate Inhibition ACh_release ACh Released Synapse Synaptic Cleft ACh_release->Synapse 1 Receptor ACh Receptors (Muscarinic & Nicotinic) Synapse->Receptor 2. Binds AChE Acetylcholinesterase (AChE) Synapse->AChE 4. Enters Active Site Signal_End Signal Termination Receptor->Signal_End 3. Signal Hydrolysis ACh Hydrolysis (Choline + Acetate) AChE->Hydrolysis 5. Breaks Down Hydrolysis->Signal_End Allows Soman This compound / Soman AChE_Inhibited Inhibited AChE (Phosphorylated) Soman->AChE_Inhibited Irreversibly Binds & Phosphorylates Serine Site ACh_Accumulation ACh Accumulation AChE_Inhibited->ACh_Accumulation Prevents ACh Breakdown Overstimulation Receptor Overstimulation ACh_Accumulation->Overstimulation Crisis Cholinergic Crisis (Toxic Effects) Overstimulation->Crisis G start High Background Noise Observed q1 Run Solvent Blank. Is Background Still High? start->q1 a1_yes Source is Instrument q1->a1_yes Yes a1_no Source is Sample/Solvents q1->a1_no No q2 Check MS Tune Report. High N2/O2 (m/z 28/32)? a1_yes->q2 fix_sample Action: Improve Sample Cleanup (SPE), Use Higher Purity Solvents a1_no->fix_sample a2_yes Air Leak Detected q2->a2_yes Yes a2_no No Major Leak q2->a2_no No fix_leak Action: Tighten Fittings, Replace Ferrules/O-rings a2_yes->fix_leak q3 Isolate GC from MS. Does MS Background Drop? a2_no->q3 end System Ready for Analysis fix_leak->end fix_sample->end a3_yes Source is GC Side q3->a3_yes Yes a3_no Source is MS Side q3->a3_no No fix_gc Action: 1. Replace Septum/Liner 2. Check Gas Purifiers 3. Bake Out Column a3_yes->fix_gc fix_ms Action: Clean MS Ion Source a3_no->fix_ms fix_gc->end fix_ms->end G cluster_sample Sample & Preparation cluster_instrument Instrument Components center_node LC-MS or GC-MS System matrix Sample Matrix (Lipids, Salts) matrix->center_node Matrix Effects labware Labware (Plasticizers, Detergents) labware->center_node solvents Solvents & Reagents (Impurities) solvents->center_node gas Carrier Gas / Mobile Phase (Moisture, Organics) gas->center_node septa GC Septa (Siloxanes) septa->center_node column Column Bleed column->center_node Baseline Rise tubing Tubing & Vials (Additives) tubing->center_node

References

Technical Support Center: Chlorosoman Decontamination Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Chlorosoman is a highly toxic organophosphorus compound. All experimental work should be conducted in appropriately equipped laboratories with strict adherence to safety protocols and under the guidance of trained personnel. The information provided here is for research and informational purposes only.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on improving the efficacy of this compound decontamination protocols. Due to the limited availability of specific data for this compound, this guide extensively utilizes data from its close structural analog, Soman (GD), as a proxy. The chemical reactivity of this compound is expected to be similar to Soman.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical reactions used for this compound decontamination?

A1: The primary chemical reactions for the decontamination of organophosphate nerve agents like this compound are hydrolysis and oxidation.[1] Hydrolysis involves the cleavage of the P-O bond, typically accelerated under alkaline conditions. Oxidation, often using hypochlorites, breaks down the molecule into less toxic products.

Q2: Why is my decontamination protocol showing low efficacy?

A2: Several factors can contribute to low decontamination efficacy. These include:

  • Decontaminant Concentration: The concentration of the active agent in your decontamination solution may be too low.

  • Contact Time: The duration of contact between the decontaminant and this compound may be insufficient for complete neutralization.

  • pH of the Solution: For hydrolysis-based decontaminants, the pH is critical. Alkaline conditions generally favor the degradation of organophosphates.

  • Temperature: Reaction rates are temperature-dependent. Lower temperatures will slow down the decontamination process.

  • Matrix Effects: The surface or solvent carrying the this compound can interfere with the decontaminant's action.

Q3: How can I verify the complete decontamination of this compound?

A3: Verification of complete decontamination requires sensitive analytical methods to detect any residual agent. The most common and effective technique is Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] This method offers high selectivity and sensitivity for the detection of trace amounts of this compound or its degradation products.

Q4: Are there any common interfering substances in analytical detection?

A4: Yes, interfering substances can co-elute with this compound or its degradation products in GC-MS analysis, leading to inaccurate quantification. Potential interferents can arise from the decontamination solution itself, the sample matrix, or from reactions with derivatizing agents.[3] It is crucial to run blank samples and use appropriate sample preparation techniques like solid-phase extraction (SPE) to minimize interference.[4]

Q5: What are the primary cellular targets of this compound?

A5: As an organophosphate nerve agent, the primary target of this compound is the enzyme Acetylcholinesterase (AChE). Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by overstimulation of muscarinic and nicotinic receptors.[5][6]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Inconsistent decontamination results - Inhomogeneous mixing of decontaminant and contaminant.- Variation in temperature or pH between experiments.- Degradation of the decontamination solution over time.- Ensure vigorous and standardized mixing procedures.- Precisely control and monitor temperature and pH.- Prepare fresh decontamination solutions before each experiment.
High residual this compound levels detected post-decontamination - Insufficient concentration of the decontaminating agent.- Short contact time.- Presence of organic matter protecting the agent.- Increase the concentration of the active decontaminating agent.- Extend the contact time between the decontaminant and the contaminated surface.- Pre-clean the surface to remove organic load before applying the decontaminant.
False positives in analytical detection - Contamination of analytical equipment.- Interference from the sample matrix or decontaminant byproducts.- Thoroughly clean all glassware and equipment.- Run method blanks and matrix blanks to identify sources of contamination.- Optimize GC-MS parameters (e.g., temperature program, column selection) to separate interfering peaks.
Poor recovery of this compound from sample matrix - Inefficient extraction method.- Adsorption of the analyte to sample containers or matrix components.- Optimize the extraction solvent and technique (e.g., liquid-liquid extraction, solid-phase extraction).- Use silanized glassware to reduce adsorption.- Perform spike and recovery experiments to validate the extraction efficiency.

Quantitative Data on Decontamination Efficacy (Using Soman as a Proxy)

The following tables summarize the efficacy of various decontamination solutions against Soman. This data can serve as a baseline for developing and evaluating this compound decontamination protocols.

Table 1: Protective Ratios of Various Decontaminants against Soman [7][8][9]

DecontaminantProtective Ratio (PR)*
Argos™2.3 - 64.8
Dermogel™2.4 - 46.1
Neodekont™1.0 - 43.2
FloraFree™1.0 - 43.2
Distilled Water1.0

*Protective Ratio (PR) is the median lethal dose (LD50) in decontaminated animals divided by the LD50 in untreated animals.

Table 2: Decontamination Efficiency of Amino-alcoholic Solution against Soman [2]

TimeDecontamination Efficiency (%)
2 min98.89 - 99.60
5 min98.93 - 100
7 min99.00 - 100
10 min99.10 - 100
15 min99.20 - 100
30 min99.30 - 100
60 min99.40 - 100
5 hours99.50 - 100
24 hours100

Table 3: Decontamination Efficiency of Reactive Organic Suspensions against Soman (GD) [1]

Decontamination SuspensionTimeDecontamination Efficiency (%)
SD-ZnO NPs (1%)2 min99.91
10 min99.97
SD-TiO₂ NPs (0.1 wt.%)2 min~95
SD-zeolite NPs (0.1 wt.%)2 min~95.64
5 hours99.92

Experimental Protocols

General Protocol for Efficacy Testing of a Decontamination Solution against Soman (Proxy for this compound)

This protocol outlines a general procedure for evaluating the effectiveness of a decontamination solution.

Materials:

  • Soman (or this compound) standard solution (e.g., 1000 ppm in a suitable solvent like isopropanol).

  • Decontamination solution to be tested.

  • Quenching solution (to stop the decontamination reaction, e.g., a buffer to neutralize the decontaminant).

  • Extraction solvent (e.g., dichloromethane).

  • Anhydrous sodium sulfate.

  • GC-MS system with an appropriate column (e.g., TR-5MS).[1]

  • Vortex mixer.

  • Centrifuge.

Procedure:

  • In a glass vial, add a known volume and concentration of the Soman stock solution.

  • Add the decontamination solution to the vial. The ratio of decontaminant to agent should be based on the manufacturer's recommendations or your experimental design.

  • Start a timer and mix the solution for the desired contact time (e.g., 2, 5, 10, 30, 60 minutes).

  • At the end of the contact time, add the quenching solution to stop the reaction.

  • Add the extraction solvent to the vial, vortex vigorously for 1-2 minutes to extract any residual Soman.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

  • Analyze the organic extract by GC-MS to quantify the remaining Soman.

  • Calculate the decontamination efficiency using the following formula: Decontamination Efficiency (%) = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100

Protocol for Analysis of Residual Soman by GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: 5% phenyl 95% dimethylpolysiloxane phase (e.g., TR-5MS, 30 m x 0.25 mm x 0.25 µm).[1]

GC Conditions (Example): [1]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector Temperature: 270 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 40 °C.

    • Ramp: 10 °C/min to 300 °C.

MS Conditions (Example): [1]

  • Ionization Mode: Electron Impact (EI).

  • Electron Energy: 70 eV.

  • Scan Range: 40–650 m/z.

Analysis:

  • Inject a known volume of the sample extract into the GC-MS.

  • Identify the Soman peak based on its retention time and mass spectrum.

  • Quantify the amount of Soman present by comparing the peak area to a calibration curve prepared from Soman standards.

Signaling Pathways and Experimental Workflows

This compound (Organophosphate) Mechanism of Action

This compound, like other organophosphate nerve agents, primarily exerts its toxic effects by inhibiting the enzyme Acetylcholinesterase (AChE). This leads to an accumulation of acetylcholine (ACh) in the synaptic cleft, causing continuous stimulation of cholinergic receptors.

Caption: Mechanism of this compound toxicity via AChE inhibition.

Experimental Workflow for Decontamination Efficacy Testing

The following diagram illustrates a typical workflow for assessing the efficacy of a decontamination protocol.

Decontamination_Workflow start Start prep_contaminant Prepare this compound Contaminated Surface/Solution start->prep_contaminant apply_decon Apply Decontamination Protocol prep_contaminant->apply_decon contact_time Allow for Specific Contact Time apply_decon->contact_time quench_reaction Quench Decontamination Reaction contact_time->quench_reaction sample_extraction Extract Residual This compound quench_reaction->sample_extraction gcms_analysis Analyze by GC-MS sample_extraction->gcms_analysis data_analysis Calculate Decontamination Efficacy gcms_analysis->data_analysis end End data_analysis->end Troubleshooting_Logic low_efficacy Low Decontamination Efficacy Observed check_protocol Review Experimental Protocol Parameters low_efficacy->check_protocol concentration Is Decontaminant Concentration Sufficient? check_protocol->concentration contact_time Is Contact Time Adequate? concentration->contact_time Yes increase_conc Increase Decontaminant Concentration concentration->increase_conc No conditions Are pH and Temperature Optimal? contact_time->conditions Yes increase_time Increase Contact Time contact_time->increase_time No optimize_cond Optimize pH and Temperature conditions->optimize_cond No re_evaluate Re-evaluate Efficacy conditions->re_evaluate Yes increase_conc->re_evaluate increase_time->re_evaluate optimize_cond->re_evaluate

References

Validation & Comparative

A Comparative Analysis of the Acute Toxicity of Chlorosoman and Soman

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the acute toxicity of Chlorosoman (ClGD) and Soman (GD), two potent organophosphorus nerve agents. The information presented herein is intended for an audience with a strong background in toxicology and pharmacology.

Executive Summary

Soman (GD) is a well-documented nerve agent with extremely high toxicity. Its chlorine analog, this compound (ClGD), while also a highly toxic compound and a precursor to Soman, exhibits significantly lower acute toxicity. This guide outlines the available quantitative toxicity data, details the shared mechanism of action, and provides an overview of the experimental protocols used to determine these toxicological endpoints.

Data Presentation: Acute Toxicity

The following table summarizes the available median lethal dose (LD50) values for this compound and Soman, providing a quantitative comparison of their acute toxicity. It is important to note that toxicity can vary based on the animal model, route of administration, and the specific stereoisomers present in the agent.

CompoundChemical NameAnimal ModelRoute of AdministrationLD50Source
This compound (ClGD) Pinacolyl methylphosphonochloridateMouseSubcutaneous (sc)185 mg/kg[1]
Soman (GD) Pinacolyl methylphosphonofluoridateMouseSubcutaneous (sc)156 µg/kg (mixed isomers)[2]
Soman (GD) Pinacolyl methylphosphonofluoridateMouseSubcutaneous (sc)124 µg/kg[3]

Note: A lower LD50 value indicates higher toxicity.[4] The data clearly indicates that Soman is substantially more toxic than this compound, with LD50 values in the microgram per kilogram range, while this compound's LD50 is in the milligram per kilogram range. One source suggests this compound is at least 2.5 times less toxic than its analog.[5]

Mechanism of Action: Acetylcholinesterase Inhibition

Both this compound and Soman are organophosphorus compounds that exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[6] AChE is critical for the proper functioning of the nervous system, where it is responsible for breaking down the neurotransmitter acetylcholine.

By irreversibly binding to the active site of AChE, these nerve agents lead to an accumulation of acetylcholine in the synaptic cleft. This results in hyperstimulation of cholinergic receptors, leading to a range of physiological effects, including convulsions, respiratory distress, and ultimately, death.

The following diagram illustrates the signaling pathway of acetylcholinesterase and its inhibition by organophosphorus nerve agents like Soman and this compound.

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Organophosphates ACh Acetylcholine ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds to Nerve_Impulse Nerve Impulse ACh_Receptor->Nerve_Impulse Signal Propagation AChE Acetylcholinesterase AChE->ACh Hydrolyzes Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE AChE->Inhibited_AChE Nerve_Impulse->ACh Release Soman_this compound Soman / this compound Soman_this compound->AChE Irreversibly Binds

Caption: Inhibition of Acetylcholinesterase by Soman and this compound.

Experimental Protocols

The determination of the acute toxicity of chemical agents like this compound and Soman involves standardized and rigorously controlled experimental procedures.

Determination of LD50

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.[7]

Experimental Workflow for LD50 Determination:

LD50_Workflow start Start: Dose Range Finding animal_prep Animal Model Selection (e.g., Mice) & Acclimatization start->animal_prep dose_groups Establishment of Multiple Dose Groups animal_prep->dose_groups administration Agent Administration (e.g., Subcutaneous Injection) dose_groups->administration observation Observation for a Fixed Period (e.g., 24 hours) for Mortality administration->observation data_collection Record Number of Deaths in Each Dose Group observation->data_collection analysis Statistical Analysis (e.g., Probit Analysis) data_collection->analysis ld50_calc Calculation of LD50 Value and Confidence Intervals analysis->ld50_calc

Caption: Generalized workflow for the determination of the LD50 value.

Methodology:

  • Animal Model: Specific strains of laboratory animals, such as mice or rats, are used.[2][3]

  • Dose Administration: The chemical is administered via a specific route, such as subcutaneous injection, at a range of doses to different groups of animals.[1][2]

  • Observation: The animals are observed for a set period, typically 24 hours, and the number of fatalities in each dose group is recorded.

  • Statistical Analysis: The data is then statistically analyzed, often using methods like probit analysis, to determine the dose at which 50% of the test population is expected to die.[8]

Acetylcholinesterase Inhibition Assay

To understand the mechanism of toxicity at a molecular level, in vitro assays are conducted to measure the inhibition of acetylcholinesterase.

Methodology:

A common method is the Ellman's assay, which can be adapted for high-throughput screening.

  • Reagents: This assay utilizes acetylthiocholine as a substrate for AChE and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as a chromogen.

  • Procedure:

    • A solution containing purified acetylcholinesterase is incubated with varying concentrations of the inhibitor (this compound or Soman).

    • Acetylthiocholine is added to the solution.

    • If AChE is active, it hydrolyzes acetylthiocholine to thiocholine.

    • Thiocholine then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).

  • Measurement: The rate of color change is measured spectrophotometrically. The presence of an inhibitor will result in a decreased rate of color development, which can be used to calculate the inhibitor's potency (e.g., IC50 value).

Conclusion

The available data unequivocally demonstrates that Soman is a significantly more potent acute toxicant than its chlorinated precursor, this compound. While both compounds share the same primary mechanism of action—the inhibition of acetylcholinesterase—the difference in the leaving group (fluorine in Soman versus chlorine in this compound) likely plays a crucial role in the rate of phosphorylation of the enzyme's active site, and consequently, the vast difference in their lethal doses. Further research into the stereoisomer-specific toxicity and the kinetics of AChE inhibition for this compound could provide a more complete understanding of its toxicological profile.

References

Comparative Guide to the Validation of Chlorosoman Detection in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the detection and quantification of Chlorosoman, a G-series organophosphorus nerve agent, in soil samples. Given the limited specific literature on this compound, this document outlines validated methods for analogous organophosphorus compounds (OPPs), including other nerve agents and pesticides. The principles and protocols described are directly applicable to the analysis of this compound. The primary methods compared are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are standard techniques for the verification of chemical warfare agents in environmental samples.[1][2][3]

Data Presentation: Performance of Analytical Methods

The following table summarizes the performance characteristics of GC-MS and LC-MS based methods for the analysis of organophosphorus compounds in soil, providing a benchmark for the expected performance in this compound detection.

ParameterGC-MSLC-MSAlternative Methods (e.g., Biosensors, Voltammetry)
Limit of Detection (LOD) 0.001 - 0.5 µg/kg[4][5][6]0.02 - 1 µg/L[5] (in water)Variable, can reach nM levels[7]
Limit of Quantification (LOQ) 1 mg/kg[8]0.5 µg/kg (for metabolites)[9]Not widely reported for soil matrices
Recovery Rate 54% - 130%[5][6]84% - 115% (for metabolites)[9]65% - 105% (QuEChERS extraction)[10]
Precision (RSD) <10% - 15%[4][11]<10%[9]Not widely reported for soil matrices
Selectivity High, based on mass fragmentationHigh, based on mass fragmentationCan be susceptible to matrix interference[7]
Typical Analytes Volatile & semi-volatile OPPsLess volatile OPPs & metabolitesBroad range of OPPs

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are synthesized from established methods for organophosphorus compound analysis in soil.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust and widely used technique for the identification and quantification of volatile and semi-volatile organophosphorus compounds.[2][3]

a. Sample Preparation and Extraction:

  • Soil Sampling: Collect approximately 10-20 g of soil from the area of interest.

  • Drying: Air-dry the soil sample overnight or use a gentle oven at a temperature not exceeding 40°C to avoid degradation of the analyte.[12]

  • Sieving: Sieve the dried soil through a 2 mm mesh to remove large debris and ensure homogeneity.[12]

  • Extraction:

    • Place a 10 g subsample of the sieved soil into a beaker.

    • Add a suitable solvent, such as a 1:1 mixture of hexane and acetone or methylene chloride and acetone.[13]

    • Employ an extraction technique such as:

      • Soxhlet Extraction: A rigorous and standard method involving continuous extraction with a boiling solvent for 16-24 hours.[13]

      • Ultrasonic Extraction: Sonicate the soil-solvent mixture for 15-30 minutes.[11]

      • Pressurized Liquid Extraction (PLE): An automated technique using elevated temperatures and pressures to achieve rapid extraction.[11]

  • Concentration: After extraction, the solvent extract is concentrated using a rotary evaporator or a gentle stream of nitrogen.

b. Cleanup (if necessary):

  • To remove interfering compounds from the matrix, a cleanup step using Solid Phase Extraction (SPE) with cartridges containing materials like Florisil or silica gel may be employed.[13]

c. Instrumental Analysis:

  • Injection: Inject a small volume (typically 1 µL) of the concentrated extract into the GC-MS system.

  • Gas Chromatography:

    • Column: Use a capillary column suitable for organophosphorus compound analysis (e.g., HP-5ms).[14]

    • Carrier Gas: Helium at a constant flow rate.[14]

    • Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 40°C and ramping up to 300°C.[14]

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI) ionization is commonly used.[14]

    • Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS is particularly useful for the analysis of less volatile and more polar organophosphorus compounds and their degradation products.[2][5]

a. Sample Preparation and Extraction:

  • Soil Sampling and Pre-treatment: Follow the same initial steps as for GC-MS (sampling, drying, sieving).

  • Extraction:

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is increasingly popular for pesticide residue analysis.[9][10]

      • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

      • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

      • Add salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation and shake again.

      • Centrifuge the sample.

    • Solid Phase Extraction (SPE):

      • The soil can be extracted with a suitable solvent (e.g., methanol/water mixture).[15]

      • The resulting extract is then passed through an SPE cartridge to isolate the analytes.[5][9]

b. Instrumental Analysis:

  • Injection: Inject an aliquot of the final extract into the LC-MS system.

  • Liquid Chromatography:

    • Column: A reverse-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) is common, operated in either positive or negative ion mode depending on the analyte.

    • Detection: Tandem mass spectrometry (MS/MS) is often used for high selectivity and sensitivity, monitoring specific precursor-product ion transitions.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the detection of this compound in soil samples and the logical relationship between the analytical steps.

Caption: Workflow for this compound Detection using GC-MS.

Caption: Workflow for this compound Detection using LC-MS (QuEChERS).

References

A Comparative Guide to Soman Antibody Cross-Reactivity: Assessing Specificity with Chlorosoman

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structural Comparison: Soman and Chlorosoman

Soman and this compound are highly similar organophosphorus compounds. The key structural difference lies in the substitution of a fluorine atom in Soman with a chlorine atom in this compound.[1][2][3] This seemingly minor alteration can influence the electronic and steric properties of the molecule, which in turn may affect antibody binding. The chemical reactivity of this compound is expected to be only slightly different from that of Soman.[2][3]

CompoundChemical FormulaMolar Mass ( g/mol )Key Structural Feature
Soman C7H16FO2P182.17Contains a P-F bond
This compound C7H16ClO2P198.63Contains a P-Cl bond

Expected Cross-Reactivity

Given the high degree of structural similarity between Soman and this compound, it is plausible that antibodies raised against Soman may exhibit some level of cross-reactivity with this compound. The pinacolyl methylphosphonate core, which is identical in both molecules, likely constitutes a major part of the epitope recognized by anti-Soman antibodies. However, the difference in the halogen atom (F vs. Cl) could influence the binding affinity. The extent of this cross-reactivity can only be determined through empirical testing.

Cross-Reactivity of Organophosphate Antibodies with Other Analogs

Studies on antibodies raised against other organophosphates, such as VX, have shown varying degrees of cross-reactivity with other nerve agents like Soman, Sarin, and Tabun. For instance, polyclonal antibodies raised against VX showed low cross-reactivity with Soman, Sarin, or Tabun.[4] Conversely, some haptens used to generate anti-VX antibodies elicited antibodies with measurable affinity for Soman and Sarin in the micromolar range, highlighting the critical role of immunogen design in determining antibody specificity.[4] Monoclonal antibodies developed against Soman have demonstrated high specificity, with no cross-reactivity observed with Sarin or Tabun.

Experimental Protocol: Competitive Inhibition Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment

To empirically determine the cross-reactivity of a Soman antibody with this compound, a competitive inhibition ELISA is a standard and effective method.

Objective: To quantify the cross-reactivity of an anti-Soman antibody by measuring its binding to a Soman-protein conjugate in the presence of varying concentrations of free Soman (homologous competitor) and this compound (heterologous competitor).

Materials:

  • Microtiter Plates: 96-well, high-binding polystyrene plates.

  • Coating Antigen: Soman-hapten conjugated to a carrier protein (e.g., Bovine Serum Albumin - BSA or Ovalbumin - OVA).

  • Antibody: Anti-Soman antibody (monoclonal or polyclonal).

  • Competitors: Soman and this compound.

  • Blocking Buffer: e.g., 5% non-fat dry milk or 1% BSA in Phosphate Buffered Saline (PBS).

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Secondary Antibody: Enzyme-conjugated anti-species IgG (e.g., HRP-conjugated goat anti-mouse IgG).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) or other suitable chromogenic substrate.

  • Stop Solution: e.g., 2 M H2SO4.

  • Plate Reader: Capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Procedure:

  • Coating:

    • Dilute the Soman-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competitive Inhibition:

    • Prepare serial dilutions of Soman and this compound in assay buffer (e.g., PBST with 1% BSA).

    • In separate tubes, pre-incubate a fixed, optimized dilution of the anti-Soman antibody with an equal volume of each competitor dilution for 30 minutes at room temperature.

    • Add 100 µL of the antibody-competitor mixtures to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Signal Development and Measurement:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Read the absorbance at the appropriate wavelength using a plate reader.

Data Analysis:

  • Plot the absorbance values against the logarithm of the competitor concentration for both Soman and this compound.

  • Determine the IC50 value for each competitor, which is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen.

  • Calculate the percent cross-reactivity of the antibody for this compound using the following formula:

    % Cross-Reactivity = (IC50 of Soman / IC50 of this compound) x 100

Experimental Workflow Diagram

experimental_workflow cluster_preparation Plate Preparation cluster_inhibition Competitive Inhibition cluster_detection Detection cluster_analysis Data Analysis coating 1. Plate Coating (Soman-Protein Conjugate) blocking 2. Blocking (e.g., BSA) coating->blocking Wash add_to_plate 4. Add to Plate competitors Prepare Competitors (Soman & this compound) pre_incubation 3. Pre-incubation (Antibody + Competitor) competitors->pre_incubation pre_incubation->add_to_plate secondary_ab 5. Add Secondary Ab (Enzyme-conjugated) add_to_plate->secondary_ab Incubate & Wash substrate 6. Add Substrate (e.g., TMB) secondary_ab->substrate Wash read_plate 7. Read Absorbance substrate->read_plate Stop Reaction plot_curves 8. Plot Inhibition Curves read_plate->plot_curves calc_ic50 9. Calculate IC50 plot_curves->calc_ic50 calc_cr 10. Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: Competitive ELISA workflow for assessing antibody cross-reactivity.

Conclusion

While direct experimental data is lacking, the structural similarity between Soman and this compound suggests a potential for cross-reactivity of anti-Soman antibodies. The provided competitive ELISA protocol offers a robust methodology for researchers to empirically determine the degree of this cross-reactivity. Such data is essential for the validation of immunoassays for the specific detection of Soman and for the development of targeted antibody-based therapies. Further research in this area is warranted to fill the existing knowledge gap and to better characterize the specificity of antibodies against these potent nerve agents.

References

A Comparative Analysis of G-Series Nerve Agent Hydrolysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability and degradation of G-series nerve agents in aqueous environments is critical for the development of effective countermeasures and decontamination strategies. This guide provides a comparative analysis of the hydrolysis of four prominent G-series agents: Tabun (GA), Sarin (GB), Soman (GD), and Cyclosarin (GF).

The rate of hydrolysis, a primary pathway for the detoxification of these organophosphorus compounds, is significantly influenced by factors such as pH and temperature. This guide summarizes key quantitative data on their hydrolysis rates, details common experimental protocols for their study, and provides visual representations of the hydrolysis pathway and experimental workflows.

Comparative Hydrolysis Rates of G-Series Agents

The stability of G-series agents in aqueous solutions varies considerably. The following table summarizes the available data on the hydrolysis half-lives of GA, GB, GD, and GF under different pH and temperature conditions. It is important to note that the data has been compiled from various sources and experimental conditions may differ.

Nerve AgentpHTemperature (°C)Half-life (t₁/₂)
Tabun (GA) 720~8.5 hours[1]
7.420~8 hours[2]
Neutral2514 - 28 hours[2]
Sarin (GB) 4-6.5Room Temp.Minimal hydrolysis[3][4]
720~80 hours[5]
NeutralRoom Temp.5.4 hours[6]
9Room Temp.15 minutes[6]
Soman (GD) 0.9025k_obs = 0.17 x 10⁻⁰.¹⁸²ˣᵖᴴ min⁻¹ ¹[7]
6.6520~45 hours[8]
Acidic2045 minutes (in 0.1 M HCl)[4]
Alkaline205 minutes (in 5% NaOH)[4]
Cyclosarin (GF) ~725~42 hours[9]

¹ The rate constant (k_obs) for GD hydrolysis in HCl aqueous solution can be calculated using this formula, from which the half-life can be derived (t₁/₂ = 0.693 / k_obs).

General Hydrolysis Pathway

G-series nerve agents are organophosphorus esters. Their hydrolysis involves the nucleophilic attack of water or hydroxide ions on the phosphorus center, leading to the cleavage of a P-F (in GB, GD, GF) or P-CN (in GA) bond. This reaction yields a corresponding alkylphosphonic acid and either a fluoride or cyanide ion. The resulting alkylphosphonic acids are significantly less toxic than the parent nerve agents.

G_series_hydrolysis G_Agent G-Series Agent (GA, GB, GD, GF) Products Alkylphosphonic Acid + F⁻ or CN⁻ G_Agent->Products Hydrolysis H2O_OH H₂O / OH⁻ H2O_OH->Products experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Prep_Buffer Prepare Buffered Solutions Equilibrate Equilibrate to Reaction Temperature Prep_Buffer->Equilibrate Prep_Agent Prepare G-Agent Stock Solution Prep_Agent->Equilibrate Initiate Initiate Reaction Equilibrate->Initiate Sample Collect Aliquots at Time Intervals Initiate->Sample Analysis_Method Analyze Aliquots (³¹P NMR, GC-MS, ISE) Sample->Analysis_Method Plot Plot Concentration vs. Time Analysis_Method->Plot Calculate Calculate Rate Constant and Half-life Plot->Calculate

References

A Comparative Guide to the Synthesis of Chlorosoman (Pinacolyl Methylphosphonochloridate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two potential synthetic routes to Chlorosoman (pinacolyl methylphosphonochloridate), a significant organophosphorus compound. The comparison focuses on a proposed Finkelstein-like reaction and a more conventional approach utilizing a phosphonic dichloride precursor. Due to the limited availability of detailed experimental data in publicly accessible literature for this specific compound, this guide draws upon established principles of organophosphorus chemistry and analogous reactions to provide a comprehensive overview.

Introduction to this compound and its Synthesis

This compound, with the systematic name 3,3-Dimethylbutan-2-yl methylphosphonochloridate, is the chlorinated analog of the nerve agent Soman.[1][2] As a precursor and a compound of interest for toxicological and decomposition studies, its synthesis is a subject of importance in specialized areas of chemical research. This guide explores two primary synthetic strategies: a halide exchange reaction reminiscent of the Finkelstein reaction and a direct esterification of a chlorinated phosphorus precursor.

Synthetic Pathway 1: Finkelstein-like Halide Exchange

The Finkelstein reaction traditionally involves the conversion of an alkyl chloride or bromide to an alkyl iodide using an excess of sodium iodide in acetone.[3] A variation of this principle can be hypothetically applied to the synthesis of this compound, starting from its fluorinated counterpart, Soman. This would involve a nucleophilic substitution at the phosphorus center, where a chloride ion displaces a fluoride ion.

One proposed method involves the reaction of Soman with sodium chloride in the presence of anhydrous aluminum chloride in a suitable solvent.[1] The aluminum chloride would likely serve as a Lewis acid to facilitate the departure of the fluoride ion. Another suggested approach is the reaction of Soman with a solution of sodium chloride in dimethylformamide (DMF).[2]

Proposed Reaction Scheme:

  • CH₃P(O)(F)OCH(CH₃)C(CH₃)₃ + NaCl → CH₃P(O)(Cl)OCH(CH₃)C(CH₃)₃ + NaF

Synthetic Pathway 2: From Methylphosphonyl Dichloride

A more conventional and likely more common route to this compound involves the reaction of methylphosphonyl dichloride with pinacolyl alcohol.[4] This method is analogous to the synthesis of other G-series nerve agents like Sarin.[5][6] The reaction proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the phosphorus center, leading to the displacement of one of the chlorine atoms.

Reaction Scheme:

  • CH₃P(O)Cl₂ + HOCH(CH₃)C(CH₃)₃ → CH₃P(O)(Cl)OCH(CH₃)C(CH₃)₃ + HCl

This approach offers a more direct and potentially higher-yielding route to the final product, as the starting materials are common precursors in organophosphorus synthesis. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct, or the HCl can be removed under vacuum.

Comparative Analysis of Synthesis Routes

The following table summarizes the key aspects of the two proposed synthetic routes for this compound.

FeatureFinkelstein-like Halide ExchangeSynthesis from Methylphosphonyl Dichloride
Starting Material Soman (Pinacolyl methylphosphonofluoridate)Methylphosphonyl dichloride, Pinacolyl alcohol
Key Reagents Sodium chloride, Aluminum chloride (optional), Solvent (e.g., DMF)Base (optional, e.g., pyridine, triethylamine)
Reaction Type Nucleophilic Halide Exchange (at Phosphorus)Nucleophilic Acyl Substitution (at Phosphorus)
Theoretical Yield Likely lower due to equilibrium considerationsPotentially high (75-95% based on analogous reactions)[5]
Reaction Conditions Likely requires elevated temperatures and/or Lewis acid catalysisCan often proceed at or below room temperature
Byproducts Sodium fluorideHydrogen chloride (or its salt with a base)
Purification Separation from unreacted Soman and potential side productsRemoval of HCl salt and excess starting materials
Scalability Potentially challenging due to the hazardous nature of the starting materialMore straightforward and scalable

Experimental Protocols

Note: The following protocols are representative and based on general organophosphorus synthesis principles due to the absence of specific published procedures for this compound. Extreme caution should be exercised when handling these or similar hazardous materials, and all work should be conducted in a specialized, controlled laboratory environment by trained professionals.

Protocol 1: Synthesis of this compound from Methylphosphonyl Dichloride (Representative)

Materials:

  • Methylphosphonyl dichloride (1.0 eq)

  • Pinacolyl alcohol (1.0 eq)

  • Anhydrous pyridine (1.1 eq)

  • Anhydrous dichloromethane (as solvent)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methylphosphonyl dichloride in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of pinacolyl alcohol and anhydrous pyridine in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by ³¹P NMR spectroscopy.

  • Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt.

  • Wash the filtrate with cold, dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Finkelstein-like Synthesis of this compound (Conceptual)

A detailed experimental protocol for this reaction is not available in the reviewed literature. A conceptual procedure would involve reacting Soman with an excess of a chloride salt, potentially with a Lewis acid catalyst, in a high-boiling polar aprotic solvent. The reaction would require careful monitoring to determine the optimal temperature and reaction time to drive the equilibrium towards the formation of this compound. The work-up would involve separating the desired product from the starting material, the fluoride salt byproduct, and any catalyst used.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two discussed synthetic routes for this compound.

Finkelstein_Synthesis Soman Soman (Pinacolyl methylphosphonofluoridate) This compound This compound (Pinacolyl methylphosphonochloridate) Soman->this compound Halide Exchange NaCl Sodium Chloride (NaCl) NaCl->this compound NaF Sodium Fluoride (NaF) This compound->NaF

Caption: Finkelstein-like synthesis of this compound.

Dichloride_Synthesis MPDC Methylphosphonyl Dichloride This compound This compound (Pinacolyl methylphosphonochloridate) MPDC->this compound Esterification Pinacolyl_OH Pinacolyl Alcohol Pinacolyl_OH->this compound HCl Hydrogen Chloride (HCl) This compound->HCl

Caption: Synthesis of this compound from its dichloride precursor.

Conclusion

While the Finkelstein-like synthesis of this compound from Soman presents an interesting chemical transformation, the route starting from methylphosphonyl dichloride and pinacolyl alcohol appears to be the more practical and conventional method. This is due to the ready availability of the precursors and the more straightforward, likely higher-yielding nature of the reaction. The lack of detailed, publicly available experimental data for either route underscores the specialized and sensitive nature of this area of chemistry. The information provided in this guide is intended for academic and research purposes and should be used with a clear understanding of the hazardous nature of the compounds discussed.

References

A Comparative Guide to GC Columns for the Analysis of Chlorosoman and Related Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of several common gas chromatography (GC) columns suitable for the separation and analysis of Chlorosoman (Pinacolyl methylphosphonochloridate), a precursor to the nerve agent Soman. Due to the limited availability of direct comparative studies on this compound, this guide draws upon experimental data from the analysis of Soman and other structurally related organophosphorus (OP) compounds, such as pesticides. The information presented here is intended to assist researchers in selecting an appropriate GC column and in developing analytical methods for these compounds.

Comparison of Recommended GC Columns

The selection of a GC column is critical for achieving optimal separation of target analytes. For organophosphorus compounds like this compound, stationary phase chemistry, column dimensions, and inertness are key factors to consider. The following table summarizes the specifications and performance characteristics of several suitable GC columns from leading manufacturers. The performance data is largely based on the analysis of organophosphorus pesticides and Soman, which are expected to have similar chromatographic behavior to this compound.

Column Brand & ModelStationary PhasePolarityDimensions (L x I.D., Film Thickness)Key Performance CharacteristicsManufacturer
Agilent J&W DB-5ms Ultra Inert 5%-Phenyl-methylpolysiloxaneLow30 m x 0.25 mm, 0.25 µmExcellent inertness, leading to good peak shapes for active compounds; low bleed, making it ideal for GC-MS applications.[1][2][3]Agilent Technologies
Thermo Scientific TraceGOLD TG-5MS 5% Phenyl / 95% DimethylpolysiloxaneLow30 m x 0.25 mm, 0.25 µmDemonstrates excellent performance for the separation of organophosphorus compounds with good peak shape, resolution, and reproducibility; ultra-low bleed for MS compatibility.[4][5][6][7]Thermo Fisher Scientific
Restek Rtx-5ms 5% Diphenyl / 95% Dimethyl PolysiloxaneLow30 m x 0.25 mm, 0.25 µmGeneral-purpose column with low bleed, suitable for a wide range of applications including pesticides and semivolatiles.[8][9]Restek
Agilent J&W DB-35ms Ultra Inert (35%-Phenyl)-methylpolysiloxaneMid20 m x 0.18 mm, 0.18 µm or 30 m x 0.25 mm, 0.25 µmOffers different selectivity compared to 5% phenyl phases, which can be advantageous for resolving complex mixtures of organophosphorus compounds.[10][11][12]Agilent Technologies
(Various Brands) 14% Cyanopropylphenyl / 86% DimethylpolysiloxaneMid30 m x 0.25 mm, 0.25 µmSuitable for the analysis of organochlorine pesticides and can provide alternative selectivity for organophosphorus compounds.[13][14]Various
Agilent J&W Chiral GC Columns Derivatized β-cyclodextrinChiralVariousDesigned for the separation of enantiomers, which is relevant for the stereoisomers of Soman and potentially this compound.[15]Agilent Technologies

Experimental Protocols

The following is a generalized experimental protocol for the analysis of this compound using a standard low-polarity GC column (e.g., a 5% phenyl-methylpolysiloxane phase) coupled with a mass spectrometer (MS). This protocol is synthesized from methods used for Soman and other organophosphorus compounds and should be optimized for specific instrumentation and analytical requirements.

1. Sample Preparation

For aqueous samples, a liquid-liquid extraction or solid-phase extraction (SPE) is typically employed.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the aqueous sample onto the cartridge.

    • Wash the cartridge with water to remove interfering salts.

    • Elute the analytes with a suitable organic solvent such as ethyl acetate.

    • Concentrate the eluate under a gentle stream of nitrogen if necessary.

2. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890 GC (or equivalent)

  • Mass Spectrometer: Agilent 5975C MSD (or equivalent)

  • Column: Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or Thermo Scientific TraceGOLD TG-5MS (30 m x 0.25 mm, 0.25 µm)

  • Injector: Split/splitless

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (purge valve on after 1 minute)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 1 minute

    • Ramp 1: 12 °C/min to 280 °C

    • Hold at 280 °C for 10 minutes[4]

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity and specificity.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for the GC-MS analysis of a sample for this compound.

GCMS_Workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt Extraction Solid-Phase Extraction Sample->Extraction Concentration Solvent Evaporation Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Identification Compound Identification Chromatogram->Identification Quantification Quantification Identification->Quantification Report Final Report Quantification->Report

Caption: GC-MS analysis workflow for this compound.

This logical diagram illustrates the sequential steps from sample preparation to data analysis and reporting in a typical laboratory setting.

Column_Selection_Logic GC Column Selection Logic cluster_properties Key Analyte Properties cluster_column_type Recommended Column Type Analyte Analyte: this compound (Organophosphorus Compound) Polarity Semi-polar Analyte->Polarity Activity Active Compound Analyte->Activity Chirality Potential Stereoisomers Analyte->Chirality LowMidPolar Low to Mid-Polarity (e.g., 5% or 35% Phenyl) Polarity->LowMidPolar Inert High Inertness Activity->Inert Chiral Chiral Stationary Phase Chirality->Chiral

Caption: Logic for selecting a suitable GC column.

This diagram outlines the decision-making process for choosing a GC column based on the chemical properties of this compound.

References

Validating Analytical Standards for Chlorosoman: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of analytical standards for Chlorosoman, a critical precursor to the nerve agent Soman.[1][2] Given the limited publicly available data on this compound-specific standard validation, this document outlines a recommended approach based on established analytical techniques for organophosphorus compounds and general principles of analytical method validation.[3][4] By presenting a comparative analysis of suitable methods, this guide equips researchers with the necessary tools to establish robust and reliable analytical standards for this compound.

Introduction to this compound and its Analytical Challenges

This compound (pinacolyl methylphosphonochloridate) is the chlorine analog of the nerve agent Soman.[1][2] As a direct precursor, its accurate detection and quantification are paramount for security and non-proliferation efforts, as well as for research in countermeasures and decontamination. The validation of analytical standards ensures the accuracy, precision, and reliability of these measurements.

The primary analytical challenge lies in the high reactivity and toxicity of this compound, necessitating stringent safety protocols and highly sensitive analytical methods. This guide focuses on two primary analytical techniques widely used for the analysis of organophosphorus compounds: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is crucial for the successful validation of a this compound analytical standard. Both GC-MS and NMR offer distinct advantages and are often used in a complementary fashion.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separates volatile compounds based on their physicochemical properties and identifies them based on their mass-to-charge ratio.Provides detailed structural information based on the magnetic properties of atomic nuclei.
Sensitivity High (picogram to femtogram levels).Moderate (microgram to milligram levels).
Specificity High, especially with tandem MS (MS/MS).Very high, provides unambiguous structural confirmation.
Quantification Excellent, requires a certified reference material.Excellent, can be used for absolute quantification (qNMR).
Sample Throughput High.Low to moderate.
Destructive Yes.No.
Best For Trace-level detection and quantification, impurity profiling.Structural elucidation, purity assessment, and quantification without a specific reference standard.

Experimental Protocols for Standard Validation

The following protocols outline the key experiments required to validate a this compound analytical standard using GC-MS and NMR.

Purity Assessment and Structural Confirmation by NMR

Objective: To confirm the chemical structure and determine the purity of the this compound standard.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound standard in a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • ¹H NMR Analysis: Acquire a proton NMR spectrum to identify all proton-containing functional groups and impurities.

  • ³¹P NMR Analysis: Acquire a phosphorus-31 NMR spectrum to confirm the presence of the phosphonate group, a key structural feature of this compound.

  • ¹³C NMR Analysis: Acquire a carbon-13 NMR spectrum for complete structural elucidation.

  • Quantitative NMR (qNMR): Co-dissolve a certified internal standard with a known concentration with the this compound sample. The purity of this compound can be calculated by comparing the integral of a characteristic this compound peak to the integral of a peak from the internal standard.

Quantification and Impurity Profiling by GC-MS

Objective: To develop a sensitive and specific method for the quantification of this compound and to identify and quantify any impurities.

Methodology:

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole for higher specificity).

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector: Split/splitless injector, operated at a temperature that ensures efficient vaporization without degradation.

    • Oven Program: A temperature gradient program to ensure good separation of this compound from any impurities and solvent peaks.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometric Conditions:

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Full scan for initial identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for sensitive quantification.

  • Method Validation Parameters:

    • Linearity and Range: Prepare a series of calibration standards of this compound at different concentrations and inject them into the GC-MS. Plot the peak area against the concentration and determine the linearity (R²) and the working range of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Accuracy and Precision: Analyze replicate samples at different concentrations to determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between measurements (precision).

    • Specificity: Analyze blank samples and samples spiked with potential interfering compounds to ensure the method is specific for this compound.

Visualization of Validation Workflows

The following diagrams illustrate the logical flow of the validation process for a this compound analytical standard.

ValidationWorkflow cluster_0 Standard Preparation and Characterization cluster_1 Analytical Method Validation cluster_2 Standard Certification Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Structural_Confirmation Structural Confirmation (NMR, MS) Purification->Structural_Confirmation Purity_Assessment Purity Assessment (qNMR, GC-MS) Structural_Confirmation->Purity_Assessment Method_Development Method Development (GC-MS) Purity_Assessment->Method_Development Use characterized standard for validation Linearity Linearity & Range Method_Development->Linearity LOD_LOQ LOD & LOQ Method_Development->LOD_LOQ Accuracy_Precision Accuracy & Precision Method_Development->Accuracy_Precision Specificity Specificity Method_Development->Specificity Documentation Documentation of Results Linearity->Documentation LOD_LOQ->Documentation Accuracy_Precision->Documentation Specificity->Documentation Certification Certification of Analytical Standard Documentation->Certification

Caption: Workflow for the validation of a this compound analytical standard.

GCMS_Quantification_Workflow GC-MS Quantification Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Standard_Dilution Prepare Calibration Standards Injection Inject into GC-MS Standard_Dilution->Injection Sample_Dilution Prepare Sample Solution Sample_Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound Calibration_Curve->Quantification

Caption: Workflow for this compound quantification using GC-MS.

Conclusion

The validation of analytical standards for highly toxic compounds like this compound is a rigorous process that demands a multi-faceted analytical approach. By combining the structural elucidation power of NMR with the sensitivity and quantitative capabilities of GC-MS, researchers can establish well-characterized and reliable analytical standards. The protocols and workflows presented in this guide provide a solid foundation for laboratories to develop and validate their own analytical methods for this compound, ensuring data of the highest quality and integrity. It is imperative that all work with this compound be conducted in appropriately equipped laboratories with strict adherence to safety protocols for handling highly toxic substances.

References

Navigating the Landscape of Chlorosoman Analysis: A Guide to Inter-Laboratory Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the complex world of chemical agent analysis, ensuring the accuracy and comparability of measurement results is paramount. This guide provides a framework for understanding and conducting an inter-laboratory comparison of Chlorosoman measurements, a critical step in validating analytical methods and ensuring data reliability across different facilities.

This compound (O-Pinacolyl methylphosphonochloridate) is a highly toxic organophosphorus compound and a precursor to the nerve agent Soman.[1][2][3] Accurate detection and quantification of this compound are crucial for both safety and research purposes. Inter-laboratory comparisons (ILCs), also known as proficiency testing, are essential for evaluating the performance of different laboratories and analytical methods.[4][5] These studies help to identify potential discrepancies in measurement procedures and ensure that results are consistent and reliable, regardless of where the analysis is performed.

Hypothetical Data from an Inter-Laboratory Comparison

Laboratory IDAnalytical MethodLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Trueness (Bias %)Precision (RSD %)
Lab 01GC-MS0.51.5-2.54.8
Lab 02GC-MS0.41.2-3.15.2
Lab 03LC-MS/MS0.20.7+1.83.5
Lab 04LC-MS/MS0.30.9+2.03.9
Lab 05GC-FPD1.03.0-5.28.1
Lab 06Raman Spectroscopy5.015.0-8.512.3

Abbreviations: GC-MS (Gas Chromatography-Mass Spectrometry), LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), GC-FPD (Gas Chromatography with Flame Photometric Detection), RSD (Relative Standard Deviation).

Experimental Protocols

A detailed and standardized experimental protocol is the cornerstone of a successful inter-laboratory comparison. The following outlines a general methodology that would be employed for the analysis of this compound.

1. Sample Preparation:

  • Objective: To prepare a homogenous and stable batch of this compound standard to be distributed to all participating laboratories.

  • Procedure:

    • A certified analytical reference standard of this compound is procured.

    • A stock solution is prepared by dissolving a precise amount of the standard in an appropriate organic solvent (e.g., isopropanol).

    • The stock solution is then used to spike a matrix (e.g., organic solvent, environmental water sample) to create the inter-laboratory comparison samples at a known concentration.

    • The bulk spiked sample is thoroughly homogenized to ensure uniformity.

    • The sample is divided into individual aliquots in sealed, labeled vials for distribution.

    • A subset of the samples is retained for homogeneity and stability testing by the coordinating laboratory.

2. Analytical Methods:

Participating laboratories would analyze the samples using their in-house validated methods. Common analytical techniques for the detection of organophosphorus compounds like this compound include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and highly sensitive method for the separation and identification of volatile and semi-volatile organic compounds.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is suitable for the analysis of less volatile and thermally labile compounds and offers high selectivity and sensitivity.

  • Gas Chromatography with Flame Photometric Detection (GC-FPD): This method is selective for phosphorus-containing compounds and can be a cost-effective alternative to mass spectrometry.

  • Raman Spectroscopy: This technique can provide rapid identification of chemical substances, though it may have higher detection limits compared to chromatographic methods.[7]

3. Data Analysis and Evaluation:

  • Objective: To statistically evaluate the results from all participating laboratories to assess their performance.

  • Procedure:

    • Laboratories submit their quantitative results for the this compound concentration in the provided samples.

    • The submitted data is statistically analyzed to determine parameters such as the mean, standard deviation, and coefficient of variation.

    • Individual laboratory performance is often assessed using z-scores, which indicate how far a laboratory's result is from the consensus value.[8]

    • Other statistical tools like Mandel's h and k statistics can be used to evaluate the consistency of the data between and within laboratories.[4]

Visualizing the Workflow

The following diagram illustrates the typical workflow of an inter-laboratory comparison study for this compound measurements.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation & Reporting A Define Study Objectives B Select Coordinating Laboratory A->B D Distribute Samples to Participating Laboratories C Prepare & Characterize Test Material (this compound Standard) B->C C->D E Laboratories Perform Analysis (e.g., GC-MS, LC-MS/MS) D->E G Statistical Analysis of Data (e.g., z-scores) F Laboratories Report Results E->F F->G H Draft & Review Comparison Report G->H I Publish & Disseminate Final Report H->I

Caption: Workflow of an Inter-Laboratory Comparison Study.

References

Reviving the Watchdog: A Comparative Guide to Oxime Reactivators for Chlorosoman-Inhibited Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the critical challenge of nerve agent exposure, this guide offers an objective comparison of the performance of various oximes in reactivating acetylcholinesterase (AChE) inhibited by the organophosphorus agent Chlorosoman. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to facilitate informed decisions in the development of effective medical countermeasures.

The inhibition of acetylcholinesterase, a crucial enzyme for the proper functioning of the nervous system, is the primary mechanism of toxicity for nerve agents like this compound (a stereoisomer of soman). The resulting accumulation of the neurotransmitter acetylcholine leads to a cholinergic crisis, characterized by a range of debilitating and life-threatening symptoms. Oximes are nucleophilic compounds designed to reactivate the inhibited enzyme by cleaving the organophosphate from the active site of AChE. However, the efficacy of different oximes varies significantly depending on the specific nerve agent, the species being treated, and other factors. This guide focuses on the comparative performance of several prominent oximes against this compound-inhibited AChE.

Performance of Oximes: A Quantitative Comparison

The reactivation of inhibited AChE by an oxime is a two-step process involving the formation of a transient complex between the inhibited enzyme and the oxime, followed by the cleavage of the phosphyl moiety from the enzyme's active site. The key parameters determining the efficacy of an oxime are its affinity for the inhibited enzyme (characterized by the dissociation constant, K_D) and its intrinsic ability to break the enzyme-inhibitor bond (represented by the reactivation rate constant, k_r). A higher k_r and a lower K_D indicate a more effective reactivator.

The following tables summarize the in vitro and in vivo performance of several oximes against soman-inhibited AChE. It is important to note that much of the available literature studies soman without specifying the stereoisomer, and the data presented here is largely representative of soman in general, which includes this compound.

Table 1: In Vitro Reactivation of Soman-Inhibited Acetylcholinesterase by Various Oximes

OximeEnzyme SourceSecond-Order Reactivation Rate Constant (k_r, M⁻¹min⁻¹)Reference
HI-6Human AChE21.51[1]
MMB-4Human AChE0.785[1]
HI-6Guinea Pig AChE0.051[1]
MMB-4Guinea Pig AChE0.038[1]

Note: The significant difference in reactivation rates between human and guinea pig AChE highlights the species-specific efficacy of oximes and the importance of using human-relevant models in drug development.

Table 2: In Vivo Reactivation of Soman-Inhibited Cholinesterase (ChE) in Rats

OximeDose (µmol/kg)Tissue% Reactivation (relative to control)Reference
HI-6100PlasmaSignificant Reactivation[2]
HI-6100ErythrocyteHigher than ICD-467[2]
HI-6200BloodEqually effective as ICD-467[2]
MMB-4100/200Blood & Peripheral TissuesIneffective[2]
ICD-467100PlasmaHigher than HI-6[2]
ICD-467200Intercostal Muscle & Salivary GlandComplete Recovery[2]

Note: In vivo studies demonstrate the complex interplay of pharmacokinetics and pharmacodynamics. While ICD-467 showed high efficacy in some tissues, it also exhibited toxicity at higher doses.[2] None of the tested oximes were effective in reactivating soman-inhibited ChE in the brain.[2]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for assessing the performance of oximes.

In Vitro AChE Reactivation Assay

This assay measures the rate at which an oxime reactivates inhibited AChE in a controlled laboratory setting.

  • Enzyme Preparation: Purified acetylcholinesterase from a relevant source (e.g., human erythrocytes, electric eel) is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Inhibition: The enzyme is incubated with a known concentration of this compound for a specific period to achieve a desired level of inhibition (typically >95%). The incubation is often performed at a controlled temperature (e.g., 37°C). To prevent "aging," a process where the inhibited enzyme becomes resistant to reactivation, the inhibition step may be conducted under conditions that slow this process, such as at a higher pH and lower temperature (e.g., pH 10.0, 0°C).[3]

  • Reactivation: The inhibited enzyme solution is then treated with various concentrations of the oxime.

  • Activity Measurement: At different time points, aliquots of the reaction mixture are taken, and the remaining AChE activity is measured. The most common method is the Ellman's assay, which uses acetylthiocholine as a substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as a chromogen. The rate of color change, measured spectrophotometrically, is proportional to the enzyme activity.

  • Data Analysis: The reactivation rate constants (k_r) and affinity constants (K_D) are determined by fitting the experimental data to appropriate kinetic models.

In Vivo Assessment of Oxime Efficacy in Animal Models

These studies evaluate the ability of an oxime to reverse the toxic effects of this compound poisoning in a living organism.

  • Animal Model: A suitable animal model, such as rats or guinea pigs, is chosen.

  • Intoxication: The animals are challenged with a specific dose of this compound, typically administered via subcutaneous (SC) or intramuscular (IM) injection. The dose is often a multiple of the LD50 (the dose lethal to 50% of the animals).

  • Treatment: At a predetermined time after intoxication (e.g., 1 minute), the animals are treated with the oxime, usually administered intramuscularly. Often, an anticholinergic drug like atropine is also co-administered to manage the immediate symptoms of cholinergic crisis.

  • Observation and Sample Collection: The animals are monitored for toxic signs and survival over a specific period (e.g., 24 hours). At the end of the experiment, or at various time points, blood and tissue samples (e.g., brain, muscle, diaphragm) are collected.

  • Cholinesterase Activity Measurement: The cholinesterase activity in the collected samples is measured using methods similar to the in vitro assay.

  • Data Analysis: The percentage of reactivation in different tissues is calculated by comparing the ChE activity in oxime-treated animals to that in control (unpoisoned) and soman-only treated animals.

Visualizing the Molecular Battle and the Path to Discovery

To better understand the processes involved, the following diagrams illustrate the mechanism of AChE inhibition and reactivation, as well as a typical workflow for evaluating oxime efficacy.

AChE_Inhibition_Reactivation cluster_inhibition Inhibition by this compound cluster_reactivation Reactivation by Oxime AChE_active Active AChE AChE_inhibited This compound-Inhibited AChE (Inactive) AChE_active->AChE_inhibited covalent bond formation This compound This compound This compound->AChE_inhibited Oxime_P Oxime-Phosphate Complex AChE_inhibited->Oxime_P AChE_reactivated Reactivated AChE (Active) AChE_inhibited->AChE_reactivated nucleophilic attack Oxime Oxime Oxime->AChE_reactivated

Caption: Mechanism of AChE inhibition by this compound and reactivation by an oxime.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Prep AChE Preparation Inhibition Inhibition with This compound Enzyme_Prep->Inhibition Reactivation Addition of Oxime Inhibition->Reactivation Activity_Assay AChE Activity Measurement (Ellman's) Reactivation->Activity_Assay Data_Analysis_invitro Kinetic Parameter Calculation (k_r, K_D) Activity_Assay->Data_Analysis_invitro Final_Report Comprehensive Performance Guide Data_Analysis_invitro->Final_Report Comparative Analysis Animal_Model Animal Model Selection Intoxication This compound Challenge Animal_Model->Intoxication Treatment Oxime Administration Intoxication->Treatment Observation Monitoring & Sample Collection Treatment->Observation ChE_Assay_invivo Tissue ChE Activity Measurement Observation->ChE_Assay_invivo Data_Analysis_invivo Efficacy & Toxicity Assessment ChE_Assay_invivo->Data_Analysis_invivo Data_Analysis_invivo->Final_Report Comparative Analysis Start Start Start->Enzyme_Prep Start->Animal_Model

Caption: Experimental workflow for evaluating the efficacy of oxime reactivators.

Conclusion

The data presented in this guide underscores the ongoing challenge in developing a universally effective oxime for nerve agent poisoning. While oximes like HI-6 and ICD-467 show promise in reactivating this compound-inhibited AChE, their efficacy is species-dependent, and concerns about toxicity and blood-brain barrier penetration remain.[2] MMB-4, in contrast, has been shown to be largely ineffective against soman.[2] Future research must focus on developing broad-spectrum oximes with improved safety profiles and the ability to reach the central nervous system. The detailed experimental protocols and comparative data provided herein are intended to serve as a valuable resource for researchers dedicated to this critical endeavor.

References

Unveiling the Stability of Chlorosoman: A Comparative Guide to its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the degradation of Chlorosoman, a potent organophosphorus compound, with its close analog, Soman. Due to the limited availability of direct quantitative data for this compound, this guide leverages the extensive research on Soman to provide a robust comparative analysis. The structural similarity between the two compounds, differing only by the substitution of a fluorine atom in Soman with a chlorine atom in this compound, allows for a scientifically grounded inference of this compound's degradation profile. This document details the primary degradation pathways, identifies key degradation products, and outlines the analytical methodologies for their confirmation, supported by experimental data from studies on Soman.

Executive Summary

This compound, a chlorine analog of the nerve agent Soman, is presumed to undergo rapid hydrolysis as its primary degradation pathway, especially in aqueous environments. This process is significantly influenced by pH and temperature. The principal degradation product is expected to be Pinacolyl Methylphosphonic Acid (PMPA), a less toxic but stable marker for the presence of the parent compound. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the identification and quantification of these degradation products. This guide presents a comparative analysis of this compound's expected degradation profile against the well-documented degradation of Soman, offering valuable insights for researchers in the field of chemical security and drug development.

Degradation Pathway and Products: A Comparative Analysis

The primary degradation route for both this compound and Soman is hydrolysis. In the presence of water, the P-Cl bond in this compound and the P-F bond in Soman are cleaved, leading to the formation of a phosphonic acid and the corresponding hydrohalic acid.

Table 1: Comparison of Hydrolysis Products of this compound and Soman

PrecursorPrimary Degradation PathwayKey Degradation ProductSecondary Degradation Product
This compound HydrolysisPinacolyl Methylphosphonic Acid (PMPA)Hydrochloric Acid (HCl)
Soman HydrolysisPinacolyl Methylphosphonic Acid (PMPA)Hydrofluoric Acid (HF)

Note: Data for this compound is inferred from the known degradation of Soman.

Degradation Kinetics: The Influence of Environmental Factors

Table 2: Comparative Hydrolysis Half-life of Soman at Various pH Levels

CompoundpHTemperature (°C)Half-life
Soman7.025~30-40 hours
Soman8.025~3-4 hours
Soman9.025~20-30 minutes

Source: Data compiled from various studies on Soman hydrolysis.

It is anticipated that this compound will exhibit a similar trend of increased degradation rates with increasing pH.

Experimental Protocols for Degradation Product Identification

Accurate identification of degradation products is paramount for confirming the presence of the parent compound and for forensic analysis. The following are detailed methodologies for the key analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the primary degradation product, PMPA, is a polar and non-volatile compound, necessitating a derivatization step to convert it into a more volatile form suitable for GC analysis.

Protocol for GC-MS Analysis of PMPA (as a surrogate for this compound degradation product):

  • Sample Preparation:

    • Aqueous samples are acidified and extracted with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

    • The organic extract is dried over anhydrous sodium sulfate and concentrated under a gentle stream of nitrogen.

  • Derivatization (Methylation):

    • The dried extract is reconstituted in a suitable solvent (e.g., methanol).

    • A methylating agent, such as diazomethane or (trimethylsilyl)diazomethane, is added to the sample. The reaction is allowed to proceed at room temperature for a specified time (e.g., 30 minutes) to convert PMPA to its methyl ester.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 60 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 50-550.

  • Data Analysis:

    • The retention time and mass spectrum of the derivatized PMPA in the sample are compared with those of a known standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a non-destructive technique that provides detailed structural information about molecules in solution. It is particularly useful for identifying the structure of degradation products without the need for derivatization.

Protocol for NMR Analysis of PMPA:

  • Sample Preparation:

    • The sample containing the degradation product is dissolved in a deuterated solvent (e.g., D₂O or CDCl₃).

    • An internal standard (e.g., trimethylsilyl propanoic acid, TSP) may be added for chemical shift referencing and quantification.

  • NMR Acquisition:

    • ¹H and ³¹P NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, the solvent signal may be suppressed using appropriate pulse sequences.

    • For ³¹P NMR, proton decoupling is typically used to simplify the spectrum.

  • Data Analysis:

    • The chemical shifts and coupling constants of the signals in the ¹H and ³¹P NMR spectra are compared with those of authentic PMPA. Key expected signals for PMPA include a characteristic signal in the ³¹P NMR spectrum and signals corresponding to the pinacolyl and methyl groups in the ¹H NMR spectrum.

Table 3: Key NMR Spectroscopic Data for Pinacolyl Methylphosphonic Acid (PMPA)

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J)Assignment
³¹P ~33-35Singlet (proton-decoupled)-P-OH
¹H ~3.8-4.2MultipletCH-O-P
¹H ~1.4-1.6Doublet~16-18 HzP-CH₃
¹H ~1.2-1.4Doublet~6-7 HzCH-CH₃
¹H ~0.9SingletC-(CH₃)₃

Note: Chemical shifts are approximate and can vary depending on the solvent and pH.

Visualizing Degradation and Analysis Workflows

To further clarify the processes involved, the following diagrams illustrate the degradation pathway of this compound and the experimental workflow for its analysis.

Chlorosoman_Degradation_Pathway This compound This compound (C7H16ClO2P) PMPA Pinacolyl Methylphosphonic Acid (PMPA) (C7H17O3P) This compound->PMPA Hydrolysis HCl Hydrochloric Acid (HCl) This compound->HCl Hydrolysis H2O Water (H₂O) Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Interpretation Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction Concentration Concentration Extraction->Concentration Derivatization (for GC-MS) Derivatization (for GC-MS) Concentration->Derivatization (for GC-MS) NMR Analysis NMR Analysis Concentration->NMR Analysis GC-MS Analysis GC-MS Analysis Derivatization (for GC-MS)->GC-MS Analysis Data Comparison Comparison with Reference Standards GC-MS Analysis->Data Comparison NMR Analysis->Data Comparison Identification Product Identification Data Comparison->Identification

Navigating the Analytical Maze: A Comparative Guide to Chlorosoman Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of organophosphate analysis, the accurate quantification of compounds like Chlorosoman is paramount. This guide provides a comprehensive comparison of relevant analytical methodologies, supported by available experimental data for closely related organophosphate nerve agents, offering a robust framework for selecting the most appropriate technique.

This compound, a chlorine analog of the nerve agent Soman, is a highly toxic organophosphorus compound.[1] Due to its hazardous nature and its role as a precursor to Soman, sensitive and accurate detection and quantification methods are critical for safety, environmental monitoring, and research applications. While specific comparative studies on this compound quantification are limited, this guide draws upon established analytical techniques for Soman and other organophosphate nerve agents (OPNAs), which are directly applicable due to their structural similarities.

Comparative Analysis of Quantification Methods

The selection of a suitable quantification method depends on various factors, including the required sensitivity, the sample matrix, available instrumentation, and the desired throughput. The following table summarizes the performance of key analytical techniques used for the detection of OPNAs, providing a baseline for assessing their applicability to this compound.

Analytical MethodAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (RSD)ThroughputKey AdvantagesKey Disadvantages
GC-ICP-MS Sarin, Soman, Cyclosarin≈0.12–0.14 ng/mL[2]0.1–1 ng/mL[2]<5%[2]ModerateExceptionally low detection limits, wide dynamic range.[2]High instrumentation cost, requires skilled operator.
GC-FPD Sarin, Soman, Cyclosarin≈0.36–0.43 ng/mL[2]0.1–1 ng/mL[2]<5%[2]HighGood sensitivity, selective for phosphorus and sulfur compounds.[2]Lower sensitivity compared to GC-ICP-MS.[2]
LC/MS/MS OPNA MetabolitesAs low as 30 pg/mL1-200 ng/mL (clinically relevant range)2.1-3.6%High (288 samples/day)[3]High sensitivity and selectivity, suitable for biological matrices.[3]Can be affected by matrix effects.
Electrochemical Sensor Methyl Parathion (OP)1-3 ng/mL5-100 ng/mL5.3%HighFast, simple, portable.Lower selectivity compared to chromatographic methods.
DESI-MS Imaging Pinacolyl methylphosphonic acid (Soman metabolite)-10.0–50.0 ng/g (linear range)<20%Low to ModerateVisual detection in tissues, no sample pretreatment.[4]Semi-quantitative, lower precision.

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and validating analytical methods. Below are summaries of the methodologies for the key techniques discussed.

Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS)

This technique offers ultra-sensitive analysis by coupling the separation power of gas chromatography with the elemental detection capabilities of ICP-MS.

Sample Preparation: Diluted samples of the analytes are prepared in a suitable organic solvent under controlled laboratory conditions.

Instrumentation: A gas chromatograph is interfaced with an inductively coupled plasma mass spectrometer.

Procedure:

  • The sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase.

  • The separated compounds elute from the GC column and are introduced into the argon plasma of the ICP-MS.

  • In the plasma, the analyte molecules are dissociated into atoms, which are then ionized.

  • The mass spectrometer measures the mass-to-charge ratio of the ions, allowing for the specific detection of phosphorus (for organophosphates).

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) for Metabolites

This method is highly effective for quantifying nerve agent metabolites in biological samples like urine.

Sample Preparation: A selective sample preparation method using non-bonded silica solid-phase extraction is employed, which can be partially automated.

Instrumentation: A liquid chromatograph is coupled to a tandem mass spectrometer.

Procedure:

  • The extracted sample is injected into the LC system.

  • Hydrophilic interaction chromatography (HILIC) is used to separate the polar metabolites.

  • The separated metabolites are introduced into the mass spectrometer.

  • The first mass spectrometer selects the parent ion of the target metabolite, which is then fragmented.

  • The second mass spectrometer detects specific fragment ions, providing high selectivity and sensitivity.

Visualizing the Pathways and Workflows

Understanding the mechanism of action and the analytical workflow is essential for accurate quantification.

cluster_0 Mechanism of Action This compound This compound Inhibited AChE Inhibited AChE This compound->Inhibited AChE Inhibition Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Synaptic Cleft Synaptic Cleft Inhibited AChE->Synaptic Cleft ACh Accumulation Acetylcholine (ACh) Acetylcholine (ACh) AChE AChE AChE->Inhibited AChE ACh ACh ACh->AChE Hydrolysis

Caption: Mechanism of this compound toxicity via acetylcholinesterase inhibition.

cluster_1 GC-ICP-MS Workflow Sample Sample GC Separation GC Separation Sample->GC Separation ICP Ionization ICP Ionization GC Separation->ICP Ionization MS Detection MS Detection ICP Ionization->MS Detection Quantification Quantification MS Detection->Quantification

Caption: General experimental workflow for GC-ICP-MS analysis.

cluster_2 Method Selection Logic High Sensitivity Needed? High Sensitivity Needed? Biological Matrix? Biological Matrix? High Sensitivity Needed?->Biological Matrix? No GC-ICP-MS GC-ICP-MS High Sensitivity Needed?->GC-ICP-MS Yes LC/MS/MS LC/MS/MS Biological Matrix?->LC/MS/MS Yes GC-FPD GC-FPD Biological Matrix?->GC-FPD No Electrochemical Sensor Electrochemical Sensor GC-FPD->Electrochemical Sensor or

Caption: Decision tree for selecting a suitable quantification method.

Conclusion

The accurate quantification of this compound is a challenging but critical task. While direct comparative data for this compound is not abundant, the established methods for analogous organophosphate nerve agents provide a strong foundation for analysis. Techniques such as GC-ICP-MS and LC/MS/MS offer high sensitivity and selectivity, making them suitable for trace-level detection in various matrices. For applications requiring rapid and portable analysis, electrochemical sensors present a viable alternative, albeit with lower selectivity. The choice of method should be guided by the specific requirements of the study, including the desired level of accuracy, the nature of the sample, and available resources. This guide provides the necessary data and conceptual frameworks to assist researchers in making informed decisions for the reliable quantification of this compound and related compounds.

References

Safety Operating Guide

Mitigating Risk: Procedural Guidance for the Safe Disposal of Chlorosoman

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Summary: This document provides essential safety and logistical information for the proper disposal of Chlorosoman, a highly toxic organophosphorus compound and a precursor to the Soman nerve agent. Due to its extreme toxicity and classification as a Schedule 1 chemical under the Chemical Weapons Convention, this compound requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and the environment. The primary method of disposal is chemical neutralization through hydrolysis, which transforms the compound into less toxic substances. This guide is intended for researchers, scientists, and drug development professionals trained in handling highly hazardous materials.

I. Immediate Safety and Handling Precautions

This compound is a potent acetylcholinesterase inhibitor and is highly toxic through inhalation, ingestion, and dermal contact. It is also water-reactive, producing corrosive hydrochloric acid upon contact with moisture. All handling and disposal operations must be conducted in a certified and properly functioning chemical fume hood.

Personnel Protection: A comprehensive personal protective equipment (PPE) ensemble is mandatory. This includes:

  • Respiratory Protection: A full-face respirator with a cartridge appropriate for organic vapors and acid gases, or a self-contained breathing apparatus (SCBA).

  • Body Protection: A chemical-resistant suit or apron over a lab coat.

  • Hand Protection: Double-gloving with chemically resistant gloves (e.g., butyl rubber).

  • Eye Protection: Chemical splash goggles and a face shield.

An emergency shower and eyewash station must be immediately accessible. Personnel must be trained in emergency procedures for accidental exposure.

II. Chemical Neutralization: The Primary Disposal Method

The recommended method for the disposal of this compound is through chemical neutralization via hydrolysis with a strong alkaline solution. This process breaks down the toxic organophosphorus ester bonds. The following procedure is based on established methods for the disposal of G-series nerve agents, such as Soman.

Experimental Protocol: Laboratory-Scale Neutralization of this compound

  • Preparation of Neutralization Solution: Prepare a solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in water. The addition of hot water can accelerate the hydrolysis reaction. A common neutralizing solution consists of a 10% aqueous solution of NaOH.

  • Reaction Setup:

    • Conduct the entire procedure within a chemical fume hood.

    • Use a reaction vessel made of a material resistant to strong bases and the reaction byproducts.

    • Place the reaction vessel in a secondary containment bin.

  • Neutralization Process:

    • Slowly and carefully add the this compound to the neutralizing solution. The reaction is exothermic, and a controlled addition is crucial to prevent excessive heat generation and potential splashing.

    • Continuously stir the mixture to ensure complete reaction.

    • Allow the reaction to proceed for a sufficient duration to ensure complete destruction of the this compound. The required time can vary based on concentration and temperature.

  • Verification of Destruction (Recommended): Before final disposal, it is recommended to test the resulting solution (hydrolysate) to confirm the complete destruction of the this compound. This can be done using appropriate analytical methods, such as gas chromatography-mass spectrometry (GC-MS), if available and feasible within the safety constraints of the laboratory.

  • Waste Management: The resulting hydrolysate, while significantly less toxic than this compound, is still considered hazardous waste. It should be collected in a properly labeled, sealed, and compatible waste container. Dispose of the hydrolysate and any contaminated materials (e.g., gloves, labware) through an accredited hazardous waste disposal service in accordance with all local, state, and federal regulations.

III. Quantitative Data for Neutralization of G-Series Agents

Direct, publicly available quantitative data for the neutralization of this compound is limited due to its classification. However, data from studies on its close analog, Soman (GD), can provide valuable insights into the reaction kinetics. The following table summarizes key parameters from research on Soman neutralization.

ParameterValue / ConditionSource Citation
Neutralizing Agent Hypochlorite (ClO⁻) ions[1]
pH 8.0[1]
Concentration of ClO⁻ 3.22 x 10⁻³ M[1]
Reaction Half-Life 82.5 seconds (approximately 875 times shorter than in water at the same pH)[1]
Catalysis Rate Constant 2.6 M⁻¹ s⁻¹[1]

Note: This data is for Soman (GD) and should be used as a guideline. A specific disposal protocol for this compound should be developed and validated by qualified personnel within the institution.

IV. Visualized Workflow for this compound Disposal

The following diagram illustrates the decision-making and operational workflow for the safe disposal of this compound.

Chlorosoman_Disposal_Workflow start Start: this compound Waste Identified assess_risk Assess Risks and Review Safety Protocols start->assess_risk ppe Don Full PPE Ensemble assess_risk->ppe prep_hood Prepare and Verify Chemical Fume Hood ppe->prep_hood prep_solution Prepare Alkaline Neutralization Solution prep_hood->prep_solution neutralize Perform Controlled Chemical Neutralization prep_solution->neutralize verify Verify Complete Destruction (if feasible) neutralize->verify waste_collection Collect Hydrolysate and Contaminated Materials verify->waste_collection Destruction Confirmed decontaminate Decontaminate Work Area and Equipment waste_collection->decontaminate dispose Arrange for Professional Hazardous Waste Disposal decontaminate->dispose end End of Procedure dispose->end

This compound Disposal Workflow Diagram

References

Safeguarding Research: A Comprehensive Guide to Handling Chlorosoman

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Research, Scientific, and Drug Development Professionals

This document provides essential safety protocols and logistical plans for the handling of Chlorosoman, a highly toxic organophosphorus compound. Due to its classification as a Schedule 1 chemical weapon analog and the limited availability of specific data, all procedures outlined below are based on the established best practices for its close structural analog, Soman. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.

Immediate Safety and Hazard Profile

This compound is a potent cholinesterase inhibitor, posing a severe and immediate threat to life upon exposure through inhalation, skin contact, or ingestion. It is a colorless liquid that may have a faint fruity or camphor-like odor and is reactive with water, potentially forming corrosive hydrochloric acid.[1][2] The extreme toxicity of this compound necessitates the most stringent safety precautions in a laboratory setting.

Exposure Limits and Toxicity Data

All personnel must be thoroughly familiar with the exposure limits established for Soman, which should be applied to all work with this compound. Medical surveillance, including baseline and periodic cholinesterase level monitoring, is mandatory for all individuals handling this substance.[3][4]

ParameterValue (for Soman)Source
LD50 (Mouse, subcutaneous) 185 mg/kg[5]
Immediately Dangerous to Life or Health (IDLH) 0.05 mg/m³[6]
Short-Term Exposure Limit (STEL) 5.0 x 10⁻⁵ mg/m³[6]
Worker Population Limit (WPL) (8-hour TWA) 3.0 x 10⁻⁵ mg/m³[6]
General Population Limit (GPL) (24-hour TWA) 1.0 x 10⁻⁶ mg/m³[6]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the most critical barriers against exposure. A risk assessment must be conducted before any handling, but the minimum required PPE for any work with this compound is Level A protection.

PPE Ensemble Specifications
ComponentSpecificationRationale
Respiratory Protection NIOSH-certified Chemical, Biological, Radiological, Nuclear (CBRN) Self-Contained Breathing Apparatus (SCBA) in a positive-pressure mode.Provides the highest level of respiratory protection against unknown and high concentrations of vapor.
Protective Suit Totally-Encapsulating Chemical Protective (TECP) suit (e.g., DuPont™ Tychem® TK).Offers full-body protection against liquid splashes and vapor. Seams must be stitched and over-taped.[1][7]
Gloves Double-gloving is mandatory. Inner Glove: Chemical-resistant (e.g., Nitrile). Outer Glove: Butyl rubber or Viton®.Butyl rubber and Viton® offer the best resistance to Soman. Double-gloving provides an additional layer of protection in case of a breach in the outer glove.[6][8]
Footwear Chemical-resistant boots with steel toe and shank, worn over the suit's integrated socks.Protects against splashes and physical hazards.
Glove Selection and Breakthrough Time Data (for Soman)

Breakthrough time is the time it takes for a chemical to permeate through the glove material. This data is critical for determining the maximum safe usage time for a pair of gloves. Note that breakthrough times can vary by manufacturer and glove thickness.[5][7]

Glove MaterialBreakthrough Time (minutes)Recommendation
Butyl Rubber > 480Excellent: Recommended for prolonged handling.
Viton® > 480Excellent: Recommended for prolonged handling.
Neoprene Variable (often < 60)Fair: Suitable for short-duration tasks only.
Nitrile Variable (often < 30)Poor: Not recommended for direct handling; suitable as an inner glove.[7][9]

Operational Plan: Standard Operating Procedure (SOP)

This SOP outlines the essential steps for safely handling this compound in a laboratory setting. All procedures must be conducted by a minimum of two trained and authorized personnel (buddy system).

Pre-Operational Checks
  • Authorization: Confirm that the planned experiment is authorized and a risk assessment is complete and signed.

  • Medical Surveillance: Verify that all personnel have up-to-date cholinesterase monitoring records.

  • Engineering Controls:

    • Confirm a certified and operational chemical fume hood or, preferably, a glove box with negative pressure is available and dedicated to this work.[5][10]

    • Ensure an emergency shower and eyewash station are accessible and have been recently tested.

  • PPE Inspection:

    • Visually inspect the SCBA for full pressure and proper function.

    • Inspect the TECP suit for any tears, punctures, or seam damage.

    • Inspect gloves for any imperfections.[11]

  • Emergency Preparedness:

    • Ensure spill kits containing appropriate absorbent materials and decontaminants are readily available.

    • Confirm that an antidote kit (containing atropine and pralidoxime chloride, if deemed appropriate by occupational health) is accessible, and personnel are trained in its use.

Handling Procedure (within a Glove Box or Fume Hood)
  • Donning PPE: Don all required PPE in the correct sequence in a designated clean area. The buddy will assist and verify proper donning.

  • Transfer of Materials: All materials and equipment required for the experiment should be placed inside the glove box or fume hood before introducing this compound.

  • Weighing and Aliquoting:

    • Conduct all manipulations of neat this compound within a glove box.[5]

    • Use disposable equipment wherever possible to minimize decontamination requirements.

    • For dilutions, add the agent to the solvent slowly.

  • Experimental Operations:

    • Keep all containers of this compound sealed when not in immediate use.

    • Work with the smallest quantities necessary for the experiment.

  • Post-Handling:

    • Upon completion of the experimental work, securely seal all containers of this compound and its waste products.

    • Decontaminate all surfaces and non-disposable equipment within the glove box or fume hood before removal.

Post-Operational Procedures
  • Initial Decontamination: The outer layer of the TECP suit and gloves of the primary handler are decontaminated by the buddy using a recommended decontamination solution.

  • Doffing PPE: Doff PPE in the designated doffing area, following a strict procedure to avoid cross-contamination. The buddy will assist.

  • Personal Decontamination: The handler should immediately shower thoroughly with soap and water.

  • Waste Segregation: All contaminated PPE and disposable materials must be segregated into designated, sealed hazardous waste containers.

Disposal Plan

All waste generated from work with this compound is considered acutely hazardous waste and must be disposed of following strict institutional and regulatory guidelines.

Waste Segregation and Containment
Waste StreamContainer TypeLabeling
Liquid Waste (Neat or Concentrated) Leak-proof, chemically compatible (e.g., glass) container with a screw cap. Placed in secondary containment."Hazardous Waste: Acutely Toxic, this compound"
Contaminated Solvents As above. Do not mix with other solvent waste streams."Hazardous Waste: Acutely Toxic, this compound in [Solvent Name]"
Solid Waste (Gloves, wipes, pipette tips, etc.) Puncture-resistant container, double-bagged with clear, heavy-duty plastic bags."Hazardous Waste: Acutely Toxic Solid Waste, this compound"
Contaminated Glassware Puncture-proof container specifically for broken glass."Hazardous Waste: Acutely Toxic Sharps, this compound"
Decontamination Solutions Leak-proof, chemically compatible container."Hazardous Waste: Decontamination Solution (this compound)"
Disposal Procedure
  • Labeling: All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[7]

  • Storage: Store all this compound waste in a designated and secure satellite accumulation area, segregated from incompatible materials.

  • Pickup: Contact your institution's Environmental Health & Safety (EHS) office for a scheduled pickup of the hazardous waste. Do not transport the waste yourself.

  • Empty Containers: Any "empty" container that held neat this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Only then can the defaced container be disposed of as regular trash.

Emergency Response: this compound Spill

The following workflow outlines the immediate actions to be taken in the event of a this compound spill within a laboratory.

Chlorosoman_Spill_Response spill This compound Spill Occurs evacuate Immediately Evacuate the Area Alert Personnel spill->evacuate isolate Isolate the Spill Area Restrict Access evacuate->isolate notify Notify EHS and Emergency Services (Provide Details: Location, Quantity) isolate->notify ppe Don Appropriate PPE (Level A Protection) notify->ppe If trained for cleanup contain Contain the Spill (Use appropriate absorbent material) ppe->contain decontaminate Decontaminate the Spill Area (Apply decontaminant, allow contact time) contain->decontaminate collect_waste Collect Contaminated Materials (Place in sealed hazardous waste containers) decontaminate->collect_waste decon_personnel Decontaminate Personnel and PPE collect_waste->decon_personnel report Complete Incident Report decon_personnel->report

Caption: Workflow for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.